molecular formula C41H35N3O4 B557458 Fmoc-His(Mtt)-OH CAS No. 133367-34-7

Fmoc-His(Mtt)-OH

Cat. No.: B557458
CAS No.: 133367-34-7
M. Wt: 633,73 g/mole
InChI Key: MNOCIIYDYLYWEU-LHEWISCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-His(Mtt)-OH (CAS Number: 133367-34-7) is an orthogonally protected derivative of L-histidine specifically designed for Fmoc solid-phase peptide synthesis (SPPS) [1] . This building block features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function and an acid-labile 4-methyltrityl (Mtt) group protecting the imidazole side-chain of histidine [1] . The molecular formula is C 41 H 35 N 3 O 4 with a molecular weight of 633.73 g/mol [2] . The primary research value of this compound lies in the unique properties of the Mtt protecting group, which can be selectively removed under mild conditions with low concentrations (1-5%) of trifluoroacetic acid (TFA) in dichloromethane, while leaving other acid-sensitive protecting groups intact [1] . This enables sophisticated peptide assembly strategies, including the synthesis of complex histidine-rich sequences and side-chain-modified peptides. This protected amino acid has been successfully employed in the synthesis of various biologically active sequences, including Gly-His-Lys, peptide nucleic acids (PNA), and fragments of human histones [1] . The product is typically supplied as a white to slight yellow powder with a high purity grade (≥98% by HPLC) [2] and is clearly soluble in DMF, making it ideal for standard SPPS coupling conditions. Store at 15-25°C and protect from moisture. Please note: This product is intended for research applications and is not for diagnostic or therapeutic use. Proper personal protective equipment should be worn when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCIIYDYLYWEU-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568888
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133367-34-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-His(Mtt)-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, structure, and applications of Nα-Fmoc-N-im-(4-methyltrityl)-L-histidine, commonly referred to as Fmoc-His(Mtt)-OH. This derivative of L-histidine is a critical building block in solid-phase peptide synthesis (SPPS), offering unique advantages for the synthesis of complex peptides and peptidomimetics. This document outlines its key chemical data, detailed experimental protocols for its use, and a visualization of its molecular structure.

Core Chemical Properties and Data

This compound is a white to off-white or slightly yellow powder, valued in peptide chemistry for the specific attributes of its imidazole-protecting group, the 4-methyltrityl (Mtt) group. The Mtt group provides robust protection of the histidine side chain during peptide elongation while allowing for selective deprotection under mild acidic conditions, a feature that is instrumental in advanced peptide modification strategies.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C₄₁H₃₅N₃O₄
Molecular Weight 633.73 g/mol [1]
CAS Number 133367-34-7[1]
Appearance White to off-white/slight yellow powder
Purity (HPLC) ≥98.0%
Purity (TLC) ≥98%
Purity (Acidimetric) ≥94.0%
Solubility Clearly soluble in DMF (1 mmol in 2 mL)
Storage Temperature 2-8°C or 15-25°C
Predicted Boiling Point 820.0 ± 65.0 °C
Predicted Density 1.23 ± 0.1 g/cm³
Predicted pKa 3.03 ± 0.10
Melting Point Decomposes (A precise melting point is not available; the related compound FMOC-D-HIS-OH decomposes at >128°C)[2]

Chemical Structure

The chemical structure of this compound is characterized by three main components: the L-histidine backbone, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and the 4-methyltrityl (Mtt) protecting group on the imidazole side chain.

Fmoc_His_Mtt_OH cluster_histidine L-Histidine Backbone C_alpha C_beta C_alpha->C_beta Carboxyl COOH C_alpha->Carboxyl Imidazole Imidazole Ring C_beta->Imidazole Fmoc_group Fmoc Fmoc_group->C_alpha N-terminus protection Mtt_group Mtt Mtt_group->Imidazole Side-chain protection

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Mtt group's acid lability is significantly greater than that of other common side-chain protecting groups like tert-butyl (tBu) or Boc, allowing for its selective removal while the peptide remains anchored to the resin. This orthogonality is highly advantageous for on-resin modifications such as cyclization, branching, or the attachment of reporter groups.

General Coupling Protocol

The incorporation of this compound into a growing peptide chain follows standard SPPS protocols. A typical coupling procedure is as follows:

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least one hour.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15 minutes).

  • Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation reagents include HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

    • The activated this compound solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

Selective Deprotection of the Mtt Group

The key utility of this compound lies in the selective removal of the Mtt group, enabling further chemical modifications on the histidine side chain while the peptide remains on the solid support.

  • Resin Preparation: The peptidyl-resin is washed and swollen in DCM.

  • Mtt Cleavage: The resin is treated with a solution of 1-2% trifluoroacetic acid (TFA) in DCM. The progress of the deprotection can often be monitored by the appearance of a yellow color in the solution, which is characteristic of the cleaved Mtt cation. This step is typically repeated several times with fresh cleavage solution to ensure complete removal.

  • Washing and Neutralization: The resin is thoroughly washed with DCM to remove the cleaved Mtt group and residual TFA. Subsequently, the resin is washed with a 10% solution of DIPEA in DMF to neutralize the protonated imidazole nitrogen, followed by further DMF washes.

  • On-Resin Modification: The now-exposed imidazole side chain of the histidine residue is available for subsequent chemical reactions, such as alkylation, acylation, or conjugation to other molecules.

The following diagram illustrates the workflow for the selective deprotection of the Mtt group and subsequent on-resin modification.

Mtt_Deprotection_Workflow start Peptidyl-resin with this compound incorporated wash_dcm Wash and swell resin in DCM start->wash_dcm mtt_cleavage Treat with 1-2% TFA in DCM wash_dcm->mtt_cleavage wash_neutralize Wash with DCM, then 10% DIPEA in DMF, then DMF mtt_cleavage->wash_neutralize on_resin_mod Perform on-resin modification of histidine side chain wash_neutralize->on_resin_mod continue_synthesis Continue peptide synthesis or cleave from resin on_resin_mod->continue_synthesis

Caption: Workflow for Mtt group deprotection and on-resin modification.

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides. Its defining feature, the acid-labile Mtt protecting group, provides researchers with the flexibility to perform selective on-resin modifications of the histidine side chain. This capability is crucial for the development of sophisticated peptide-based therapeutics, diagnostic tools, and research probes. A thorough understanding of its chemical properties and the appropriate experimental protocols is essential for its successful application in the laboratory.

References

Fmoc-His(Mtt)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical properties of N-α-Fmoc-N-im-methyltrityl-L-histidine, commonly known as Fmoc-His(Mtt)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), offering strategic advantages in the assembly of complex peptides.

Physicochemical Properties

This compound is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a methyltrityl (Mtt) group. These protecting groups are essential for directing the chemical reactions during peptide synthesis.

PropertyValueReferences
Molecular Formula C41H35N3O4[1][2][3]
Molecular Weight 633.73 g/mol [2][3][4]
CAS Number 133367-34-7[4][5]
Appearance White to off-white or slight yellow to beige powder[3]

Chemical Structure

The structural arrangement of this compound, featuring the bulky protecting groups on both the alpha-amino and the imidazole nitrogen, is key to its function in peptide synthesis. The Mtt group provides orthogonal protection to the Fmoc group, allowing for selective deprotection strategies.

Caption: Chemical structure of this compound.

Experimental Protocols

The utility of this compound is most evident in the context of SPPS. The Mtt group is particularly useful as it can be removed under mildly acidic conditions that do not cleave the Fmoc group or other acid-labile side-chain protecting groups, such as Boc.

Selective Deprotection of the Mtt Group: A key experimental procedure involving this compound is the selective removal of the Mtt protecting group from the histidine side chain. This is typically achieved by treating the resin-bound peptide with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA. This allows for subsequent modification of the histidine residue while the peptide remains anchored to the solid support and other amino acids remain protected.

Logical Workflow for Use in SPPS

The following diagram illustrates the logical workflow for the incorporation and selective deprotection of an this compound residue during solid-phase peptide synthesis.

SPPS_Workflow start Resin-bound Peptide (N-terminus deprotected) coupling Couple this compound start->coupling wash1 Wash coupling->wash1 fmoc_deprotection Fmoc Deprotection (e.g., Piperidine/DMF) wash1->fmoc_deprotection wash2 Wash fmoc_deprotection->wash2 selective_deprotection Selective Mtt Deprotection (e.g., dilute TFA/DCM) wash2->selective_deprotection wash3 Wash selective_deprotection->wash3 side_chain_modification Histidine Side-Chain Modification wash3->side_chain_modification continue_synthesis Continue Peptide Elongation side_chain_modification->continue_synthesis

References

The Mtt (4-Methyltrityl) Protecting Group: An In-depth Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Methyltrityl (Mtt) group is a valuable acid-labile protecting group employed in solid-phase peptide synthesis (SPPS) for the protection of side-chain functional groups of various amino acids, most notably lysine (Lys), ornithine (Orn), asparagine (Asn), and glutamine (Gln).[1][2][3] Its unique characteristic of being removable under very mild acidic conditions, while other common acid-labile protecting groups remain intact, makes it a cornerstone of orthogonal protection strategies. This allows for the selective deprotection and subsequent modification of specific amino acid side chains on the solid support, enabling the synthesis of complex peptides such as branched, cyclic, and labeled peptides.[4][5][6]

Core Properties and Applications

The Mtt group is a derivative of the trityl (Trt) group, with a methyl group on one of the phenyl rings. This modification increases its acid lability compared to the parent Trt group.[2] The order of acid lability among common trityl-based protecting groups is generally: Mmt (4-Methoxytrityl) > Mtt > Trt.[7] This differential stability is crucial for designing sophisticated synthetic strategies.

Key Applications:

  • Branched Peptides: Selective removal of the Mtt group from a lysine side chain allows for the synthesis of a second peptide chain, creating a branched structure.[4]

  • Cyclic Peptides: The Mtt group can be used to protect a side chain that will later be deprotected and cyclized with another part of the peptide, either side-chain to side-chain or side-chain to terminus.[8]

  • Post-Synthesis Modification: It enables the attachment of labels, such as fluorescent dyes or biotin, to specific lysine residues on the resin-bound peptide.[6]

  • Combinatorial Libraries: The Mtt group is instrumental in the construction of multifunctionalized resins and templates for creating peptide libraries.[4]

Orthogonal Protection Strategy

The primary advantage of the Mtt group lies in its role within an orthogonal protection scheme, particularly in Fmoc-based SPPS. In this strategy, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups. The Mtt group is considered "super" acid-labile and can be removed with very dilute acid, leaving other standard acid-labile groups like tert-butyl (tBu), Boc, and even Trt (on Asn/Gln) intact.[8]

Orthogonal_Protection Peptide_Resin Peptide on Resin (Fmoc-AA-SideChain(PG)-Resin) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection Mtt_Deprotection Selective Mtt Deprotection (e.g., 1% TFA/DCM) Peptide_Resin->Mtt_Deprotection Chain_Elongation Chain Elongation (Coupling next Fmoc-AA) Fmoc_Deprotection->Chain_Elongation Chain_Elongation->Peptide_Resin Repeat n times Side_Chain_Modification Side-Chain Modification (e.g., Branching, Cyclization, Labeling) Mtt_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA) Side_Chain_Modification->Final_Cleavage Final_Peptide Modified Peptide Final_Cleavage->Final_Peptide

Figure 1: Workflow of an orthogonal peptide synthesis strategy utilizing the Mtt protecting group.

Quantitative Data: Cleavage Conditions

The selective cleavage of the Mtt group is highly dependent on the reagent cocktail and reaction time. Below is a summary of commonly used conditions for Mtt removal and a comparison with other trityl-based protecting groups.

Protecting GroupReagentConcentrationTimeEfficacy/RemarksReference
Mtt TFA in DCM1-2%30-60 min (often repeated)Quantitative removal. Scavengers like TIS are recommended.[3][9][3][8][9]
Mtt Acetic acid/TFE/DCM1:2:7 (v/v/v)60 minQuantitative removal.[8][8]
Mtt DCM/HFIP/TFE/TES6.5:2:1:0.5 (v/v/v/v)60 minEffective for selective removal.[4][9][4][9]
Mmt Acetic acid/TFE/DCM1:2:7 (v/v/v)< 30 minMore acid-labile than Mtt; 75-80% cleavage in 30 min.[10]
Trt TFA in DCM90%-Requires much stronger acid for complete removal.[7]

Note: The presence of scavengers such as triisopropylsilane (TIS) or methanol is often recommended during Mtt cleavage to quench the released trityl cations and prevent side reactions, such as the alkylation of sensitive residues (e.g., Trp) or premature cleavage from the resin.[1][9][11]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Lys(Mtt)-OH

This two-step procedure is adapted from the literature.[8]

Step 1: Synthesis of H-Lys(Mtt)-OH

  • Dissolve H-Lys-OH in a suitable solvent system (e.g., aqueous acetone with a base like triethylamine).

  • Add 4-methyltrityl chloride (Mtt-Cl) portion-wise at room temperature while maintaining a basic pH.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the solution and remove the organic solvent under reduced pressure.

  • The product, H-Lys(Mtt)-OH, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of Fmoc-Lys(Mtt)-OH

  • Suspend H-Lys(Mtt)-OH in a mixture of dioxane and water.

  • Add a base (e.g., sodium bicarbonate) to the suspension.

  • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in dioxane dropwise.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization or chromatography to yield Fmoc-Lys(Mtt)-OH.

Synthesis_Workflow Start H-Lys-OH Step1 React with Mtt-Cl (in base) Start->Step1 Intermediate H-Lys(Mtt)-OH Step1->Intermediate Step2 React with Fmoc-OSu (in base) Intermediate->Step2 Product Fmoc-Lys(Mtt)-OH Step2->Product Mtt_Deprotection_Workflow Start Peptidyl-Resin with Lys(Mtt) Swell Swell resin in DCM Start->Swell Cleavage_Loop_Start Add Cleavage Solution (e.g., 1% TFA/TIS in DCM) Swell->Cleavage_Loop_Start Agitate Agitate for 2-3 min Cleavage_Loop_Start->Agitate Drain Drain Solution Agitate->Drain Check_Color Is solution colorless? Drain->Check_Color Check_Color->Cleavage_Loop_Start No Wash_DCM Wash with DCM Check_Color->Wash_DCM Yes Neutralize Wash with 10% DIEA/DMF Wash_DCM->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF End Resin ready for next step Wash_DMF->End

References

The Mtt Group: A Deep Dive into its Acid Lability and Cleavage Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyltrityl (Mtt) group is a valuable acid-labile protecting group employed in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. Its moderate acid sensitivity allows for selective deprotection in the presence of more robust acid-labile groups, such as tert-butyl (tBu), enabling the synthesis of complex peptides with side-chain modifications, cyclizations, and branching. This technical guide provides an in-depth analysis of the Mtt group's acid lability, the mechanism of its cleavage, and detailed experimental protocols.

Core Principles: Understanding Acid Lability

The lability of the Mtt group in acidic conditions is fundamentally governed by the stability of the carbocation formed upon its cleavage.[1] The cleavage proceeds through a protonation step, followed by the departure of the protected amine or alcohol, generating a relatively stable 4-methyltrityl cation. This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings, further enhanced by the electron-donating effect of the methyl group at the para position.[1]

The general order of acid lability for common trityl-based protecting groups is: Mmt (4-methoxytrityl) > Mtt > Trt (Trityl).[2] The electron-donating methoxy group in Mmt provides greater stabilization to the carbocation, rendering it more labile than Mtt. Conversely, the absence of an electron-donating group in Trt makes it the most stable and least acid-labile of the three.

Quantitative Analysis of Mtt Group Cleavage

The cleavage of the Mtt group is highly dependent on the specific acidic reagent, its concentration, the solvent system employed, and the presence of scavengers. The following tables summarize quantitative data and common conditions for Mtt deprotection.

Reagent CompositionConcentrationTimeEfficacyScavengerNotes
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)1-2%30 min (repeated)EffectiveTriisopropylsilane (TIS) or Triethylsilane (TES)Most common method. Multiple short treatments are often preferred over a single long one to minimize side reactions.[3][4]
Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM1:2:7 (v/v/v)1 hourEffective, but slower than TFANot specifiedMilder conditions, useful for highly acid-sensitive substrates.[4][5]
Hexafluoroisopropanol (HFIP) in DCM30%3 x 5 minEffectiveNot specifiedAn alternative to TFA-based methods.[4]
1% TFA in DCM with 1% Methanol (MeOH)1% TFA, 1% MeOH16 hoursSlower cleavage, but prevents tBu deprotectionMethanol (acts as scavenger)The presence of MeOH significantly slows down Mtt cleavage but effectively prevents the cleavage of tBu groups.[6]
10% TFE / 20% HFIP / 70% DCM-16 hoursCompleteNot specifiedAlso leads to partial cleavage of tBu groups, which can be suppressed by adding 1% MeOH.[6]

Cleavage Mechanism and Workflow

The cleavage of the Mtt group from a protected amine (R-NH-Mtt) proceeds via an SN1-type mechanism.

Cleavage Mechanism

CleavageMechanism ProtectedAmine R-NH-Mtt ProtonatedAmine R-NH2(+)-Mtt ProtectedAmine->ProtonatedAmine + H+ (from TFA) Carbocation Mtt Cation (+) ProtonatedAmine->Carbocation DeprotectedAmine R-NH2 ProtonatedAmine->DeprotectedAmine Cleavage ScavengedCation Scavenged Mtt Carbocation->ScavengedCation + Scavenger Scavenger Scavenger (e.g., TIS) Scavenger->ScavengedCation

Caption: Mtt group cleavage mechanism.

The process begins with the protonation of the nitrogen atom attached to the Mtt group by a strong acid like TFA. This is followed by the heterolytic cleavage of the C-N bond, leading to the formation of the free amine and the highly stabilized 4-methyltrityl cation. The reaction is reversible, and to drive the equilibrium towards the deprotected product, a cation scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) is typically added.[3][5] These scavengers react with the electrophilic trityl cation, preventing its reattachment to the deprotected amine. The formation of the Mtt cation is often indicated by the appearance of an intense yellow or orange color in the reaction mixture.[4]

Experimental Workflow for Mtt Deprotection

ExperimentalWorkflow Start Start: Resin-bound peptide with Mtt group Swell Swell resin in DCM Start->Swell Cleavage Treat with Mtt cleavage cocktail (e.g., 1% TFA, 2% TIS in DCM) Swell->Cleavage Incubate Incubate (e.g., 2-10 min, repeated) Cleavage->Incubate WashDCM Wash with DCM Incubate->WashDCM Repeat cycle as needed WashDMF Wash with DMF WashDCM->WashDMF Neutralize Neutralize with base (e.g., 10% DIEA in DMF) WashDMF->Neutralize FinalWash Wash with DMF and DCM Neutralize->FinalWash End End: Resin-bound peptide with deprotected side chain FinalWash->End

Caption: On-resin Mtt deprotection workflow.

Detailed Experimental Protocols

Below are detailed protocols for the selective removal of the Mtt group from a peptide synthesized on a solid support.

Protocol 1: Deprotection using TFA/TIS/DCM

This is the most widely used method for Mtt group removal.

Materials:

  • Resin-bound peptide containing an Mtt-protected residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin-bound peptide in DCM for 10-15 minutes.

  • Drain the DCM.

  • Prepare the Mtt cleavage cocktail: 1% (v/v) TFA and 2% (v/v) TIS in DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3]

  • Gently agitate the mixture at room temperature for 2-10 minutes. The solution will typically turn yellow or orange.[4]

  • Drain the cleavage cocktail.

  • Repeat steps 4-6 until the drained solution is colorless upon addition of fresh cleavage cocktail, indicating complete removal of the Mtt group.[4] This may require 2 to 10 repetitions.[4]

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • Neutralize the resin by washing with 10% (v/v) DIEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

  • The resin is now ready for the next synthetic step.

Protocol 2: Deprotection using HFIP/TFE/TES/DCM

This protocol offers an alternative to TFA-based cleavage.

Materials:

  • Resin-bound peptide containing an Mtt-protected residue

  • Dichloromethane (DCM)

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroethanol (TFE)

  • Triethylsilane (TES)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin-bound peptide in DCM for 10-15 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail: DCM/HFIP/TFE/TES in a ratio of 6.5:2:1:0.5 (v/v/v/v).[5]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1-2 hours.[3]

  • Monitor the deprotection by taking a few resin beads and adding a drop of TFA. An immediate orange color indicates the presence of the Mtt group.[3]

  • Once the deprotection is complete (no color change observed), drain the cleavage cocktail.

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

  • Neutralize the resin by washing with 10% (v/v) DIEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

  • The resin is now ready for subsequent reactions.

Conclusion

The Mtt group is a versatile tool in chemical synthesis, offering a balance of stability and selective lability. A thorough understanding of its cleavage mechanism, the factors influencing its lability, and the appropriate experimental conditions is crucial for its successful application. The choice of deprotection protocol should be carefully considered based on the overall synthetic strategy and the sensitivity of other functional groups present in the molecule. By leveraging the information and protocols provided in this guide, researchers can confidently employ the Mtt group to achieve their synthetic goals.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the linchpin of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties that allow for a robust and versatile methodology, enabling the routine synthesis of complex peptides for research, diagnostics, and therapeutic development. This in-depth technical guide elucidates the pivotal role and distinct advantages of the Fmoc group in SPPS, providing a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and key quantitative data.

The Principle of Orthogonality: The Fmoc/tBu Strategy

The success of SPPS hinges on the sequential and controlled addition of amino acids to a growing peptide chain anchored to an insoluble resin. To achieve this, a strategic use of protecting groups is essential to prevent unwanted side reactions. The elegance of the Fmoc strategy lies in its orthogonal protection scheme, primarily in conjunction with tert-butyl (tBu)-based side-chain protecting groups.[1]

Orthogonality in this context means that the temporary Nα-Fmoc protecting group and the semi-permanent side-chain protecting groups can be removed under distinct and non-interfering chemical conditions.[2] The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, while the acid-labile side-chain protecting groups and the resin linkage are cleaved in a final step using a strong acid like trifluoroacetic acid (TFA).[2][3] This critical feature allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without affecting the integrity of the side chains, a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy which relies on graded acid lability.[2][4]

Chemical Mechanism of the Fmoc Group

The utility of the Fmoc group is centered around its base-lability, which is a direct consequence of its chemical structure.

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate linkage. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Deprotection: The removal of the Fmoc group is a two-step process initiated by a secondary amine, most commonly piperidine.[5]

  • Proton Abstraction: The piperidine acts as a base, abstracting the acidic proton from the C9 position of the fluorenyl ring system.[5]

  • β-Elimination: This abstraction triggers a β-elimination reaction, leading to the formation of dibenzofulvene (DBF) and the unstable carbamic acid, which spontaneously decarboxylates to release the free N-terminal amine of the peptide.[5][6]

The liberated DBF is a reactive electrophile that could potentially react with the newly deprotected amine. However, the excess piperidine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct, which is then washed away.[1][5] This adduct has a strong UV absorbance at around 301 nm, which provides a convenient method for real-time monitoring of the deprotection reaction.[7][8]

Advantages of the Fmoc Protecting Group in SPPS

The Fmoc/tBu strategy has largely superseded the Boc/Bzl approach for routine peptide synthesis due to several key advantages:

  • Milder Reaction Conditions: The use of a mild base for deprotection avoids the repeated use of strong acid required in Boc-SPPS, which can cause degradation of sensitive amino acid residues and premature cleavage of the peptide from the resin.[9]

  • True Orthogonality: The distinct chemical nature of the base-labile Fmoc group and acid-labile side-chain protecting groups provides a truly orthogonal system, simplifying the synthesis of complex peptides.[2]

  • Compatibility with Sensitive Modifications: The milder conditions are compatible with a wide range of post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc-SPPS.[6][9]

  • Amenability to Automation: The lack of highly corrosive reagents in the repetitive cycles of deprotection and coupling makes Fmoc-SPPS highly suitable for automation.[6]

  • Real-Time Monitoring: The UV-active dibenzofulvene-piperidine adduct allows for straightforward and quantitative monitoring of the deprotection step, enabling optimization and troubleshooting during the synthesis.[7][8]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc-SPPS.

ParameterTypical ValueFactors Influencing the Value
Single-Step Coupling Efficiency >99%Steric hindrance of the amino acid, aggregation of the peptide sequence, choice of coupling reagents, reaction time and temperature.[4][10]
Overall Theoretical Yield of a 20-mer Peptide ~82% (at 99% efficiency per step)Length of the peptide, efficiency of each deprotection and coupling step.[10]
Overall Theoretical Yield of a 70-mer Peptide ~49% (at 99% efficiency per step)Length of the peptide, efficiency of each deprotection and coupling step.[10]
Reagent Cocktail (Cleavage)Composition (v/v)Recommended For
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OPeptides without sensitive residues (Cys, Met, Trp). A good general-purpose cleavage cocktail.[11]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)General purpose, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys.[12]
TFA/EDT/TIS/H₂O 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTPeptides containing Cys, Met, or Trp to minimize side reactions.[11]

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc-SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis (General Cycle)

This protocol outlines a single cycle of amino acid addition.

1. Resin Preparation:

  • Place the Fmoc-protected amino acid-loaded resin in a reaction vessel.
  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[1][8]

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate for 3 minutes, then drain.[5]
  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[13]
  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[14]

4. Amino Acid Coupling:

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF.
  • Add an activation base such as N,N-diisopropylethylamine (DIEA).
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids.

5. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

6. Monitoring (Optional but Recommended):

  • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A blue/purple color indicates incomplete coupling, and the coupling step should be repeated.[3]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative assessment of the Fmoc deprotection step.

1. Collection of Filtrate:

  • During the two deprotection steps (from Protocol 1, Step 2), collect the drained piperidine solutions into a volumetric flask of known volume (e.g., 10 mL or 25 mL).[7]

2. Dilution:

  • Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[7]

3. Spectrophotometric Measurement:

  • Use a quartz cuvette with a 1 cm path length.
  • Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).[7]
  • Measure the absorbance of the diluted filtrate at approximately 301 nm.[7]

4. Calculation of Resin Loading:

  • The loading of the resin can be calculated using the Beer-Lambert law:
  • Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Weight (g) × Path Length (cm))
  • The molar extinction coefficient for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

1. Resin Preparation:

  • After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum for at least 1 hour.[11]

2. Cleavage Cocktail Preparation:

  • In a fume hood, prepare the appropriate cleavage cocktail fresh just before use (refer to the table above for common cocktails). For a standard peptide without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[11][14]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3]
  • Agitate the mixture at room temperature for 2-4 hours.[3]

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.
  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[3][14]
  • A white precipitate of the crude peptide should form.
  • Centrifuge the mixture to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.
  • Dry the peptide pellet under vacuum.

Mandatory Visualizations

Fmoc_SPPS_Workflow start Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring repeat Repeat Cycle monitoring->repeat Coupling Incomplete final_cleavage Final Cleavage (TFA Cocktail) monitoring->final_cleavage Sequence Complete repeat->coupling end

Caption: A typical experimental workflow for Fmoc solid-phase peptide synthesis (SPPS).

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Peptide cluster_1 Deprotection Reagents cluster_2 Intermediates & Products Fmoc-NH-Peptide Fmoc-NH-Peptide-Resin proton_abstraction Proton Abstraction Fmoc-NH-Peptide->proton_abstraction + Piperidine piperidine Piperidine (Base) beta_elimination β-Elimination proton_abstraction->beta_elimination dbf Dibenzofulvene (DBF) beta_elimination->dbf free_amine H2N-Peptide-Resin beta_elimination->free_amine dbf_adduct DBF-Piperidine Adduct dbf->dbf_adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine in SPPS.

Orthogonal_Protection_Strategy cluster_0 Synthesis Cycle cluster_1 Final Step Peptide Fully Protected Peptide-Resin (Fmoc-Nα, tBu-Side Chain) Deprotection_Cycle Iterative Deprotection Cycle Peptide->Deprotection_Cycle Final_Cleavage Final Cleavage Step Deprotection_Cycle->Final_Cleavage Sequence Complete Fmoc_Removal Fmoc Group Removal Deprotection_Cycle->Fmoc_Removal Target_Peptide Target Peptide Final_Cleavage->Target_Peptide Side_Chain_Removal Side-Chain & Resin Linker Cleavage Final_Cleavage->Side_Chain_Removal Base Mild Base (e.g., Piperidine) Fmoc_Removal->Base Acid Strong Acid (e.g., TFA) Side_Chain_Removal->Acid

Caption: Logical relationship of the Fmoc/tBu orthogonal protection strategy in SPPS.

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive post-translational modifications.[8] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the chemical principles, meticulous execution of experimental protocols, and an awareness of potential side reactions are paramount for the successful synthesis of high-purity peptides.

References

A Technical Guide to Fmoc-His(Mtt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-α-Fmoc-N-im-(4-methyltrityl)-L-histidine, commonly known as Fmoc-His(Mtt)-OH. We will delve into its chemical properties, its critical role in solid-phase peptide synthesis (SPPS), and detailed experimental protocols for its application. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable reagent in the synthesis of complex peptides.

Product Information and Chemical Properties

This compound is a widely used derivative of L-histidine for Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the 4-methyltrityl (Mtt) protecting group on the imidazole side chain of histidine. This group offers unique advantages in specific synthetic strategies due to its lability under mild acidic conditions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 133367-34-7[1][2][3]
Molecular Formula C₄₁H₃₅N₃O₄[1]
Molecular Weight 633.73 g/mol [1][3]
Appearance White to off-white or slight yellow powder[1][4]
Purity Typically ≥98% (TLC), ≥98.0% (HPLC), ≥94.0% (acidimetric)[1][3]
Storage Temperature 15-25°C[1][3]

The Role of the Mtt Protecting Group in SPPS

The imidazole side chain of histidine presents a significant challenge in Fmoc-SPPS due to its nucleophilicity, which can lead to side reactions and, most notably, racemization of the α-carbon during coupling steps.[1][5] The Mtt group, like the more common trityl (Trt) group, protects the imidazole nitrogen, mitigating these issues.

The primary advantage of the Mtt group over the Trt group lies in its increased acid lability.[1] This property allows for the selective removal of the Mtt group on-resin under very mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact.[1][6] This orthogonality is crucial for the synthesis of complex peptides requiring side-chain modifications, cyclization, or branching.[6]

Table 2: Comparison of Histidine Side-Chain Protecting Groups

Protecting GroupCleavage ConditionsKey Features
Trityl (Trt) Strong acid (e.g., 90-95% TFA)[1]Robust, suitable for standard global deprotection.[1]
4-Methyltrityl (Mtt) Mild acid (e.g., 1-5% TFA in DCM)[1]Enables orthogonal protection strategies for on-resin side-chain modifications.[1][6]
tert-Butoxycarbonyl (Boc) Acidic conditionsOffers an alternative protection strategy.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a standard workflow for Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_cleavage Resin Resin Support Fmoc_AA1 Couple Fmoc-AA-OH Resin->Fmoc_AA1 Wash1 Wash Fmoc_AA1->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Fmoc_AA2 Couple Next Fmoc-AA-OH Wash2->Fmoc_AA2 Wash3 Wash Fmoc_AA2->Wash3 Repeat Repeat Cycle Wash3->Repeat n times Repeat->Deprotection Cleavage Final Cleavage & Global Deprotection Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

General workflow for Fmoc solid-phase peptide synthesis.

Coupling of this compound

Histidine residues are particularly susceptible to racemization during the activation and coupling steps in SPPS.[5][7] While the Mtt group does not inherently prevent racemization, the coupling conditions can be optimized to minimize this side reaction.

Recommended Coupling Protocol to Minimize Racemization:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • Dissolve this compound (3 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) in DMF.

    • Add diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Avoid prolonged pre-activation times.

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.

Orthogonal Deprotection of the Mtt Group

The key advantage of this compound is the ability to selectively remove the Mtt group on-resin. This allows for site-specific modification of the histidine side chain.

Mtt_Deprotection_Workflow Start Peptide-Resin with this compound Deprotection Selective Mtt Deprotection (1-2% TFA in DCM with TIS) Start->Deprotection Wash_Neutralize Wash (DCM) Neutralize (e.g., 5% DIPEA/DMF) Deprotection->Wash_Neutralize Modification On-Resin Side-Chain Modification Wash_Neutralize->Modification Continue_SPPS Continue SPPS or Final Cleavage Modification->Continue_SPPS

Workflow for orthogonal deprotection of the Mtt group.

Detailed Protocol for Mtt Group Removal:

  • Resin Preparation: Swell the peptide-resin containing the Mtt-protected histidine in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) as a scavenger in DCM.

  • Cleavage: Treat the resin with the deprotection cocktail. Gently agitate at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by the appearance of a yellow-orange color upon addition of a drop of TFA to a few resin beads, indicating the release of the Mtt cation.

  • Washing and Neutralization:

    • Filter the resin and wash thoroughly with DCM to remove the cleaved Mtt cations and residual acid.

    • Wash the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF to neutralize the protonated imidazole nitrogen.

    • Wash the resin again with DMF.

  • Further Synthesis: The resin with the deprotected histidine side chain is now ready for subsequent on-resin modification or continuation of the peptide synthesis.

Conclusion

This compound is a crucial reagent for the synthesis of complex peptides where orthogonal protection is required. Its key advantage is the lability of the Mtt group under mild acidic conditions, enabling selective on-resin deprotection and subsequent side-chain modification. While racemization of histidine remains a concern, it can be minimized by employing appropriate coupling protocols. By understanding the properties and applying the detailed methodologies outlined in this guide, researchers can effectively leverage this compound to achieve their synthetic goals in peptide chemistry and drug development.

References

Solubility Profile of Fmoc-His(Mtt)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-Nτ-(4-methyltrityl)-L-histidine (Fmoc-His(Mtt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents, particularly N,N-Dimethylformamide (DMF), is paramount for optimizing coupling efficiency, minimizing aggregation, and ensuring the synthesis of high-purity peptides. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Concepts: The Solubility Challenge in Peptide Synthesis

The solubility of Fmoc-protected amino acids is a crucial determinant of success in SPPS. Poor solubility can lead to incomplete coupling reactions, resulting in the formation of deletion sequences and other impurities that complicate the purification of the target peptide. This compound, with its bulky and hydrophobic Mtt (4-methyltrityl) protecting group, can present solubility challenges. Factors such as solvent polarity, temperature, and the presence of activating agents can all influence its dissolution.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, the following table summarizes available information. The data for DMF is derived from supplier technical specifications, while information for other solvents is based on general knowledge of Fmoc-amino acid solubility and data for structurally related compounds.

SolventChemical FormulaSolubilityNotes
N,N-Dimethylformamide (DMF)C₃H₇NOClearly soluble (~317 mg/mL or ~0.5 M)Based on 1 mmole (633.73 mg) in 2 mL of DMF.[1] This is the most common solvent for SPPS.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOGoodOften used as an alternative to DMF, particularly for hydrophobic peptides, as it can help reduce aggregation.[2]
Dimethyl sulfoxide (DMSO)C₂H₆OSGood to ModerateA highly polar aprotic solvent that can be effective for dissolving sparingly soluble peptides and protected amino acids.[3][4]
Dichloromethane (DCM)CH₂Cl₂Moderate to LowHistorically used in SPPS, but its use has decreased due to solubility concerns with many Fmoc-protected amino acids.[2]
Tetrahydrofuran (THF)C₄H₈OModerateCan be used, sometimes in mixtures, but is generally less effective for dissolving polar compounds compared to DMF or NMP.[5]
WaterH₂OSparingly SolubleThe hydrophobic nature of the Fmoc and Mtt groups significantly limits solubility in aqueous solutions.[5]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, it is recommended to determine the solubility empirically under specific laboratory conditions. The following protocol outlines a general method for determining the solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the this compound peak by UV absorbance at approximately 265 nm.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Visualizing Workflows in Peptide Synthesis

The successful incorporation of this compound into a peptide sequence relies on a logical workflow that considers its solubility at critical steps.

experimental_workflow cluster_preparation Amino Acid Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_analysis Post-Synthesis dissolve Dissolve this compound in DMF activate Add Activating Reagents (e.g., HBTU, DIPEA) dissolve->activate Ensure complete dissolution coupling Couple Activated This compound activate->coupling Transfer activated amino acid solution deprotection Fmoc Deprotection (Piperidine in DMF) washing Washing Steps (DMF) deprotection->washing washing->coupling coupling->deprotection Repeat cycle for next amino acid cleavage Cleavage from Resin & Global Deprotection coupling->cleavage After final coupling purification Purification (e.g., HPLC) cleavage->purification

Workflow for this compound use in SPPS.

The following diagram illustrates the decision-making process for addressing solubility issues during the coupling step.

solubility_troubleshooting start Prepare this compound Solution in DMF check_solubility Is the solution clear? start->check_solubility proceed Proceed with Activation and Coupling check_solubility->proceed Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No sonicate Apply Gentle Sonication troubleshoot->sonicate warm Gentle Warming troubleshoot->warm cosolvent Consider NMP as a Co-solvent or Alternative troubleshoot->cosolvent recheck Re-check Solubility sonicate->recheck warm->recheck cosolvent->recheck recheck->proceed Clear recheck->troubleshoot Still Insoluble

Decision tree for handling solubility issues.

References

Orthogonality of the Mtt Protecting Group in Fmoc Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS). Among the diverse arsenal of protective moieties, the 4-methyltrityl (Mtt) group holds a significant position, particularly within the context of Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Its unique lability under mildly acidic conditions provides a critical level of orthogonality, enabling the synthesis of complex peptides with intricate structures, such as branched or cyclized peptides. This technical guide provides a comprehensive overview of the Mtt protecting group, its cleavage conditions, its orthogonality with other common protecting groups, and detailed experimental protocols for its selective removal.

The Principle of Orthogonality in Fmoc SPPS

In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.[1][2] The standard Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal system.[1] The N-terminal α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition using a mild base like piperidine.[1][2] In contrast, the reactive side chains of amino acids are shielded by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which remain stable during the basic Fmoc-deprotection steps and are typically removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[1][]

The Mtt group introduces an additional layer of orthogonality. It is significantly more acid-labile than the standard tBu-based protecting groups, allowing for its selective removal on the solid support while other acid-labile groups remain intact.[1] This feature is invaluable for on-resin modifications of specific amino acid side chains, such as lysine, ornithine, or diaminobutyric acid, to which the Mtt group is commonly attached.[4][5]

Chemical Properties and Cleavage of the Mtt Group

The Mtt group is a derivative of the trityl group, with a methyl substitution on one of the phenyl rings. This modification enhances its acid lability compared to the parent trityl group.[6] The cleavage of the Mtt group proceeds via the formation of a stable Mtt carbocation, which is typically scavenged to prevent side reactions. The release of this yellow-colored carbocation can sometimes be used for visual monitoring of the deprotection reaction.[7]

Selective removal of the Mtt group is most commonly achieved using very dilute solutions of TFA in dichloromethane (DCM).[8][9] The concentration of TFA is critical to ensure the complete cleavage of the Mtt group while minimizing the premature removal of other, more robust acid-labile protecting groups.[10]

Orthogonality with Other Protecting Groups

The key advantage of the Mtt group lies in its orthogonality with other protecting groups used in Fmoc SPPS. The following table summarizes the stability of common protecting groups under typical Mtt cleavage conditions.

Protecting GroupTypeTypical Mtt Cleavage Conditions (e.g., 1-2% TFA in DCM)StabilityReferences
Fmoc Base-labileStableOrthogonal[1][2]
Boc Acid-labileGenerally Stable, but can be partially cleaved with prolonged exposure or higher TFA concentrations.Quasi-orthogonal[11]
tBu Acid-labileGenerally Stable, but can be partially cleaved with prolonged exposure or higher TFA concentrations.Quasi-orthogonal[10]
Trt Acid-labilePartially to fully cleaved.Not Orthogonal[10][12]
Pbf Acid-labileGenerally Stable.Orthogonal[13]
Acm Thiol protecting groupStable.Orthogonal[14]
Alloc Palladium-labileStable.Orthogonal[1]
Dde Hydrazine-labileStable.Orthogonal

Note: The stability of acid-labile protecting groups can be sequence-dependent and influenced by the specific reaction conditions (e.g., temperature, reaction time, and scavenger use).

Experimental Protocols

Protocol 1: Selective Cleavage of the Mtt Group with TFA/TIS/DCM

This is a widely used method for the selective deprotection of Mtt-protected amines on a solid support.

Reagents:

  • Peptide-resin containing an Mtt-protected amino acid

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1% Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a cleavage solution of TFA/TIS/DCM (1:2:97 v/v/v).[4][15]

  • Suspend the resin in the cleavage solution (approximately 10 mL per gram of resin).[4][15]

  • Gently shake the mixture at room temperature for 30 minutes.[4][15] The solution may turn yellow, indicating the release of the Mtt cation.

  • To monitor the reaction, remove a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of remaining Mtt groups. If the test is positive, continue shaking for another 30 minutes and re-test.[4][15]

  • Once the deprotection is complete, filter the resin and wash it thoroughly with DCM (3 x).[7]

  • Wash the resin with methanol (2 x).[15]

  • Wash the resin with DCM (2 x).[15]

  • Wash the resin with 1% DIEA in DMF (2 x) to neutralize the free amine.[15]

  • Wash the resin with DMF (2 x).[15]

  • The resin is now ready for the subsequent coupling or modification step.

Protocol 2: Alternative Mtt Cleavage with Acetic Acid/TFE/DCM

On more hydrophobic resins, an even milder cleavage cocktail can be employed.

Reagents:

  • Peptide-resin containing an Mtt-protected amino acid on a hydrophobic support

  • Acetic acid (AcOH)

  • Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a cleavage solution of AcOH/TFE/DCM (1:2:97 v/v/v).[4]

  • Suspend the resin in the cleavage solution and shake at room temperature. The reaction time may need to be optimized and can be longer than with TFA-based cocktails.

  • Monitor the reaction as described in Protocol 1.

  • After complete deprotection, wash the resin extensively with DCM, neutralize with a DIEA solution, and wash with DMF as described in Protocol 1.

Visualization of Workflows and Concepts

Mtt_Orthogonality Start Fmoc-Peptide-Resin (with Lys(Mtt) and other PGs) Piperidine 20% Piperidine in DMF Start->Piperidine Iterative Elongation Mild_Acid 1% TFA / TIS in DCM Start->Mild_Acid Selective Deprotection Strong_Acid 95% TFA Cocktail Start->Strong_Acid Fmoc_Removal N-terminal Fmoc Removal Piperidine->Fmoc_Removal Fmoc_Removal->Start Mtt_Removal Selective Mtt Removal (Side-chain amine deprotected) Mild_Acid->Mtt_Removal On_Resin_Mod On-Resin Modification (e.g., branching, cyclization) Mtt_Removal->On_Resin_Mod Mtt_Removal->Strong_Acid On_Resin_Mod->Strong_Acid Final_Cleavage Global Deprotection and Cleavage from Resin Strong_Acid->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal deprotection strategy using the Mtt group in Fmoc SPPS.

Mtt_Cleavage_Pathway Resin_Peptide Resin-Peptide-Lys(Mtt) Mtt Group Transition_State Formation of Mtt Carbocation Resin_Peptide:f1->Transition_State Reagents 1% TFA in DCM TIS (Scavenger) Reagents:f0->Transition_State Scavenged_Cation Mtt-TIS Adduct Reagents:f1->Scavenged_Cation Deprotected_Peptide Resin-Peptide-Lys(NH3+) Free Amine Transition_State->Deprotected_Peptide:f0 Transition_State->Scavenged_Cation

Caption: Mechanism of selective Mtt group cleavage and scavenging.

Challenges and Considerations

While the Mtt group is a powerful tool, its use requires careful consideration of several factors:

  • Premature Cleavage of Other Protecting Groups: As indicated in the orthogonality table, prolonged exposure to even dilute TFA can lead to the partial cleavage of other acid-labile groups like tBu and especially Trt.[10][12] It is crucial to optimize the deprotection time to ensure complete Mtt removal while minimizing these side reactions.

  • Incomplete Mtt Cleavage: In some cases, particularly with sterically hindered sequences, the Mtt group may be difficult to remove completely.[10] Multiple treatments with the cleavage solution may be necessary.[8]

  • Resin Linkage Stability: The acid-labile linkers used in Fmoc SPPS (e.g., Wang, Rink Amide) can also be susceptible to cleavage under the acidic conditions used for Mtt removal, leading to loss of peptide from the resin.[10] This is a critical consideration, and the choice of linker should be made carefully.

  • Monitoring the Reaction: While the yellow color of the Mtt cation can be an indicator, it is not always a reliable method for monitoring the reaction to completion, especially when other trityl-based groups are present.[12] Performing a small-scale cleavage and analyzing the product by HPLC is the most definitive way to confirm complete deprotection.

Conclusion

The Mtt protecting group offers a vital level of orthogonality in Fmoc-based solid-phase peptide synthesis, enabling the creation of complex and modified peptides. Its high acid lability allows for selective deprotection on the solid support, opening avenues for on-resin side-chain modifications, cyclization, and the synthesis of branched peptides. However, successful implementation requires a thorough understanding of its chemical properties, careful optimization of cleavage conditions, and an awareness of potential side reactions. By following well-defined protocols and considering the factors outlined in this guide, researchers can effectively leverage the Mtt group to advance their peptide synthesis endeavors.

References

The Cornerstone of Histidine Protection: A Technical Guide to Trityl-Based Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amino acid side chains is a fundamental pillar of successful solid-phase peptide synthesis (SPPS). Among the proteinogenic amino acids, histidine presents a unique set of challenges due to the nucleophilic and basic nature of its imidazole side chain. Unprotected histidine can lead to a cascade of undesirable side reactions, most notably racemization and side-chain acylation, which compromise the yield, purity, and ultimately the biological activity of the target peptide. Trityl-based protecting groups have emerged as a robust and widely adopted solution for safeguarding the histidine imidazole ring during peptide synthesis. This in-depth technical guide explores the key features of trityl-based protecting groups for histidine, providing quantitative data, detailed experimental protocols, and logical workflows to empower researchers in the synthesis of complex, high-purity peptides.

Core Features of Trityl-Based Histidine Protecting Groups

The trityl (Trt) group, and its substituted analogs such as the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt), are bulky hydrophobic groups that offer excellent steric protection to the imidazole side chain of histidine. Their utility in modern peptide synthesis, particularly in the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy, is predicated on a set of key characteristics:

  • Prevention of Side Reactions: The primary role of the trityl group is to shield the nucleophilic nitrogen atoms of the imidazole ring, thereby preventing unwanted acylation during the coupling of subsequent amino acids.[1][2]

  • Suppression of Racemization: Histidine is highly susceptible to racemization during activation for peptide bond formation. The bulky trityl group sterically hinders the abstraction of the α-proton, a key step in the racemization pathway, thus preserving the stereochemical integrity of the histidine residue.[3][4]

  • Acid Lability: Trityl groups are readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with the final cleavage step in Fmoc-SPPS.[3][5] This allows for the simultaneous deprotection of the side chain and cleavage of the peptide from the resin support.

  • Orthogonality to Fmoc Deprotection: Trityl groups are stable to the basic conditions (typically piperidine in DMF) used to remove the temporary Nα-Fmoc protecting group, a critical requirement for orthogonal protection strategies in SPPS.[1][6]

The different trityl-based protecting groups exhibit varying degrees of acid lability, allowing for fine-tuning of the deprotection strategy. This feature is particularly valuable for the synthesis of complex peptides requiring selective on-resin side-chain modifications.

Quantitative Data Summary

The selection of a specific trityl-based protecting group is often guided by its relative stability and the desired deprotection conditions. The following tables summarize key quantitative data related to the acid lability and impact on racemization of these protecting groups.

Protecting GroupDeprotection ConditionsKey Advantages
Trityl (Trt) High concentration TFA (e.g., 90-95% in water/scavengers)[5][7]Robust, stable to repeated Fmoc deprotection cycles.[5]
4-Methyltrityl (Mtt) Dilute TFA (e.g., 1-5% TFA in DCM)[5]More acid-labile than Trt, allowing for selective on-resin deprotection.[5]
4-Methoxytrityl (Mmt) Very dilute TFA (e.g., 1% TFA in DCM) or acetic acid mixtures.[7]Highly acid-labile, enabling very mild and selective removal.[7]

Table 1: Comparison of Acid Lability of Trityl-Based Protecting Groups for Histidine.

Histidine DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OHHBTU/HOBt/DIEA, Room Temp2.5 - 5.8%
Fmoc-His(Trt)-OHDIC/Oxyma, Room Temp< 1%
Fmoc-His(Trt)-OHTBTU/DIPEA, 50°C, 10 min6.8%
Fmoc-His(Boc)-OHTBTU/DIPEA, 50°C, 10 min0.18%

Table 2: Comparative Racemization of Protected Histidine Derivatives. Note: Data for Mtt and Mmt under identical comparative conditions is limited, but they are also susceptible to racemization. The use of non-basic coupling conditions is generally recommended to minimize this side reaction.[4][5]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful application of trityl-protected histidine in peptide synthesis. The following sections provide step-by-step methodologies for key procedures.

Protocol 1: Manual Solid-Phase Synthesis of a Tripeptide (H-Gly-His-Phe-NH₂) using Fmoc-His(Trt)-OH

This protocol outlines the manual synthesis of a simple tripeptide on Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling and Preparation:

  • Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

2. First Amino Acid (Fmoc-Phe-OH) Coupling:

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Activation and Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in 1 mL of DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

3. Second Amino Acid (Fmoc-His(Trt)-OH) Coupling:

  • Fmoc Deprotection: Repeat the deprotection step as described above.

  • Activation and Coupling: In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in 1 mL of DMF. Add this solution to the deprotected resin. Add DIC (3 eq.) to the resin mixture and agitate for 2-4 hours. The use of DIC/Oxyma is recommended to minimize racemization of histidine.

  • Washing: Repeat the washing step as described above.

4. Third Amino Acid (Fmoc-Gly-OH) Coupling:

  • Fmoc Deprotection: Repeat the deprotection step.

  • Activation and Coupling: Repeat the activation and coupling procedure using Fmoc-Gly-OH, HBTU, HOBt, and DIPEA as for the first amino acid.

  • Washing: Repeat the washing step.

5. Final Fmoc Deprotection:

  • Repeat the deprotection step to remove the Fmoc group from the N-terminal glycine.

6. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for the liberated trityl cations.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: On-Resin Deprotection of Mtt-Histidine

This protocol allows for the selective removal of the Mtt group on-resin, enabling side-chain modification.

1. Resin Swelling:

  • Swell the Mtt-protected peptidyl-resin in DCM.

2. Deprotection Cocktail:

  • Prepare a solution of 1-2% TFA and 1-5% TIS in DCM.[5]

3. Deprotection Procedure:

  • Treat the resin with the deprotection cocktail for 2-5 minutes. Repeat this treatment multiple times (e.g., 5-10 times) until the yellow color of the Mtt cation is no longer observed in the filtrate.

  • Monitor the deprotection progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

4. Washing and Neutralization:

  • Wash the resin thoroughly with DCM to remove the cleaved Mtt cations and residual acid.

  • Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF and then wash with DMF.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of trityl-based protecting groups for histidine.

SPPS_Workflow start Start with Resin fmoc_deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection 1. Swell end_node Cleavage & Deprotection process process wash wash wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Amino Acid Coupling (e.g., Fmoc-His(Trt)-OH) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->end_node Final Cycle wash2->fmoc_deprotection Repeat for next AA

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-His(Trt)-OH.

Orthogonal_Protection cluster_conditions Deprotection Conditions peptide Peptide-Resin [Nα-Fmoc]-AA1-[His(Trityl)]-AA2-Resin fmoc_removal Fmoc Removal (Base: Piperidine) peptide->fmoc_removal trityl_removal Trityl Removal (Acid) peptide->trityl_removal Final Cleavage fmoc_removal->peptide Next Coupling Cycle base Base Stable fmoc_removal->base final_peptide Deprotected Peptide trityl_removal->final_peptide acid Acid Labile trityl_removal->acid

Figure 2: Principle of orthogonal protection in Fmoc-SPPS with trityl-protected histidine.

Conclusion

Trityl-based protecting groups are indispensable tools for the successful synthesis of histidine-containing peptides. Their ability to prevent side reactions and suppress racemization, combined with their compatibility with the widely used Fmoc-SPPS strategy, makes them the protecting groups of choice for many applications. The availability of trityl derivatives with varying acid lability, such as Mtt and Mmt, provides researchers with the flexibility to design sophisticated synthetic routes involving on-resin side-chain modifications. A thorough understanding of the quantitative aspects of their stability and the implementation of optimized experimental protocols, as detailed in this guide, are paramount to achieving high yields of pure, stereochemically defined peptides for advancing research and drug development.

References

Methodological & Application

Standard Protocol for the Utilization of Fmoc-His(Mtt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals engaged in drug development, the strategic incorporation of histidine residues into synthetic peptides is a critical aspect of designing novel therapeutics and research tools. The unique properties of histidine's imidazole side chain necessitate a robust protection strategy during Solid-Phase Peptide Synthesis (SPPS) to prevent side reactions and minimize racemization. Fmoc-His(Mtt)-OH, where the imidazole nitrogen is protected by a 4-methyltrityl (Mtt) group, offers a key advantage in the synthesis of complex peptides. The Mtt group's high acid lability allows for its selective removal on-resin under mild acidic conditions, providing an orthogonal protection scheme that is compatible with the standard Fmoc/tBu strategy.[1][2] This enables site-specific modifications of the histidine side chain, such as glycosylation, phosphorylation, or the attachment of labels, while the peptide remains anchored to the solid support.

Core Principles and Advantages

The primary advantage of employing this compound lies in the orthogonality of the Mtt protecting group.[1] While most side-chain protecting groups (e.g., tBu, Boc, Trt) are removed during the final cleavage from the resin with a strong acid cocktail (typically 90-95% TFA), the Mtt group can be cleaved using a much milder acidic solution, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] This selective deprotection leaves other acid-labile protecting groups intact, opening avenues for complex, multi-step synthetic strategies on the solid phase.

However, like other trityl-type protected histidines, this compound is susceptible to racemization during the coupling step, particularly under basic conditions or with extended pre-activation times.[2] Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount to ensure the stereochemical integrity of the final peptide.

Experimental Protocols

The following protocols provide a detailed methodology for the successful incorporation of this compound into a peptide sequence using manual SPPS.

Materials and Reagents
  • This compound

  • SPPS Resin (e.g., Rink Amide, Wang, 2-Chlorotrityl)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Mtt Deprotection Solution: 1-2% (v/v) TFA and 1-2% (v/v) Triisopropylsilane (TIS) in DCM

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold Diethyl Ether

Protocol 1: Standard SPPS Cycle for this compound Incorporation

This protocol details the steps for coupling this compound to the growing peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (DIC/Oxyma Method - Recommended to Minimize Racemization):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add the amino acid/Oxyma solution to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Note: Avoid pre-activation of this compound with DIC to minimize the risk of racemization.[2]

  • Amino Acid Coupling (HATU Method - For Difficult Couplings):

    • In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents) to the solution and immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Note: Prolonged pre-activation should be avoided.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.

Protocol 2: On-Resin Deprotection of the Mtt Group

This protocol is performed after the desired peptide sequence has been assembled and allows for selective modification of the histidine side chain.

  • Resin Preparation: After the final coupling and washing steps, swell the peptidyl-resin in DCM for 20-30 minutes.

  • Mtt Group Cleavage:

    • Drain the DCM.

    • Add the freshly prepared Mtt deprotection solution (1-2% TFA / 1-2% TIS in DCM) to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature. The resin may turn a yellow-orange color due to the formation of the Mtt cation.

    • Perform the treatment for 2 minutes and repeat 5-10 times until the color is no longer observed in the drained solution.

  • Washing and Neutralization:

    • Filter the resin and wash thoroughly with DCM (3 times).

    • Wash with 10% DIPEA in DMF (v/v) to neutralize the resin (2 times).

    • Wash with DMF (3 times) and DCM (3 times).

    • The resin is now ready for on-resin modification of the histidine side chain.

Protocol 3: Final Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small volume of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

While direct quantitative data for the racemization of this compound under various coupling conditions is not extensively available in the literature, the similar chemical nature to Fmoc-His(Trt)-OH suggests a comparable susceptibility to racemization.[2] The following table summarizes typical reagents and conditions for key steps in the utilization of this compound.

Process Step Reagent/Parameter Typical Value/Condition Notes
Coupling This compound3 equivalentsRelative to resin loading capacity.
Coupling Reagent (DIC)3 equivalentsRecommended for minimizing racemization.
Additive (Oxyma Pure)3 equivalentsUsed in conjunction with DIC.
Coupling Reagent (HATU)2.9 equivalentsFor difficult couplings; use with caution regarding racemization.
Base (DIPEA for HATU)6 equivalents
Reaction Time1-4 hoursMonitor with Kaiser test for completion.
Mtt Deprotection Deprotection Solution1-2% TFA / 1-2% TIS in DCMTIS acts as a scavenger for the Mtt cation.
Treatment Time5-10 cycles of 2 minutes eachContinue until the yellow color of the Mtt cation is no longer observed.
Final Cleavage Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TISStandard cocktail for peptides with acid-labile side-chain protecting groups.
Cleavage Time2-3 hoursAt room temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the incorporation and selective deprotection of this compound in SPPS.

SPPS_Workflow_Fmoc_His_Mtt_OH start_end start_end process process decision decision on_resin_mod on_resin_mod final_product final_product start Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Coupling: This compound + DIC/Oxyma or HATU fmoc_deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 continue_synthesis Continue SPPS Cycles wash1->continue_synthesis More residues end_synthesis End of Peptide Synthesis wash1->end_synthesis Last residue continue_synthesis->fmoc_deprotection decision_node On-Resin Modification? end_synthesis->decision_node mtt_deprotection On-Resin Mtt Deprotection (1-2% TFA/TIS in DCM) on_resin_modification Side-Chain Modification mtt_deprotection->on_resin_modification final_cleavage Final Cleavage (95% TFA Cocktail) on_resin_modification->final_cleavage purification Purification (HPLC) final_cleavage->purification final_peptide Final Peptide purification->final_peptide decision_node->mtt_deprotection Yes decision_node->final_cleavage No

Caption: Workflow for SPPS using this compound.

The following diagram illustrates the logical relationship of the orthogonal protection strategy.

Orthogonal_Protection peptide peptide protection protection deprotection deprotection modification modification resin_peptide Resin-Bound Peptide (Fmoc-AA...-His(Mtt)-...-Resin) fmoc_pg Nα-Fmoc Protection mtt_pg His Side-Chain Mtt Protection tbu_pg Other Side-Chain tBu Protection fmoc_deprot Fmoc Deprotection (Base: 20% Piperidine) fmoc_pg->fmoc_deprot allows mtt_deprot Mtt Deprotection (Mild Acid: 1-2% TFA) mtt_pg->mtt_deprot allows final_deprot Global Deprotection (Strong Acid: 95% TFA) mtt_pg->final_deprot allows tbu_pg->final_deprot allows elongation Peptide Chain Elongation fmoc_deprot->elongation sc_modification His Side-Chain Modification mtt_deprot->sc_modification final_peptide Cleaved & Deprotected Peptide final_deprot->final_peptide elongation->resin_peptide sc_modification->resin_peptide

Caption: Orthogonal protection strategy with this compound.

References

Application Notes and Protocols for On-Resin Selective Deprotection of the Mtt Group from Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical decision that significantly impacts the yield, purity, and overall synthetic strategy.[1] The 4-methyltrityl (Mtt) group is an acid-labile protecting group frequently used for the side chains of histidine, lysine, and other amino acids.[2][3][4] Its selective removal on-resin, in the presence of other acid-labile groups such as tert-butoxycarbonyl (Boc) and t-butyl (tBu), is a key feature of orthogonal protection strategies.[1][5][6][7] This allows for site-specific modifications of the peptide backbone, such as cyclization, branching, or the attachment of labels, while the peptide remains anchored to the solid support.[6]

These application notes provide a detailed overview and protocols for the selective on-resin deprotection of the Mtt group from the side chain of histidine.

Key Considerations for Mtt Deprotection

The selective removal of the Mtt group is typically achieved under mildly acidic conditions that are designed to leave more acid-labile protecting groups, such as Boc and the peptide-resin linkage, intact.[5][6] However, careful optimization is often necessary to avoid premature cleavage of these groups.[5][6][8] The choice of deprotection conditions can be influenced by the nature of the resin and the peptide sequence. For instance, Mtt cleavage may be less efficient on hydrophilic resins like TentaGel when using certain reagent combinations.[2]

Commonly used reagents for Mtt deprotection include:

  • Low concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][5][6]

  • Hexafluoroisopropanol (HFIP) in DCM.[2][5][7]

  • A cocktail of acetic acid (AcOH), trifluoroethanol (TFE), and DCM.[2]

Scavengers such as triisopropylsilane (TIS) or triethylsilane (TES) are often added to the deprotection solution to quench the liberated Mtt cations and prevent their reattachment to the peptide.[2][6]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various reported conditions for the selective on-resin deprotection of the Mtt group. While direct quantitative comparisons from a single source are limited, this table provides a structured overview of commonly employed methods and their key features.

Deprotection Reagent CocktailConcentration (v/v/v)Typical Reaction TimeKey Features & RemarksPotential Side Reactions
TFA/TIS/DCM1:2:9730-60 minutesWidely used method. The orange color of the Mtt cation can be used to monitor the reaction.[2]Premature cleavage of Boc groups or the peptide from the resin with prolonged exposure.[5][6][8]
HFIP/DCM30:703 x 5 minutesA milder alternative to TFA.[5][7]
AcOH/TFE/DCM1:2:97Not specifiedEffective on hydrophobic resins, but may fail on hydrophilic resins.[2]
TES/HFIP/TFE/DCM2:1:0.5:6.51-2 hoursAlternative to TFA-based methods.[2]

Experimental Protocols

Protocol 1: Mtt Deprotection using TFA/TIS/DCM

This protocol is a widely used method for the selective removal of the Mtt group.

Materials:

  • Peptidyl-resin containing a His(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the peptidyl-resin in DCM in a suitable reaction vessel.

  • Prepare the deprotection solution: TFA/TIS/DCM (1:2:97 v/v/v).[2]

  • Suspend the resin in the deprotection solution (approximately 10 mL per gram of resin).[2]

  • Gently agitate the mixture at room temperature for 30 minutes.[2]

  • Monitoring the reaction: Remove a few resin beads, wash them with DCM, and add a drop of TFA. An immediate orange color indicates the presence of remaining Mtt groups. If the test is positive, continue the deprotection for another 30 minutes and retest.[2]

  • Once the deprotection is complete (the orange color test is negative), filter the resin.

  • Wash the resin thoroughly with DCM (2 times).[2]

  • Wash the resin with MeOH (2 times).[2]

  • Wash the resin with DCM (2 times).[2]

  • Neutralize the resin by washing with 5% DIPEA in DMF (2 times).[1]

  • Wash the resin with DMF (2 times).[2]

  • The resin is now ready for the subsequent coupling or modification step.

Protocol 2: Mtt Deprotection using HFIP/DCM

This protocol offers a milder alternative to TFA-based methods.[5][7]

Materials:

  • Peptidyl-resin containing a His(Mtt) residue

  • Dichloromethane (DCM)

  • Hexafluoroisopropanol (HFIP)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Prepare the deprotection solution: 30% HFIP in DCM.[7]

  • Treat the resin with the deprotection solution for 5 minutes. Repeat this treatment three times.[7]

  • Wash the resin thoroughly with DCM.

  • Wash the resin with DMF.

  • Neutralize the resin with 10% DIPEA in DMF.

  • Wash the resin with DMF.

  • The resin is now ready for the next step in the synthesis.

Visualizations

Experimental Workflow for On-Resin Mtt Deprotection

G cluster_workflow On-Resin Mtt Deprotection Workflow start Peptidyl-Resin with His(Mtt) swell Swell Resin in DCM start->swell deprotect Add Deprotection Solution (e.g., 1% TFA/TIS in DCM) swell->deprotect agitate Agitate at Room Temperature deprotect->agitate monitor Monitor Deprotection (e.g., Color Test) agitate->monitor monitor->agitate Incomplete wash_dcm Wash with DCM monitor->wash_dcm Complete wash_meoh Wash with MeOH wash_dcm->wash_meoh neutralize Neutralize with DIPEA in DMF wash_meoh->neutralize wash_dmf Wash with DMF neutralize->wash_dmf end Resin with Deprotected Histidine wash_dmf->end

Caption: Workflow for on-resin selective deprotection of the Mtt group.

Logical Relationship of Orthogonal Protection in SPPS

G cluster_protection Orthogonal Protection Scheme cluster_deprotection Selective Deprotection Steps Peptide N-α-Fmoc Peptide Chain His(Mtt) Other Side-Chain Protection (e.g., Boc, tBu) Fmoc_deprotection Piperidine in DMF Fmoc_deprotection->Peptide:f0 Removes N-α-Fmoc for chain elongation Mtt_deprotection Mild Acid (e.g., 1% TFA in DCM) Mtt_deprotection->Peptide:f2 Selectively removes His(Mtt) for side-chain modification Global_deprotection Strong Acid (e.g., 95% TFA) Global_deprotection->Peptide:f3 Removes other side-chain protection and cleaves from resin

Caption: Orthogonal protection strategy in solid-phase peptide synthesis.

References

Application Notes and Protocols for Fmoc-His(Mtt)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the coupling reaction of Fmoc-His(Mtt)-OH in solid-phase peptide synthesis (SPPS). This document outlines the critical parameters, reaction conditions, and recommended reagents to ensure successful incorporation of histidine residues while minimizing common side reactions, particularly racemization. Detailed experimental protocols for both the coupling and the selective deprotection of the 4-methyltrityl (Mtt) group are also provided.

Introduction

The incorporation of histidine into peptide sequences is a crucial step in the synthesis of many biologically active peptides. The imidazole side chain of histidine plays a vital role in the structure and function of these molecules. In Fmoc-based SPPS, the side chain of histidine must be protected to prevent undesirable side reactions. This compound is a commonly used building block where the imidazole nitrogen is protected by a 4-methyltrityl (Mtt) group.

The Mtt group is significantly more acid-labile than the more common trityl (Trt) group, allowing for its selective removal on-resin under mild acidic conditions.[1] This orthogonality enables the synthesis of complex peptides requiring side-chain modifications, such as cyclization or branching, at the histidine residue. However, like other histidine derivatives, this compound is susceptible to racemization during the coupling step.[1][2] Careful optimization of coupling conditions is therefore essential to maintain the stereochemical integrity of the peptide.

Key Considerations for this compound Coupling

  • Racemization: The primary challenge during the coupling of any histidine derivative is the risk of epimerization at the α-carbon. The imidazole nitrogen can act as an intramolecular catalyst for the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical purity.[2] The choice of coupling reagent, base, and reaction time significantly influences the extent of racemization. While direct quantitative data for this compound is limited, it is known to be susceptible to racemization.[1]

  • Coupling Reagents: The selection of an appropriate coupling reagent is critical for efficient and low-racemization coupling.

    • Carbodiimides with Additives (e.g., DIC/Oxyma): This combination is highly recommended for minimizing racemization. The in situ formation of the Oxyma ester proceeds under mildly acidic conditions, which helps to suppress epimerization.[3][4]

    • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high coupling efficiency and speed. However, they are typically used with a non-nucleophilic base like diisopropylethylamine (DIPEA), which can increase the risk of racemization, especially with prolonged pre-activation times.[3][5] For this compound, in situ activation is recommended to minimize the time the amino acid spends in its activated state.

  • Orthogonality: The Mtt group provides an additional level of orthogonality in complex peptide synthesis. It can be selectively removed on-resin without affecting other acid-labile side-chain protecting groups like tert-butyl (tBu) or the resin linkage, which require stronger acids for cleavage.[1]

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following tables provide a comparative overview of racemization levels observed for other commonly used histidine derivatives under various coupling conditions. This data serves as a valuable guide for selecting the optimal conditions for this compound, which is expected to behave similarly to Fmoc-His(Trt)-OH in terms of racemization potential.[1]

Table 1: Comparative Racemization of Fmoc-Protected Histidine Derivatives

Histidine DerivativeCoupling Reagent/MethodTemperature (°C)Coupling Time (min)% D-Isomer FormationReference
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEARoom Temp1206.8%[6]
Fmoc-His(Boc)-OHHATU/DIPEARoom Temp1200.18%[6]
Fmoc-His(Trt)-OHDIC/Oxyma55-31.0%[4]
Fmoc-His(Trt)-OHTBTU/DIPEARoom Temp-4.5%[6]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)Room Temp-0.3%[2]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)Room Temp-7.8%[2]

Table 2: Recommended Coupling Reagents for this compound

Coupling ReagentAdditiveBaseKey AdvantagesConsiderations
DICOxyma PureNone/Mild BaseLow racemization potential due to acidic/neutral conditions.[3][7]Slower reaction kinetics compared to onium salts.
HATUN/ADIPEA, CollidineHigh coupling efficiency, fast reaction times.[5]Higher risk of racemization, especially with pre-activation. Use of hindered bases like collidine is recommended.[8]
HBTUN/ADIPEAGood coupling efficiency.[5]Higher racemization potential compared to HATU and DIC/Oxyma.[5]
DEPBTN/ADIPEA, CollidineReported to have remarkable resistance to racemization.[9]Slower activation compared to onium salts.

Experimental Protocols

Protocol 1: Coupling of this compound using DIC/Oxyma

This protocol is recommended for minimizing racemization.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.

    • Add the amino acid/Oxyma solution to the deprotected peptide-resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, the coupling can be extended, or a second coupling can be performed.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: On-Resin Deprotection of the Mtt Group

This protocol allows for the selective removal of the Mtt protecting group from the histidine side chain.

Materials:

  • Peptidyl-resin containing His(Mtt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes.

  • Mtt Deprotection:

    • Prepare a solution of 1-2% TFA and 2-5% TIS in DCM.

    • Treat the resin with the deprotection solution (e.g., 10 mL per gram of resin) for 2 minutes. The solution will typically turn yellow due to the formation of the Mtt cation.

    • Drain the solution.

    • Repeat the treatment with fresh deprotection solution multiple times (5-10 times) until the yellow color is no longer observed.

  • Washing: Wash the resin thoroughly with DCM (3 x 1 min).

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIPEA in DMF (2 x 2 min) to neutralize the imidazole nitrogen.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • The resin is now ready for subsequent on-resin modification or further peptide chain elongation.

Mandatory Visualization

SPPS_Workflow cluster_coupling This compound Coupling cluster_deprotection On-Resin Mtt Deprotection Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Coupling Coupling Reaction (this compound, DIC/Oxyma, DMF) Deprotection->Coupling 2. Washing_Coupling Washing (DMF, DCM) Coupling->Washing_Coupling 3. Coupled_Peptide Peptide-Resin (His(Mtt) incorporated) Washing_Coupling->Coupled_Peptide 4. Start_Deprotection Peptide-Resin (His(Mtt)) Coupled_Peptide->Start_Deprotection Proceed to Side-Chain Modification Mtt_Removal Mtt Removal (1-2% TFA, TIS in DCM) Start_Deprotection->Mtt_Removal A. Washing_Deprotection Washing (DCM) Mtt_Removal->Washing_Deprotection B. Neutralization Neutralization (DIPEA/DMF) Washing_Deprotection->Neutralization C. Final_Peptide Peptide-Resin (His with free imidazole) Neutralization->Final_Peptide D.

Caption: Experimental workflow for this compound coupling and subsequent on-resin Mtt deprotection.

Logical_Relationship cluster_conditions Optimized Conditions Goal Incorporate Histidine with Minimal Racemization Strategy Use this compound Goal->Strategy Challenge Racemization Potential Strategy->Challenge Solution Optimize Coupling Conditions Challenge->Solution Coupling_Reagent Select Low-Racemization Reagent (e.g., DIC/Oxyma) Solution->Coupling_Reagent Activation In Situ Activation (Avoid pre-activation) Solution->Activation Base Use Hindered or No Base Solution->Base Time_Temp Control Reaction Time & Temperature Solution->Time_Temp

Caption: Logical relationship for minimizing racemization during this compound coupling.

References

Applications of Fmoc-His(Mtt)-OH in Complex and Cyclic Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity, especially for complex peptides such as cyclic, branched, or modified structures. The imidazole side chain of histidine presents a significant challenge due to its nucleophilicity, which can lead to side reactions and racemization.[1][2][3][4] Fmoc-His(Mtt)-OH, where the imidazole nitrogen is protected by a 4-methyltrityl (Mtt) group, offers a key solution for advanced synthetic strategies. The Mtt group provides an additional level of orthogonality, as it can be selectively removed under mild acidic conditions that do not affect the acid-labile tert-butyl (tBu) based side-chain protecting groups or the bond to the resin.[1][5] This unique characteristic enables on-resin, site-specific modifications of the histidine side chain, which is crucial for the synthesis of complex peptide architectures.[1]

Key Advantages of this compound

  • Orthogonal Protection: The Mtt group is labile to very mild acid (e.g., 1-5% TFA in DCM), allowing for its removal without cleaving other acid-sensitive protecting groups like Boc, tBu, or the peptide from the resin.[1][5]

  • On-Resin Side-Chain Modification: Selective deprotection of the Mtt group on the solid support allows for subsequent chemical modifications of the histidine imidazole side chain, such as alkylation, acylation, or involvement in cyclization.[1][6]

  • Facilitates Complex Peptide Synthesis: It is the preferred choice for synthesizing cyclic peptides (head-to-side-chain or side-chain-to-side-chain), branched peptides, and peptides requiring the attachment of labels or other moieties to the histidine residue.[1][7][8]

Data Presentation

Comparison of Histidine Protecting Groups

The choice of the imidazole protecting group for histidine significantly influences the success of the synthesis, particularly concerning racemization and deprotection conditions.

FeatureFmoc-His(Trt)-OHThis compoundFmoc-His(Boc)-OH
Acid Lability LowerHigherLower
Cleavage Conditions Strong acid (e.g., 90-95% TFA)[1]Mild acid (e.g., 1-5% TFA in DCM)[1]Strong acid (e.g., TFA)
Orthogonality Compatible with standard Fmoc/tBu strategy.[1]Offers an additional level of orthogonality for complex peptide synthesis.[1][5]Compatible with standard Fmoc/tBu strategy.
Racemization Prone to racemization, especially with base-mediated coupling.[1]Also susceptible to racemization, managed by controlled reaction conditions.[1]Significantly reduced epimerization compared to His(Trt).[9]
Primary Application Routine peptide synthesis with final global deprotection.[1]Synthesis of complex peptides requiring on-resin side-chain modifications.[1]High-temperature SPPS and for reducing racemization.[9][10]
Selective Mtt Group Deprotection Conditions

Various reagent cocktails can be employed for the selective cleavage of the Mtt group from the histidine side chain while the peptide is still attached to the resin.

Reagent CocktailConditionsTimeEfficacyReference
1-2% TFA in DCM with TISRoom Temperature30-60 min (multiple treatments)Effective, requires scavenger (TIS) to prevent Mtt reattachment.[11][12]
Acetic acid/Trifluoroethanol/DCM (1:2:7)Room Temperature1 hourMild conditions, suitable for very acid-sensitive resins.[7][8]
30% Hexafluoroisopropanol (HFIP) in DCMRoom Temperature3 x 5 minMild, effective for Mtt removal.[11]
DCM/HFIP/TFE/TES (6.5:2:1:0.5)Room Temperature1-2 hoursEffective, includes scavenger (TES).[12][13]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for elongating a peptide chain on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2][5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[2]

    • Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[2]

    • Wash the resin as in step 2.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[2]

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol details the selective removal of the Mtt protecting group from the histidine side chain.

  • Resin Preparation: After incorporation of this compound and elongation of the peptide to the desired length, wash the peptide-resin with DCM.

  • Mtt Cleavage Cocktail Preparation: Prepare a solution of 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM (v/v/v).[12]

  • Deprotection Reaction:

    • Suspend the resin in the Mtt cleavage cocktail (approximately 10 mL per gram of resin).[12]

    • Gently shake at room temperature for 30 minutes.[12]

    • To monitor the reaction, remove a few beads and add 1-2 drops of neat TFA. An immediate orange color indicates the presence of the Mtt cation, signifying that the reaction is ongoing or Mtt is still present.[12]

    • Repeat the treatment until the orange color is no longer observed.

  • Washing:

    • Filter the resin and wash twice with DCM.[12]

    • Wash the resin twice with methanol (MeOH).[12]

    • Wash the resin twice with DCM.[12]

    • Neutralize the resin by washing twice with 1% DIPEA in DMF.[12]

    • Wash the resin twice with DMF. The resin is now ready for side-chain modification or cyclization.[12]

Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a cyclic peptide by linking the newly deprotected histidine side chain to another reactive side chain on the peptide. This example assumes cyclization with an aspartic acid residue.

  • Selective Deprotection: Perform selective deprotection of the Mtt group from the histidine residue using Protocol 2. Also, ensure the side chain of the other residue involved in cyclization (e.g., Asp) has its protecting group (e.g., O-Dmab, removable with hydrazine) selectively cleaved.

  • Cyclization Coupling:

    • Swell the resin in DMF.

    • Add a coupling cocktail, for example, PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (which should be negative) or by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Final Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF and DCM.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail such as Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2).[14]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.[5]

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Visualizations

selective_deprotection_workflow start Peptide-Resin with This compound incorporated wash_dcm Wash with DCM start->wash_dcm deprotection Treat with 1% TFA, 2% TIS in DCM (30 min repeats) wash_dcm->deprotection monitoring Monitor with TFA test (check for orange color) deprotection->monitoring monitoring->deprotection Positive test wash_neutralize Wash with DCM, MeOH Neutralize with DIPEA/DMF monitoring->wash_neutralize Negative test ready Resin with deprotected His side chain wash_neutralize->ready modification On-resin modification (e.g., Cyclization, Labeling) ready->modification

Caption: Workflow for the selective deprotection of the Mtt group.

cyclic_peptide_synthesis_pathway cluster_spps Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification spps_start Start with Resin elongation Peptide Chain Elongation (Fmoc-AA-OH couplings) spps_start->elongation incorporate_his Incorporate this compound and other residues elongation->incorporate_his mtt_deprotection Selective His(Mtt) Deprotection incorporate_his->mtt_deprotection other_deprotection Selective Deprotection of second side chain incorporate_his->other_deprotection cyclization On-Resin Cyclization (e.g., with Asp, Glu, Lys) mtt_deprotection->cyclization other_deprotection->cyclization cleavage Final Cleavage from Resin & Global Deprotection cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, etc.) purification->analysis final_product Pure Cyclic Peptide analysis->final_product

Caption: General pathway for side-chain to side-chain cyclic peptide synthesis.

decision_tree q1 Is on-resin side-chain modification of Histidine required? q2 Is minimizing racemization the highest priority? q1->q2 No use_mtt Use this compound q1->use_mtt Yes use_trt Use Fmoc-His(Trt)-OH q2->use_trt No (Standard Synthesis) use_boc Consider Fmoc-His(Boc)-OH q2->use_boc Yes

References

When to Choose Fmoc-His(Mtt)-OH Over Other Protected Histidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the imidazole side chain of histidine is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly impacts the efficiency of synthesis, the purity of the final peptide, and the potential for post-synthetic modifications. Among the various protected histidine derivatives, Nα-Fmoc-N(im)-4-methyltrityl-L-histidine (Fmoc-His(Mtt)-OH) offers a unique advantage due to the high acid lability of the Mtt group. This property allows for its selective removal under mild acidic conditions, enabling on-resin modification of the histidine side chain while the peptide remains attached to the solid support.

These application notes provide a detailed guide on when to select this compound, a comparison with other common histidine protecting groups, and protocols for its use in the synthesis of complex peptides.

Key Application: On-Resin Side-Chain Modification

The primary reason to choose this compound is for the synthesis of peptides that require specific modifications at the histidine side chain. The Mtt group's lability to dilute trifluoroacetic acid (TFA) in dichloromethane (DCM) allows for its orthogonal deprotection in the presence of other acid-labile protecting groups like tert-butyl (tBu) and tert-butoxycarbonyl (Boc), which require much stronger acid for removal.[1] This selective deprotection opens up possibilities for:

  • Peptide Cyclization: Forming a cyclic peptide by creating a lactam bridge between the deprotected histidine side chain and a free carboxyl group on the peptide.

  • Branched Peptides: Synthesizing branched peptides by coupling a second peptide chain to the imidazole nitrogen of histidine.

  • Labeling and Conjugation: Attaching reporter molecules such as fluorophores, biotin, or other moieties to the histidine side chain for diagnostic or functional studies.

Comparison of Common Histidine Protecting Groups

The choice of a histidine protecting group depends on the overall synthetic strategy and the specific requirements of the target peptide.[1][2] Below is a comparison of commonly used Fmoc-protected histidines.

Protecting GroupStructureCleavage ConditionsKey AdvantagesKey Disadvantages
Mtt (4-Methyltrityl)Trityl group with a methyl substituentMild acid (e.g., 1-5% TFA in DCM)[1]Allows for selective on-resin deprotection, enabling side-chain modifications.[1]Susceptible to racemization, particularly under basic coupling conditions.[1]
Trt (Trityl)Triphenylmethyl groupStrong acid (e.g., 90-95% TFA)[1]Robust and cost-effective for routine synthesis.[1]Prone to racemization; not suitable for on-resin side-chain modification.[1][3]
Boc (tert-Butoxycarbonyl)tert-Butoxycarbonyl groupStrong acid (e.g., 90-95% TFA)[4]Significantly reduces racemization compared to Trt, especially at elevated temperatures.[5]Not suitable for on-resin side-chain modification.
Tos (Tosyl)p-Toluenesulfonyl groupStrong acid (HF or TFMSA)Stable to a wide range of conditions.Harsh cleavage conditions can be detrimental to sensitive peptides.

Racemization Data:

Histidine is highly susceptible to racemization during activation and coupling in SPPS.[2][3] While direct quantitative data for this compound is limited, its performance is expected to be similar to Fmoc-His(Trt)-OH. The use of Fmoc-His(Boc)-OH has been shown to significantly suppress racemization.[5]

Protected HistidineCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C, 10 min6.8[5]
Fmoc-His(Boc)-OH50 °C, 10 min0.18[5]
Fmoc-His(Trt)-OH90 °C, 2 min>16[5]
Fmoc-His(Boc)-OH90 °C, 2 min0.81[5]

To minimize racemization with any protected histidine, it is recommended to use coupling reagents like DIC/Oxyma and to avoid prolonged pre-activation times.[1]

Experimental Protocols

Protocol for Selective On-Resin Deprotection of the Mtt Group from Histidine

This protocol describes the selective removal of the Mtt group from the histidine side chain while the peptide remains attached to the resin.

Materials:

  • Peptidyl-resin containing a His(Mtt) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 10% N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM in the reaction vessel for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare the deprotection cocktail: 1% TFA and 2% TIS in DCM (v/v/v). For example, for 10 mL of solution, use 100 µL of TFA, 200 µL of TIS, and 9.7 mL of DCM.

  • Mtt Group Cleavage:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 30 minutes.

    • Monitoring (Optional): To check for completion, take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt cation, signifying incomplete deprotection. If the test is positive, continue the deprotection for another 30 minutes and re-test.[6]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5 x 10 mL) to remove the cleaved Mtt groups and residual acid.

  • Neutralization:

    • Wash the resin with 10% DIPEA in DMF (2 x 10 mL) to neutralize the newly exposed imidazole nitrogen.

    • Wash the resin with DMF (5 x 10 mL) to remove excess base.

The resin is now ready for the subsequent on-resin modification step.

Protocol for On-Resin Side-Chain Cyclization via Lactam Bridge Formation

This protocol outlines the cyclization of a peptide by forming a lactam bond between the deprotected histidine side chain and a C-terminal carboxylic acid.

Prerequisites:

  • The peptide has been synthesized on a rink amide resin.

  • The peptide sequence includes this compound at the desired cyclization position.

  • The N-terminal Fmoc group has been removed.

  • The Mtt group on the histidine side chain has been selectively deprotected using the protocol above.

Materials:

  • Deprotected peptidyl-resin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF

Procedure:

  • Activation of the C-terminal Carboxyl Group:

    • In a separate vial, dissolve HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

  • Cyclization Reaction:

    • Add the activation solution to the peptidyl-resin.

    • Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.

    • Monitor the reaction for completion using a Kaiser test (the resin should be ninhydrin-negative upon completion).

  • Washing:

    • Drain the cyclization solution.

    • Wash the resin extensively with DMF (5x), DCM (3x), and then DMF (3x).

  • Final Cleavage and Deprotection:

    • Proceed with the standard protocol for cleaving the peptide from the resin and removing the remaining side-chain protecting groups (e.g., with 95% TFA, 2.5% TIS, 2.5% H₂O).

Visualizations

Decision Workflow for Histidine Protecting Group Selection

G start Start: Need to incorporate Histidine q1 Is on-resin side-chain modification required? start->q1 q2 Is minimization of racemization a critical priority? q1->q2 No ans_mtt Choose this compound q1->ans_mtt Yes q3 Is it a routine synthesis with standard global deprotection? q2->q3 No ans_boc Choose Fmoc-His(Boc)-OH q2->ans_boc Yes q3->ans_boc No, consider Fmoc-His(Boc)-OH for complex sequences ans_trt Choose Fmoc-His(Trt)-OH q3->ans_trt Yes

Caption: Decision workflow for selecting a histidine protecting group.

Experimental Workflow for SPPS with On-Resin Modification using this compound

G cluster_spps Standard Fmoc-SPPS cluster_modification On-Resin Modification cluster_final Final Steps start_spps Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start_spps->deprotection1 coupling Amino Acid Coupling (DIC/Oxyma) deprotection1->coupling incorporation Incorporate This compound coupling->incorporation elongation Continue Peptide Elongation incorporation->elongation end_spps Complete Linear Peptide Synthesis elongation->end_spps mtt_deprotection Selective Mtt Deprotection (1% TFA/DCM) end_spps->mtt_deprotection modification Side-Chain Modification (e.g., Cyclization, Branching) mtt_deprotection->modification final_cleavage Global Deprotection and Cleavage from Resin modification->final_cleavage purification Purification (HPLC) and Analysis (MS) final_cleavage->purification end_product Final Modified Peptide purification->end_product

Caption: Workflow for SPPS with on-resin histidine modification.

References

Application Notes and Protocols for M-Group Cleavage with Dilute TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methyltrityl (Mtt) group is a highly valuable amine-protecting group utilized in solid-phase peptide synthesis (SPPS), particularly for the side chains of amino acids such as lysine, ornithine, asparagine, and glutamine.[1][2][3] Its principal advantage lies in its selective removal under mildly acidic conditions. This orthogonality allows for specific side-chain modifications—such as branching, cyclization, or the attachment of reporter groups—while the peptide remains anchored to the solid support and other acid-labile protecting groups, like tert-butyloxycarbonyl (Boc), remain intact.[4]

This document provides detailed protocols for the selective cleavage of the Mtt group using dilute trifluoroacetic acid (TFA), summarizes key quantitative data, and presents visual workflows to guide researchers through the process.

Mechanism of Mtt Group Cleavage

The cleavage of the Mtt group is an acid-catalyzed process. The reaction is initiated by the protonation of the protected amine by a strong acid, such as TFA. This protonation leads to the departure of the stable 4-methyltrityl carbocation. This carbocation is intensely yellow, a characteristic that can be used to visually monitor the reaction's progress.[5] To prevent this highly reactive carbocation from causing unwanted side reactions, such as alkylation of sensitive residues (e.g., tryptophan and tyrosine) or reattachment to the deprotected amine, a scavenger is included in the cleavage cocktail.[6][7] Triisopropylsilane (TIS) is a commonly used and effective scavenger for this purpose.[3]

Peptide-Resin-NH-Mtt Peptide-Resin-NH-Mtt Protonation Protonation Peptide-Resin-NH-Mtt->Protonation + H+ (from TFA) Cleavage Cleavage Protonation->Cleavage Deprotected Peptide-Resin-NH2 Deprotected Peptide-Resin-NH2 Cleavage->Deprotected Peptide-Resin-NH2 Mtt_cation Mtt+ Cation (Yellow) Cleavage->Mtt_cation Quenched_Mtt Quenched Mtt-Scavenger Mtt_cation->Quenched_Mtt Scavenger (TIS) Scavenger (TIS) Scavenger (TIS)->Quenched_Mtt Trapping

Figure 1: Mechanism of Mtt group cleavage with dilute TFA and scavenger.

Experimental Protocols

The choice of the specific protocol for Mtt cleavage can depend on the peptide sequence, the nature of the solid support, and the presence of other protecting groups. Below are two common and effective methods.

Method 1: Standard TFA/TIS/DCM Protocol

This is the most widely used method for the selective removal of the Mtt group.

Reagents and Materials:

  • Mtt-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare the deprotection solution: 1-2% (v/v) TFA and 2% (v/v) TIS in DCM.[4]

  • Cleavage Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[3][4]

    • Shake the mixture gently at room temperature. The solution will typically turn yellow due to the formation of the Mtt cation.[5]

    • Continue shaking for 30-minute intervals. After each interval, drain the solution and add a fresh portion of the deprotection cocktail.

    • Repeat this process until the solution remains colorless, indicating the completion of the cleavage.[5]

  • Washing Steps:

    • Wash the resin thoroughly with DCM (3 times).

    • Wash with Methanol (2 times).[3]

    • Wash with DCM (2 times).[3]

    • Wash with 1% DIEA in DMF (2 times) to neutralize any residual acid.[3]

    • Finally, wash with DMF (3 times) to prepare the resin for the next synthetic step.[3]

Method 2: Acetic Acid/TFE/DCM Protocol for Sensitive Sequences

On more hydrophobic resins, a milder cleavage cocktail can be employed to minimize potential side reactions. Note that this method may not be effective on hydrophilic resins like TentaGel.[3]

Reagents and Materials:

  • Mtt-protected peptide-resin

  • Acetic acid (AcOH)

  • Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare the deprotection solution: Acetic acid/TFE/DCM (1:2:7 v/v/v).

  • Cleavage Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

    • Shake the mixture at room temperature. Monitor the reaction progress by taking a small sample of resin beads, washing them, and adding a drop of concentrated TFA. An immediate orange color indicates the presence of remaining Mtt groups.

    • Continue the reaction until a test of the beads shows no color change.

  • Washing Steps:

    • Wash the resin with DCM (3 times).

    • Wash with DMF (2 times).

    • Wash with 10% DIEA in DMF (2 times).[3]

    • Wash with DMF (3 times).[3]

Quantitative Data Summary

The following tables provide a summary of common cleavage conditions and a comparison of the relative acid lability of various trityl-based protecting groups.

Table 1: Recommended Mtt Cleavage Cocktails

Reagent CocktailComposition (v/v/v)Typical Reaction TimeNotes
Standard TFA/TIS/DCM 1-2% TFA / 2% TIS / 96-97% DCM2-5 cycles of 30 min eachHighly effective and widely used. The yellow color of the Mtt cation serves as a visual indicator of cleavage progress.[3][4][5]
Mild Acetic Acid/TFE/DCM 1% AcOH / 2% TFE / 97% DCM1-2 hoursMilder conditions, suitable for hydrophobic resins and sensitive sequences. May be incomplete on hydrophilic resins.[3]
HFIP-based Cocktail 20% HFIP / 10% TFE / 70% DCM16 hoursAn alternative method, though it may lead to partial cleavage of tBu-type protecting groups.[8]

Table 2: Relative Acid Lability of Trityl-based Protecting Groups

Protecting GroupRelative LabilityTypical Cleavage Conditions
Mmt (Monomethoxytrityl)Most Labile1% TFA in DCM.[9]
Mtt (4-Methyltrityl) Intermediate 1-2% TFA in DCM. [3]
Trt (Trityl)Least Labile90% TFA.[9]

Experimental Workflow and Logic

The successful selective deprotection of the Mtt group requires a systematic workflow that includes preparation, the cleavage reaction itself, and thorough washing to prepare the peptide-resin for subsequent modifications.

cluster_prep Preparation cluster_cleavage Cleavage cluster_wash Washing & Neutralization Start Start Swell_Resin Swell Mtt-Peptide-Resin in DCM (30 min) Start->Swell_Resin Prepare_Cocktail Prepare Deprotection Cocktail Swell_Resin->Prepare_Cocktail Add_Cocktail Add Deprotection Cocktail to Resin Prepare_Cocktail->Add_Cocktail Shake Shake at Room Temperature Add_Cocktail->Shake Monitor Colorless Solution? Shake->Monitor Add_Fresh_Cocktail Drain and Add Fresh Cocktail Monitor->Add_Fresh_Cocktail No Wash_DCM Wash with DCM Monitor->Wash_DCM Yes Add_Fresh_Cocktail->Shake Wash_MeOH Wash with MeOH Wash_DCM->Wash_MeOH Neutralize Neutralize with DIEA in DMF Wash_MeOH->Neutralize Wash_DMF Wash with DMF Neutralize->Wash_DMF End End Wash_DMF->End Ready for Next Step

Figure 2: Step-by-step workflow for Mtt group cleavage.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: If the cleavage is incomplete, increase the number of TFA treatment cycles or the duration of each cycle. Ensure the resin is adequately swollen before starting the cleavage reaction.

  • Side Reactions: The premature cleavage of other acid-labile groups can be a concern.[8] If this is observed, consider using the milder acetic acid-based protocol or reducing the TFA concentration and reaction temperature. The addition of a small amount of methanol (1%) to the TFA/DCM mixture has been reported to suppress the cleavage of tBu-type protecting groups.[8]

  • Resin Type: The efficiency of Mtt cleavage can be influenced by the resin. On hydrophobic resins, cleavage is generally efficient. On hydrophilic resins, the standard TFA/TIS/DCM method is recommended.[3]

  • Scavengers are Crucial: Never perform Mtt cleavage with dilute TFA without an appropriate scavenger like TIS. The Mtt cation is highly reactive and can lead to undesired modifications of the peptide.

  • Post-Cleavage Analysis: After performing a side-chain modification on the deprotected amine, it is advisable to cleave a small amount of the peptide from the resin and analyze it by HPLC and mass spectrometry to confirm the success of the modification and the integrity of the peptide.

References

Application Notes: The Strategic Use of Fmoc-His(Mtt)-OH in Peptide Fragment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical factor that dictates the success of synthesizing complex peptides. The imidazole side chain of histidine presents a unique challenge due to its nucleophilicity, which can lead to side reactions and racemization at the α-carbon during coupling.[1] Among the various protected histidine derivatives, Nα-Fmoc-N(im)-4-methyltrityl-L-histidine (Fmoc-His(Mtt)-OH) offers a distinct advantage for the synthesis of intricate peptide fragments requiring on-resin side-chain modifications.

Key Advantages of this compound

The primary benefit of utilizing this compound lies in the acid lability of the 4-methyltrityl (Mtt) protecting group, which is significantly higher than that of the more common trityl (Trt) group.[1] This characteristic allows for an orthogonal protection strategy, enabling the selective removal of the Mtt group under very mild acidic conditions while the peptide remains attached to the resin and other acid-labile protecting groups (e.g., Boc, tBu) on other residues stay intact.[1][2]

This orthogonality is particularly valuable for advanced peptide synthesis strategies, including:

  • On-resin cyclization: Forming cyclic peptides by creating a linkage involving the histidine side chain.[1][3]

  • Branched peptides: Synthesizing peptides with dendritic or branched structures originating from the histidine side chain.[1][3]

  • Post-synthesis modification: Attaching labels, reporter groups, or other molecules to the histidine side chain after the main peptide sequence has been assembled.[1]

Challenges and Mitigation Strategies

While advantageous, the use of this compound is not without its challenges. Like other τ-nitrogen protected histidines, it is susceptible to racemization, especially during base-mediated coupling reactions and with extended pre-activation times.[1] To minimize the risk of racemization, it is recommended to use acidic coupling conditions, for example, with diisopropylcarbodiimide (DIC) and an additive such as HOBt or Oxyma, and to avoid prolonged pre-activation.[1]

Upon cleavage of the Mtt group, the resulting Mtt cations are electrophilic and can cause side reactions, such as the alkylation of sensitive residues like tryptophan and cysteine.[1] Therefore, the use of cation scavengers, such as triisopropylsilane (TIS), is crucial during the deprotection step.[3]

Data Presentation

Table 1: Characteristics and Deprotection Conditions of Mtt Protecting Group

ParameterDescriptionReferences
Protecting Group 4-Methyltrityl (Mtt)[1]
Acid Lability High; more labile than Trityl (Trt)[1]
Orthogonality Orthogonal to Boc and tBu protecting groups[1][2]
Typical Cleavage Conditions 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][3]
Alternative Cleavage Conditions - 30% Hexafluoroisopropanol (HFIP) in DCM[3][4] - Acetic acid/trifluoroethanol/DCM (1:2:7)[2][3][2][3][4]
Cleavage Time Typically multiple short treatments (e.g., 3 x 5 minutes or 9-12 x 2 minutes) are performed until the deprotection is complete.[3][4][3][4]
Monitoring of Deprotection The release of the Mtt cation can be monitored visually by the appearance of an orange or intense yellow color upon addition of TFA to a few resin beads.[1][3] The deprotection is complete when the solution becomes colorless.[3][1][3]
Scavengers Required Triisopropylsilane (TIS) or other silanes are often added to the cleavage cocktail (e.g., 2-5%) to quench the Mtt cations and prevent side reactions.[3][3]
Racemization Potential Susceptible to racemization, particularly under basic coupling conditions and with long pre-activation times.[1][1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Peptide Fragment Using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence and its subsequent selective side-chain deprotection.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Standard SPPS Cycles (Fmoc Chemistry):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the fluorenyl-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) and then again with DMF (3-5 times).

  • Repeat these steps for each amino acid in the peptide sequence, incorporating this compound at the desired position.

3. Selective Deprotection of the Mtt Group:

  • After the full peptide sequence is assembled, wash the peptidyl-resin with DCM (5 times).

  • Prepare the Mtt cleavage cocktail: 1-2% TFA and 2-5% TIS in DCM (v/v/v).[5]

  • Treat the resin with the cleavage cocktail (approximately 10 mL per gram of resin) and gently agitate for 2-5 minutes.[3] The solution will typically turn yellow or orange, indicating the release of the Mtt cation.[3]

  • Drain the solution and repeat the treatment with fresh cleavage cocktail multiple times (e.g., 9-12 times) until the solution remains colorless, indicating complete deprotection.[3][4]

  • Wash the resin thoroughly with DCM (5 times).

  • Neutralize the resin by washing with 10% DIPEA in DMF (v/v) (2 times for 5 minutes each).

  • Wash the resin again with DMF (5 times) and DCM (5 times).

4. On-Resin Side-Chain Modification (Optional):

  • The now-free imidazole side chain of the histidine residue can be modified by coupling with a carboxylic acid, label, or other moiety using standard coupling procedures as described in step 2.

5. Final Cleavage and Deprotection:

  • After all synthesis and modification steps are complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a final cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry.

Mandatory Visualization

SPPS_Workflow_Fmoc_His_Mtt_OH start Start: Swollen Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat_spps Repeat for Peptide Elongation wash2->repeat_spps repeat_spps->fmoc_deprotection Next Amino Acid selective_deprotection Selective His(Mtt) Deprotection (1-2% TFA/TIS in DCM) repeat_spps->selective_deprotection Full-Length Peptide Assembled wash3 Wash (DCM) selective_deprotection->wash3 neutralization Neutralization (DIPEA/DMF) wash3->neutralization wash4 Wash (DMF/DCM) neutralization->wash4 modification On-Resin Side-Chain Modification (Optional) wash4->modification final_cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA cocktail) modification->final_cleavage Modification Done modification->final_cleavage No Modification purification Purification & Analysis (RP-HPLC, Mass Spec) final_cleavage->purification end_product Final Peptide Fragment purification->end_product

Caption: SPPS workflow using this compound.

References

Application Notes and Protocols for the Incorporation of Modified Residues via Side-Chain Deprotection of His(Mtt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified residues into peptides is a powerful tool in chemical biology and drug discovery. It allows for the introduction of probes, labels, and unnatural amino acids to study peptide structure and function, enhance therapeutic properties, and create novel biomaterials. The imidazole side chain of histidine is a particularly attractive target for modification due to its unique chemical properties and its frequent involvement in biological recognition and catalysis.

A key strategy for the selective modification of histidine within a peptide sequence during solid-phase peptide synthesis (SPPS) is the use of an orthogonal protecting group. The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the imidazole nitrogen of histidine, which can be selectively removed under mild acidic conditions that do not affect other acid-labile protecting groups (e.g., Boc, tBu) or the peptide-resin linkage. This selective deprotection exposes the histidine side chain for subsequent on-resin modification.

These application notes provide detailed protocols for the selective deprotection of His(Mtt) and the subsequent incorporation of a modified residue, using the example of 2,4-dinitrophenyl (DNP)-histidine. DNP-histidine is a useful tool for studying protein-protein interactions and for the development of immunological probes.

Data Presentation

The following tables summarize the key reagents, conditions, and expected outcomes for the selective deprotection of His(Mtt) and the subsequent dinitrophenylation of the histidine side chain.

Table 1: Comparison of His(Mtt) Deprotection Cocktails

ParameterCocktail A: TFA/TIS/DCMCocktail B: HFIP/TFE/TES/DCM
Composition (v/v/v) 1-2% TFA, 2-5% TIS in DCM20% HFIP, 10% TFE, 5% TES in DCM
Reaction Time 10-30 minutes (repeated 2-3 times)30-60 minutes
Scavenger Triisopropylsilane (TIS)Triethylsilane (TES)
Monitoring Disappearance of yellow color upon addition of TFA to a test beadColorless reaction
Advantages Rapid deprotectionMilder conditions, suitable for highly acid-labile resins
Disadvantages May cause partial cleavage from very acid-sensitive resinsLonger reaction time, more complex mixture
Typical Yield >95% deprotection>95% deprotection
Purity High, minimal side products with proper scavengingHigh, minimal side products

Table 2: Protocol Summary for On-Resin Dinitrophenylation of Histidine

StepReagent(s)Molar Excess (relative to resin capacity)Reaction TimeSolvent
Activation 1-Fluoro-2,4-dinitrobenzene (DNFB)5-10 equivalentsN/ADMF
Coupling DNFB, DIPEA5-10 equivalents (DNFB), 10-20 equivalents (DIPEA)2-4 hoursDMF
Washing DMF, DCMN/A5 x 1 min eachDMF, DCM
Expected Yield of Modification High (>90%)
Expected Purity of Modified Peptide Good, requires purification

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of His(Mtt)

This protocol describes the selective removal of the Mtt group from the histidine side chain of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing a His(Mtt) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure using Deprotection Cocktail A (TFA/TIS/DCM):

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL per gram of resin) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a solution of 1% TFA and 5% TIS in DCM (v/v/v).

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the deprotection cocktail to the resin (10 mL per gram of resin).

    • Shake the mixture at room temperature for 15 minutes. The solution will likely turn yellow due to the cleaved Mtt cation.

    • Drain the deprotection solution.

    • Repeat the deprotection treatment one to two more times with fresh cocktail for 15 minutes each, until a small sample of resin beads treated with a drop of neat TFA no longer produces a strong yellow color.

  • Washing:

    • Wash the resin thoroughly with DCM (5 x 10 mL per gram of resin).

    • Wash with MeOH (3 x 10 mL per gram of resin).

    • Wash with DCM (5 x 10 mL per gram of resin).

  • Neutralization:

    • Wash the resin with a 5% DIPEA solution in DMF (v/v) (3 x 10 mL per gram of resin) to neutralize any residual acid.

    • Wash the resin with DMF (5 x 10 mL per gram of resin).

  • The resin is now ready for the subsequent side-chain modification step.

Protocol 2: On-Resin Dinitrophenylation of Histidine Side Chain

This protocol describes the modification of the deprotected histidine side chain with 1-fluoro-2,4-dinitrobenzene (DNFB).

Materials:

  • Peptide-resin with a deprotected histidine side chain (from Protocol 1)

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: Ensure the peptide-resin from Protocol 1 is well-swollen in DMF.

  • Reaction Mixture Preparation: In a separate vial, dissolve DNFB (5-10 equivalents relative to the resin loading) in DMF.

  • Coupling Reaction:

    • To the swollen resin, add the DNFB solution.

    • Add DIPEA (10-20 equivalents) to the resin slurry.

    • Shake the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of resin beads and performing a Kaiser test (which should be negative upon completion).

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

    • Wash the resin with DCM (5 x 10 mL per gram of resin).

  • The peptide-resin with the 2,4-dinitrophenyl-histidine residue is now ready for the final cleavage from the resin and global deprotection of other side-chain protecting groups.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_deprotection Selective Deprotection cluster_modification Side-Chain Modification cluster_cleavage Final Steps start Start with Fmoc-His(Mtt)-OH elongation Peptide Chain Elongation start->elongation Standard SPPS Cycles deprotection On-Resin Deprotection of His(Mtt) (e.g., 1% TFA, 5% TIS in DCM) elongation->deprotection wash_neutralize Washing and Neutralization deprotection->wash_neutralize modification On-Resin Alkylation (e.g., DNFB, DIPEA in DMF) wash_neutralize->modification final_wash Final Washing modification->final_wash cleavage Cleavage from Resin and Global Deprotection final_wash->cleavage purification Purification (RP-HPLC) cleavage->purification G cluster_pathway Simplified Histidine Kinase Signaling Pathway cluster_probe Application of Modified Peptide stimulus External Stimulus hk Histidine Kinase (HK) stimulus->hk rr Response Regulator (RR) hk->rr Phosphotransfer gene_exp Gene Expression rr->gene_exp Activation/Repression probe Peptide with His(DNP) probe->hk Binds to HK (as a probe) antibody Anti-DNP Antibody probe->antibody detection Detection/Imaging antibody->detection

Manual vs. Automated Solid-Phase Synthesis with Fmoc-His(Mtt)-OH: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine into synthetic peptides is a critical step in the development of many therapeutic and research-grade molecules. The unique properties of its imidazole side chain, however, present significant challenges in solid-phase peptide synthesis (SPPS), most notably the propensity for racemization. The choice of an appropriate side-chain protecting group is therefore paramount. Fmoc-His(Mtt)-OH, with the 4-methyltrityl (Mtt) protecting group on the imidazole nitrogen, offers a key advantage: its acid lability is significantly higher than that of other common protecting groups like trityl (Trt). This allows for selective on-resin deprotection under mild acidic conditions, enabling sophisticated peptide modifications such as side-chain cyclization, branching, or labeling, while the peptide remains anchored to the solid support.

This application note provides a detailed comparison of manual and automated solid-phase synthesis methodologies for peptides containing this compound. It includes comprehensive experimental protocols, a quantitative comparison of the two approaches, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.

Data Presentation: A Quantitative Comparison of Manual and Automated SPPS

The decision between manual and automated peptide synthesis often involves a trade-off between throughput, cost, and hands-on time. The following tables summarize key quantitative parameters to provide a direct comparison. While direct comparative data for this compound is limited, the following tables provide typical values observed in solid-phase peptide synthesis.

Table 1: Performance and Efficiency

ParameterManual SynthesisAutomated SynthesisKey Considerations
Synthesis Time (per cycle) 60 - 180 minutes15 - 60 minutesAutomated systems, particularly those with microwave assistance, can dramatically reduce cycle times.[1]
Typical Crude Purity Operator-dependent, generally lowerGenerally higher and more consistentAutomation minimizes human error, leading to greater reproducibility.[1][2]
Typical Yield Variable, potential for material lossGenerally higher and more reproducibleAutomated fluid handling minimizes resin loss during washing and reagent delivery steps.[1][3]
Racemization of Histidine Can be minimized with careful control of coupling conditions and activation times.Can be significant with standard protocols, especially with prolonged pre-activation and higher temperatures. However, optimized protocols on modern synthesizers can minimize this.[3][4]

Table 2: Resource and Cost Comparison

ParameterManual SynthesisAutomated SynthesisKey Considerations
Initial Investment Low (basic laboratory glassware)High (purchase of a peptide synthesizer)Automated synthesizers represent a significant capital investment.[1][3]
Reagent Consumption Potentially higher due to manual dispensing and washing.More precise and efficient reagent delivery reduces waste.[1]The cost of specialized amino acids like this compound makes efficient reagent use a significant factor.
Hands-on Time High; requires constant operator attention.Low; primarily for setup and cleavage.Automation frees up significant researcher time for other tasks.
Throughput Low; typically one or a few peptides at a time.High; capable of synthesizing multiple peptides in parallel or sequentially.For the production of peptide libraries or multiple analogs, automation is significantly more efficient.[3]

Experimental Protocols

The following protocols are provided for the synthesis of a generic peptide containing a His(Mtt) residue on a 0.1 mmol scale.

Protocol 1: Manual Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates completion.

    • Wash the resin as in step 2.

  • Incorporation of this compound:

    • Follow the coupling procedure in step 3 for this compound. To minimize the risk of racemization, it is crucial to avoid prolonged pre-activation times.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • On-Resin Mtt Group Deprotection (Optional):

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of 1-2% TFA and 2% TIS in DCM for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.

    • Wash the resin with DCM (3x) and DMF (3x).

    • Neutralize the resin with 10% DIPEA in DMF (2x) and wash with DMF (3x).

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

Procedure:

  • Setup: Load the appropriate amounts of Fmoc-Rink Amide resin, Fmoc-amino acids (including this compound), activators (e.g., DIC/Oxyma), base (e.g., DIPEA), and solvents onto the automated peptide synthesizer according to the manufacturer's instructions.

  • Synthesis Program: Program the synthesizer for the desired peptide sequence. Standard cycles typically include:

    • Fmoc Deprotection: Automated delivery of 20% piperidine in DMF, followed by a reaction time and subsequent washing steps.

    • Amino Acid Coupling: Automated delivery of the Fmoc-amino acid, activator, and base to the reaction vessel. The coupling time and temperature (if using a microwave synthesizer) are pre-programmed. For this compound, it is advisable to use a method that minimizes pre-activation time to reduce the risk of racemization.

  • On-Resin Mtt Group Deprotection (Optional): Some automated synthesizers can be programmed to perform this step. If not, the resin can be removed from the synthesizer after the desired peptide sequence is assembled and the Mtt group can be removed manually following step 6 of the manual protocol.

  • Final Cleavage and Deprotection: Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer. The final cleavage and deprotection are typically performed manually as described in step 7 of the manual protocol.

  • Purification: Purify the crude peptide by RP-HPLC.

Visualizations

Manual_SPPS_Workflow cluster_cycle Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (DIC/HOBt) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Mtt_Deprotect Optional: Mtt Deprotection (dilute TFA/DCM) Wash2->Mtt_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Repeat->Deprotect Mtt_Deprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Automated_SPPS_Workflow Setup Setup Synthesizer: Resin, Reagents, Sequence Start Start Automated Synthesis Program Setup->Start Cycle Automated Cycles: - Deprotection - Washing - Coupling Start->Cycle Manual_Cleavage Manual Cleavage and Workup Cycle->Manual_Cleavage Purify Purify (RP-HPLC) Manual_Cleavage->Purify Mtt_Deprotection_Pathway Peptide_HisMtt Peptide-Resin with His(Mtt) Mild_Acid Mild Acid Treatment (e.g., 1-2% TFA in DCM) Peptide_HisMtt->Mild_Acid Peptide_His Peptide-Resin with free His side chain Mild_Acid->Peptide_His Side_Chain_Mod On-Resin Side-Chain Modification Peptide_His->Side_Chain_Mod

References

Application Notes and Protocols for Monitoring Fmoc-His(Mtt)-OH Coupling and Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful solid-phase peptide synthesis (SPPS) of complex peptides relies on the complete and efficient coupling of each amino acid and the subsequent removal of the temporary Nα-protecting group. Histidine, with its nucleophilic imidazole side chain, presents unique challenges, including racemization and side reactions. The use of a side-chain protecting group is therefore critical. Fmoc-His(Mtt)-OH utilizes the 4-methyltrityl (Mtt) group, which is highly acid-labile. This allows for its selective removal on-resin to enable side-chain modifications like cyclization or branching, while the peptide remains anchored to the solid support.[1]

Effective monitoring of both the Nα-Fmoc deprotection and the coupling of this compound is essential to ensure high peptide purity and yield. These application notes provide detailed protocols for various qualitative and quantitative methods to monitor these critical steps in SPPS.

Monitoring Nα-Fmoc Group Deprotection

The removal of the Fmoc group is a crucial step that must go to completion to avoid deletion sequences. This is typically achieved by treating the peptide-resin with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

Quantitative UV-Vis Spectrophotometry

A common and quantitative method for monitoring Fmoc deprotection involves measuring the UV absorbance of the piperidine-dibenzofulvene adduct, which is released into the deprotection solution.[2]

Experimental Protocol:

  • After the coupling step, wash the peptide-resin thoroughly with DMF to remove any unreacted reagents.

  • Add a known volume of 20% piperidine in DMF to the resin.

  • Allow the deprotection reaction to proceed for the desired time (e.g., 5-10 minutes).

  • Collect the filtrate (the deprotection solution containing the piperidine-dibenzofulvene adduct).

  • If a second deprotection step is performed, collect that filtrate as well.

  • Dilute a precise aliquot of the combined filtrates with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient of the piperidine-dibenzofulvene adduct) is approximately 7800 L mol⁻¹ cm⁻¹.

  • Compare the calculated value to the theoretical loading of the resin to determine the efficiency of the deprotection step.

Data Presentation:

Synthesis CycleTheoretical Fmoc Loading (mmol/g)Measured Fmoc Release (mmol/g)Deprotection Efficiency (%)
10.600.5998.3
50.580.5798.2
10 (His)0.560.5598.2

Visualization:

Fmoc_Deprotection PeptideResin_Fmoc Peptide-Resin-NH-Fmoc Intermediate Carbanion Intermediate PeptideResin_Fmoc->Intermediate H+ abstraction Piperidine Piperidine (Base) Adduct Piperidine-DBF Adduct (UV active @ 301 nm) DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination PeptideResin_FreeAmine Peptide-Resin-NH2 Intermediate->PeptideResin_FreeAmine + CO2 DBF->Adduct

Fmoc deprotection reaction pathway.

Monitoring the Coupling of this compound

Ensuring the complete acylation of the N-terminal amine is critical for preventing deletion mutations in the final peptide product. Several qualitative and quantitative methods can be employed.

Qualitative Colorimetric Tests

These tests are rapid, sensitive, and performed on a few beads of the peptide-resin.[3]

The Kaiser test is highly sensitive for detecting primary amines.[4] A positive result (blue color) after a coupling step indicates the presence of unreacted N-terminal primary amines, signifying an incomplete reaction.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3][4]

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3][4]

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[3][4]

  • Procedure:

    • Take a small sample of peptide-resin (1-5 mg or 10-15 beads) and place it in a small test tube.[4][5]

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[4]

    • Heat the tube at 100-110°C for 5 minutes.[4][5]

    • Observe the color of the beads and the solution.

The Chloranil test is used for detecting secondary amines (like proline), but it also gives a positive result for primary amines.[5][6] It can be a useful confirmatory test.

Experimental Protocol:

  • Reagent Preparation:

    • Reagent A: 2% acetaldehyde in DMF.

    • Reagent B: 2% p-chloranil in DMF.

  • Procedure:

    • Place a small sample of peptide-resin (1-5 mg) in a test tube.

    • Add 1-2 drops of Reagent A and 1-2 drops of Reagent B.

    • Let the mixture stand at room temperature for 5 minutes.[6]

    • Observe the color of the beads.

Data Presentation:

TestNegative Result (Coupling Complete)Positive Result (Coupling Incomplete)Target Amine
Kaiser Test Yellow/Colorless beads and solution[5]Intense blue beads and/or solution[5]Primary
Chloranil Test Yellowish beadsDark blue/green beads[5]Primary/Secondary

Visualization:

Coupling_Workflow Start Deprotected Peptide-Resin (NH2) Coupling Add Activated This compound Start->Coupling Wash Wash Resin (DMF) Coupling->Wash Test Perform Kaiser Test on beads Wash->Test Result Result? Test->Result Recouple Recouple Result->Recouple Positive (Blue) Next Proceed to Next Cycle Result->Next Negative (Yellow) Recouple->Coupling Mtt_Deprotection PeptideResin_HisMtt Peptide-Resin-His(Mtt) MttCation Mtt+ Cation (Orange Color) PeptideResin_HisMtt->MttCation PeptideResin_His Peptide-Resin-His PeptideResin_HisMtt->PeptideResin_His TFA Dilute TFA (e.g., 1% in DCM)

References

Troubleshooting & Optimization

Common side reactions involving Fmoc-His(Mtt)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions with Fmoc-His(Mtt)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the amino acid histidine used in Fmoc-based solid-phase peptide synthesis. The Nα-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the imidazole side chain is protected by the acid-labile Mtt (4-methyltrityl) group.[1] The Mtt group is employed to prevent undesirable side reactions at the imidazole nitrogen and to reduce the risk of racemization at the α-carbon during peptide coupling.[1]

Q2: What is the primary advantage of using the Mtt protecting group for histidine compared to the more common Trt group?

The key advantage of the Mtt group over the trityl (Trt) group is its greater acid lability.[1] This allows for the selective removal of the Mtt group under very mild acidic conditions (e.g., 1-5% trifluoroacetic acid in dichloromethane) while the peptide remains attached to the resin and other acid-labile protecting groups (like Boc and tBu) remain intact.[1][2] This feature is crucial for the synthesis of complex peptides that require on-resin side-chain modifications, such as cyclization, branching, or the attachment of labels.[1]

Q3: What are the most common side reactions associated with this compound?

The two most common side reactions are:

  • Racemization: Like other histidine derivatives, this compound is prone to racemization (loss of stereochemical integrity) during the activation and coupling steps.[1][2]

  • Premature cleavage of the Mtt group: The high acid lability of the Mtt group can lead to its partial or complete removal during steps other than the intended selective deprotection, which can expose the histidine side chain to unwanted modifications in subsequent synthesis cycles.

Troubleshooting Guide

Issue 1: Racemization of the Histidine Residue

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude peptide.

  • Reduced biological activity of the final peptide.

Causes and Solutions:

CauseRecommended Solution
Prolonged pre-activation time Minimize the pre-activation time of the this compound before adding it to the resin. In-situ activation is preferred.
Use of base-mediated coupling reagents For critical syntheses, consider using coupling reagents with a lower propensity for racemization, such as DIC/HOBt or DIC/Oxyma, under acidic or neutral conditions.[1]
Elevated temperature Perform the coupling reaction at room temperature or lower, if feasible, as higher temperatures can accelerate racemization.
Excess base Use a non-nucleophilic base like diisopropylethylamine (DIPEA) at a controlled concentration. Excess base can increase the rate of racemization.

Issue 2: Premature Cleavage of the Mtt Group and Resulting Side Products

Symptoms:

  • Mass spectrometry data showing unexpected modifications on the histidine side chain or other sensitive residues.

  • Presence of byproducts corresponding to the alkylation of tryptophan or cysteine residues.[1]

  • Loss of peptide from the resin, particularly with acid-sensitive linkers.[3]

Causes and Solutions:

CauseRecommended Solution
Repeated exposure to mild acidic conditions Ensure all reagents and solvents are of high purity and free from acidic contaminants.
Formation of reactive Mtt cations The cleavage of the Mtt group generates stable Mtt cations that can reattach to the peptide or alkylate nucleophilic residues like tryptophan and cysteine.[1]
Inefficient scavenging of Mtt cations Always use a scavenger in the deprotection solution when selectively removing the Mtt group. Triisopropylsilane (TIS) is highly effective at quenching trityl-type cations.[4]
Partial cleavage of other acid-labile groups The conditions for Mtt removal can sometimes lead to partial cleavage of other acid-labile protecting groups (e.g., Boc, tBu) or the resin linker.[3]

Quantitative Data Summary

Direct quantitative data on the extent of side reactions specifically for this compound is limited in the literature. However, its chemical similarity to Fmoc-His(Trt)-OH allows for qualitative comparisons and informed predictions.

Table 1: Qualitative Comparison of Racemization for Different Histidine Protecting Groups

Fmoc-His DerivativePosition of ProtectionRacemization RiskKey Considerations
Fmoc-His(Trt)-OHImidazole (τ-nitrogen)HighWidely used, but significant D-isomer formation can occur, especially with pre-activation and at elevated temperatures.[5][6]
This compound Imidazole (τ-nitrogen) High Susceptibility to racemization is expected to be similar to Fmoc-His(Trt)-OH.
Fmoc-His(Boc)-OHImidazole (τ or π-nitrogen)LowSignificantly reduces racemization compared to Trt-based protection.[6]
Fmoc-His(π-Mbom)-OHImidazole (π-nitrogen)Very LowOffers excellent protection against racemization but is more expensive and can have cleavage-related side reactions.[6][7]

Table 2: Conditions for Selective On-Resin Deprotection of the Mtt Group

Reagent CocktailTimeEfficacyPotential Side Reactions
1-2% TFA in DCM with TIS30-60 minEffectiveCan cause partial cleavage of other highly acid-labile groups if not carefully controlled.[4]
Acetic acid/TFE/DCM (1:2:97)1-2 hoursEffective on hydrophobic resinsMay fail to cleave Mtt on hydrophilic resins like TentaGel.[4]
10% TFE / 20% HFIP / 70% DCM16 hoursComplete cleavageCan lead to partial cleavage of tBu-type protecting groups.[3]

Experimental Protocols

Protocol 1: Minimizing Racemization During Coupling of this compound

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and an additive like HOBt or Oxyma (3 eq.) in DMF.

    • Add this solution to the resin.

    • Add DIC (3 eq.) to the resin slurry for in-situ activation.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, followed by DCM, and then DMF again.

  • Completion Check: Perform a Kaiser test to confirm complete coupling.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

  • Resin Preparation: After incorporation of this compound and subsequent chain elongation, wash the peptidyl-resin with DCM and dry it.

  • Deprotection Cocktail: Prepare a solution of 1-2% TFA and 2% TIS in DCM.

  • Cleavage:

    • Suspend the resin in the deprotection cocktail (approx. 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by taking a few resin beads and adding a drop of concentrated TFA; an orange color indicates the presence of the Mtt cation.[4]

  • Washing and Neutralization:

    • Filter the resin and wash thoroughly with DCM to remove the cleaved Mtt groups and TFA.[4]

    • Wash with methanol.[4]

    • Wash again with DCM.[4]

    • Neutralize the newly exposed imidazole nitrogen by washing with 1-10% DIPEA in DMF.[4]

    • Wash thoroughly with DMF to remove excess base.

  • Further Modification: The resin is now ready for subsequent on-resin modification at the histidine side chain.

Mandatory Visualizations

racemization_mechanism activated_his Activated this compound enolate Planar Enolate Intermediate (Loss of Chirality) activated_his->enolate α-proton abstraction (catalyzed by imidazole Nπ) d_isomer D-His Isomer (Racemized Product) enolate->d_isomer Protonation l_isomer L-His Isomer (Desired Product) enolate->l_isomer Protonation

Caption: Racemization mechanism of this compound during activation.

Mtt_cleavage_workflow start Peptidyl-resin with This compound cleavage Treat with 1-2% TFA / TIS in DCM start->cleavage filtration Filter and Wash with DCM/MeOH cleavage->filtration byproducts Soluble Byproducts: Mtt-TIS adduct cleavage->byproducts neutralization Neutralize with DIPEA in DMF filtration->neutralization modification On-resin modification neutralization->modification

Caption: Workflow for selective on-resin deprotection of the Mtt group.

decision_tree start Need to incorporate Histidine? on_resin_modification On-resin side-chain modification required? start->on_resin_modification use_mtt Use this compound on_resin_modification->use_mtt Yes standard_synthesis Standard linear synthesis on_resin_modification->standard_synthesis No racemization_concern High sensitivity to racemization? standard_synthesis->racemization_concern use_pi_protected Use Fmoc-His(Boc)-OH or Fmoc-His(π-Mbom)-OH racemization_concern->use_pi_protected Yes use_trt Use Fmoc-His(Trt)-OH (with optimized coupling) racemization_concern->use_trt No

Caption: Decision tree for selecting a histidine protecting group strategy.

References

Strategies to optimize coupling efficiency for Fmoc-His(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-His(Mtt)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful incorporation of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges during the coupling of this compound are:

  • Steric Hindrance: The bulky 4-methyltrityl (Mtt) protecting group on the imidazole side chain can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling.

  • Racemization: Like other histidine derivatives, this compound is susceptible to racemization, particularly during the activation step. The imidazole nitrogen can act as an internal base, facilitating the abstraction of the alpha-proton and leading to a loss of stereochemical integrity.[1][2][3] This is exacerbated by prolonged activation times and the use of certain bases.[1][4]

Q2: What is the key advantage of using the Mtt protecting group for histidine?

The primary advantage of the Mtt group is its high acid lability compared to the more common trityl (Trt) group.[1][5] This allows for the selective removal of the Mtt group on-resin using a dilute solution of trifluoroacetic acid (TFA) while other acid-labile protecting groups (like Boc and tBu) and the peptide-resin linkage remain intact.[1][6][7] This feature is particularly valuable for the synthesis of complex peptides requiring on-resin side-chain modifications, such as cyclization or branching.[1]

Q3: How can I minimize racemization during the coupling of this compound?

To minimize racemization, consider the following strategies:

  • Choice of Coupling Reagent: Employ coupling reagents known for low racemization potential. Combinations of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® or 1-hydroxybenzotriazole (HOBt) are effective.[1][8] Phosphonium salt reagents like DEPBT have also shown remarkable resistance to racemization with histidine derivatives.[8]

  • Avoid Prolonged Pre-activation: Minimize the time the amino acid is in its activated state before addition to the resin. In situ activation, where the coupling reagents are added directly to the resin-amino acid mixture, is generally preferred.[4][9]

  • Base Selection: Use a hindered or weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to minimize base-catalyzed racemization.[4][10]

  • Temperature Control: Perform couplings at room temperature, as elevated temperatures can increase the rate of racemization.[9]

Q4: When should I consider using an alternative Fmoc-His derivative?

If on-resin side-chain modification is not required and racemization is a significant concern, especially in high-temperature or microwave-assisted protocols, you might consider using Fmoc-His(Boc)-OH. The Boc protecting group on the imidazole nitrogen has been shown to significantly suppress epimerization.[3][11][12] For routine synthesis without the need for orthogonal deprotection, Fmoc-His(Trt)-OH is a more cost-effective option, though it also carries a risk of racemization that needs to be managed.[1][11]

Troubleshooting Guide

Issue: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying incomplete coupling.

Potential Cause Recommended Action
Steric Hindrance 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents). 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU.[10][13]
Peptide Aggregation 1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.[14] 2. Incorporate Disruption Strategies: If possible in the sequence design, introduce pseudoprolines or use a Dmb/Hmb protecting group on the preceding residue.[14]
Insufficient Activation 1. Check Reagent Quality: Ensure coupling reagents and solvents are fresh and of high purity. 2. Optimize Activation Time: If not using in situ activation, ensure the pre-activation time is sufficient but not excessively long to avoid racemization.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypeKey AdvantagesConsiderations
DIC/OxymaPure® Carbodiimide/AdditiveLow racemization potential; OxymaPure is non-explosive.[1][12]Slower reaction kinetics compared to uronium/aminium salts.
HATU/DIPEA Aminium SaltHighly efficient and fast, especially for hindered couplings.[10][13]Can cause guanidinylation of the N-terminal amine if used in excess; based on potentially explosive HOAt.[8]
HCTU/DIPEA Aminium SaltSimilar efficiency to HATU, often more cost-effective.Can also lead to guanidinylation side reactions.
COMU/DIPEA Aminium SaltEfficiency comparable to HATU; safer as it is based on OxymaPure.[10]Limited stability in solution.
PyBOP/DIPEA Phosphonium SaltEfficient coupling; avoids guanidinylation side reactions.[8]Generally less reactive than HATU.
DEPBT Phosphonium SaltExcellent for suppressing racemization, particularly with histidine.[8]Mixed anhydride mechanism.

Table 2: Racemization of Histidine Derivatives Under Different Coupling Conditions

Histidine DerivativeCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[3]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[3]
Fmoc-His(Trt)-OH90°C, 2 min>16%[3]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[3]

Note: While direct quantitative data for this compound is limited, its structural similarity to Fmoc-His(Trt)-OH suggests a comparable susceptibility to racemization.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/OxymaPure®

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (in situ activation):

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and OxymaPure® (3 equivalents, 0.3 mmol) in a minimal amount of DMF.

    • Add the amino acid/OxymaPure® solution to the deprotected resin.

    • Add DIC (3 equivalents, 0.3 mmol) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling may be necessary.

    • Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).

Protocol 2: Selective On-Resin Cleavage of the Mtt Group

  • Resin Preparation: Ensure the peptide synthesis is complete up to the point of Mtt removal. Wash the peptidyl-resin with DCM and allow it to swell.

  • Cleavage Cocktail Preparation: Prepare a solution of 1-2% TFA in DCM. To scavenge the liberated Mtt cations, add 2-5% triisopropylsilane (TIS). A common cocktail is TFA/TIS/DCM (1:2:97 v/v/v).[6][15]

  • Mtt Deprotection:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[15]

    • Agitate the mixture gently at room temperature for 30 minutes. Repeat this step 2-3 times until the deprotection is complete.

    • To monitor completion, take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt cation, signifying that the cleavage is still in progress or needs another treatment.[6][15]

  • Washing and Neutralization:

    • Once the cleavage is complete (negative Mtt test), filter the resin and wash thoroughly with DCM (3-5 times).[6]

    • Wash the resin with 10% DIPEA in DMF to neutralize the protonated imidazole nitrogen.[6]

    • Wash the resin again with DMF (3-5 times) to remove excess base.

    • The resin is now ready for on-resin side-chain modification.

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency (Positive Kaiser Test) check_hindrance Potential Cause: Steric Hindrance? start->check_hindrance check_aggregation Potential Cause: Peptide Aggregation? check_hindrance->check_aggregation No solution_hindrance Action: 1. Double Couple 2. Increase Equivalents 3. Use Potent Reagent (HATU/HCTU) check_hindrance->solution_hindrance Yes check_activation Potential Cause: Insufficient Activation? check_aggregation->check_activation No solution_aggregation Action: 1. Switch to NMP/Add LiCl 2. Use Pseudoprolines 3. Sonication check_aggregation->solution_aggregation Yes solution_activation Action: 1. Use Fresh Reagents 2. Optimize Activation Time 3. Ensure Proper Stoichiometry check_activation->solution_activation Yes end_goal Successful Coupling (Negative Kaiser Test) solution_hindrance->end_goal solution_aggregation->end_goal solution_activation->end_goal

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Coupling_Strategy_Decision_Tree start Start: Incorporate Histidine q1 Is on-resin side-chain modification required? start->q1 use_Mtt Use this compound q1->use_Mtt Yes q2 Is racemization a major concern (e.g., high temp)? q1->q2 No protocol_Mtt Follow Protocol 1 for coupling. Use Protocol 2 for selective deprotection. use_Mtt->protocol_Mtt use_Boc Use Fmoc-His(Boc)-OH q2->use_Boc Yes use_Trt Use Fmoc-His(Trt)-OH (Cost-effective option) q2->use_Trt No protocol_Boc Use DIC/Oxyma or HATU for coupling. Manage high temperature with care. use_Boc->protocol_Boc protocol_Trt Use DIC/Oxyma to minimize racemization. Avoid prolonged pre-activation. use_Trt->protocol_Trt

Caption: Decision tree for selecting the appropriate Fmoc-His derivative.

References

Preventing side-chain acylation after premature Mtt group removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of side-chain acylation after the premature removal of the 4-methyltrityl (Mtt) protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Mtt protecting group and why is it used in peptide synthesis?

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group used to mask the side-chain amine of amino acids, most commonly lysine (Fmoc-Lys(Mtt)-OH).[1][2] Its primary utility lies in its orthogonality within the widely-used Fmoc/tBu protection strategy.[3] In this scheme, the N-terminal Fmoc group is removed with a base (e.g., piperidine), while side-chain protecting groups like tert-butyl (tBu) are removed with strong acid (e.g., high concentration trifluoroacetic acid, TFA). The Mtt group can be selectively cleaved under very mild acidic conditions, which do not affect the tBu groups or the peptide's linkage to the resin.[2][4] This allows for on-resin modification of the lysine side-chain, such as branching, cyclization, or the attachment of labels like biotin or fluorescent dyes.[1][5]

Q2: What causes the premature removal of the Mtt group during Fmoc-SPPS?

Premature removal of the Mtt group is an unintended deprotection that exposes the lysine side-chain amine to subsequent reactions. While the standard Fmoc deprotection conditions (20% piperidine in DMF) are basic and should not affect the acid-labile Mtt group, premature cleavage can still occur. This is often due to repeated exposure to mildly acidic conditions that might be present in non-standard wash steps or reagents. More commonly, the issue arises from the inherent lability of the Mtt group, where even trace amounts of acid or prolonged synthesis times can lead to its partial loss. Raising the TFA concentration during intentional Mtt removal to speed up the process can also inadvertently lead to the loss of other acid-labile protecting groups, compromising orthogonality.[5]

Q3: I've detected a branched peptide impurity. How can I confirm it's due to premature Mtt removal and subsequent side-chain acylation?

The most common indicator of this side reaction is the detection of an impurity with a mass corresponding to the desired peptide plus the mass of the acylating amino acid. For example, if an Fmoc-Gly-OH was the next amino acid to be coupled, the resulting side-product would be your target peptide with a glycine attached to the lysine side-chain.

Troubleshooting Steps:

  • Mass Spectrometry (MS): Analyze the crude peptide product. Look for a mass peak that corresponds to [M + Mass of Acylating Residue]+.

  • Tandem MS (MS/MS): Isolate the impurity peak and perform fragmentation analysis. The fragmentation pattern will reveal the sequence and pinpoint the location of the branch on the lysine residue.

  • Analytical HPLC: Compare the chromatogram of your crude product with a standard. The branched impurity will typically have a different retention time.

Q4: How can I prevent premature Mtt deprotection and subsequent side-chain acylation?

Preventing this side reaction hinges on maintaining the orthogonality of the protection scheme throughout the synthesis.

  • Strict Protocol Adherence: Ensure that no acidic reagents are used outside of the dedicated Mtt-deprotection step. Review all wash and reagent solutions for acidic components.

  • Optimize Deprotection: When performing the intentional Mtt deprotection, use the mildest effective conditions and monitor the reaction closely to avoid over-exposure.[5][6] Multiple short treatments with dilute acid are often recommended over a single prolonged exposure.[7]

  • Alternative Protecting Groups: If premature Mtt loss is a persistent issue, especially with a specific sequence, consider using a slightly more stable but still orthogonally removable protecting group. For instance, the 4-methoxytrityl (Mmt) group is even more acid-labile, while other groups like ivDde (cleaved by hydrazine) or Alloc (cleaved by palladium catalysts) offer different orthogonal removal chemistries.[8]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Mtt Deprotection Conditions

Premature cleavage of other acid-labile groups (e.g., Boc, tBu) or the peptide from the resin is a common side reaction during Mtt removal.[5][7][9] The choice of deprotection cocktail is critical to minimize these effects.

Data Presentation: Comparison of On-Resin Mtt Deprotection Cocktails

Reagent Cocktail (v/v/v)TimeMtt Cleavage EfficiencyNotes
1% TFA in DCM3 x 2 min~95%Can cause partial cleavage of other acid-labile groups with prolonged exposure.[5]
1% TFA / 5% TIS in DCM3 x 2 min>98%TIS is a scavenger that quenches the Mtt cation, preventing reattachment and side reactions.[5]
30% HFIP in DCM3 x 5 min>99%A milder, non-acidic alternative that improves orthogonality with Boc/tBu groups.[5][6]
Acetic Acid / TFE / DCM (1:2:7)1 x 60 min~95-100%Effective on hydrophobic resins but may fail on hydrophilic resins like TentaGel.[4][10]
1% TFA / 1% MeOH in DCM16 hoursIncompleteMethanol was found to significantly slow Mtt cleavage while preventing tBu cleavage.[7]

Data is compiled for illustrative purposes based on findings in cited literature. Optimal conditions may vary based on peptide sequence and resin.

Guide 2: Experimental Protocols

Protocol 2.1: Standard Mtt Deprotection (TFA Method)

This protocol is suitable for most standard applications.

  • Swell the peptide-resin in Dichloromethane (DCM).

  • Prepare the deprotection solution: 1% TFA and 2-5% Triisopropylsilane (TIS) in DCM.[11]

  • Suspend the resin in the deprotection solution (approx. 10 mL per gram of resin).[10]

  • Agitate gently at room temperature for 2-5 minutes. The solution will turn a distinctive bright yellow/orange, indicating the release of the Mtt cation.

  • Drain the solution. Repeat the acid treatment 2-3 more times until the solution is clear upon addition, indicating complete removal.[12]

  • Wash the resin thoroughly with DCM (3x).

  • Neutralize the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2x, 2 min each).

  • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for side-chain acylation.

Protocol 2.2: Mild Mtt Deprotection (HFIP Method)

This protocol is recommended when working with peptides containing multiple other acid-labile protecting groups.

  • Swell the peptide-resin in DCM.

  • Prepare the deprotection solution: 30% Hexafluoroisopropanol (HFIP) in DCM.[5][6]

  • Suspend the resin in the HFIP solution and agitate for 5-15 minutes.

  • Drain the solution and repeat the treatment two more times.[5]

  • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Proceed with the side-chain acylation step. Neutralization is typically not required as no strong acid was used.

Visual Guides

Figure 1: Workflow illustrating the problem of premature Mtt deprotection leading to an undesired branched peptide side-product.

G cluster_0 Standard Fmoc-SPPS Cycle cluster_1 Problem Pathway cluster_2 Resulting Mixture start Peptide-Resin -Lys(Mtt)- fmoc_deprotect Fmoc Deprotection (20% Piperidine) start->fmoc_deprotect Intended Path unintended_acid Unintended Acid Exposure (e.g., Contaminant, Improper Wash) start->unintended_acid Side Reaction Path coupling Couple Next Fmoc-AA-OH target_peptide Target Linear Peptide coupling->target_peptide Acylates N-terminus branched_peptide Branched Side-Product (Side-chain Acylated) coupling->branched_peptide Acylates Lys Side-Chain wash1 Wash wash2 Wash fmoc_deprotect->wash2 wash2->coupling premature_removal Premature Mtt Removal unintended_acid->premature_removal free_amine Peptide-Resin -Lys(NH2)- premature_removal->free_amine free_amine->coupling

Figure 2: The chemical mechanism of acid-mediated Mtt group deprotection from a lysine side-chain, including quenching by a scavenger.

G lys_mtt Lysine Side-Chain -CH2-NH-Mtt protonated Protonated Intermediate -CH2-N+H2-Mtt lys_mtt->protonated  Protonation free_lys Deprotected Lysine -CH2-NH3+ protonated->free_lys  Cleavage mtt_cation Mtt Cation (Stable Carbocation) protonated->mtt_cation scavenged Scavenged Mtt (e.g., Mtt-SiR3) mtt_cation->scavenged  Quenching tfa TFA (H+) tis TIS (Scavenger)

Figure 3: Logical workflow for the orthogonal deprotection of Fmoc and Mtt groups in SPPS for planned side-chain modification.

G start Start: Peptide Chain Elongation Fmoc-....-Lys(Mtt)-....-Resin deprotect_choice Choose Deprotection start->deprotect_choice fmoc_deprotect Fmoc Removal (Base: 20% Piperidine) deprotect_choice->fmoc_deprotect For Chain Elongation mtt_deprotect Mtt Removal (Mild Acid: 1% TFA) deprotect_choice->mtt_deprotect For Side-Chain Modification continue_elongation Continue N-terminal Elongation fmoc_deprotect->continue_elongation modify_sidechain Perform Side-Chain Modification (e.g., Acylation, Labeling) mtt_deprotect->modify_sidechain

References

Technical Support Center: Fmoc-His(Mtt)-OH Coupling and Epimerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-His(Mtt)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization and troubleshooting common issues during the coupling of this critical amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process that changes the stereochemistry at the alpha-carbon of an amino acid, converting the L-isomer into a D-isomer.[1] This is a significant issue in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of D-isomers can lead to a loss of biological activity or unpredictable pharmacological effects.[2] Histidine is particularly susceptible to epimerization due to the imidazole side chain, which can act as an internal base and facilitate the abstraction of the alpha-proton, especially when the carboxylic acid is activated for coupling.[2][3]

Q2: How does pre-activation time impact the epimerization of this compound?

A2: Extended pre-activation times significantly increase the risk of epimerization for histidine derivatives.[4] During pre-activation, the carboxylic acid is converted into a highly reactive species. The longer this activated intermediate exists before reacting with the free amine of the peptide chain, the greater the opportunity for the imidazole nitrogen to catalyze the removal of the alpha-proton, leading to racemization.[1][5] Therefore, it is crucial to minimize the pre-activation time.

Q3: What are the best coupling reagents to use with this compound to minimize epimerization?

A3: For minimizing epimerization of histidine derivatives, carbodiimide-based reagents in the presence of an additive are highly recommended. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® creates a mildly acidic environment that suppresses racemization.[6] Uronium/aminium salt-based reagents like HATU can also be used, but require careful control of the base and in-situ activation to avoid increased epimerization.[7]

Q4: Is this compound superior to Fmoc-His(Trt)-OH in preventing epimerization?

A4: The 4-methyltrityl (Mtt) group is structurally and electronically very similar to the trityl (Trt) group. Both protect the τ-nitrogen of the imidazole ring, which does not eliminate the catalytic effect of the unprotected π-nitrogen on racemization.[8] While direct comparative data on epimerization under various pre-activation times for this compound is limited, its behavior is expected to be very similar to that of Fmoc-His(Trt)-OH.[8] The primary advantage of the Mtt group over the Trt group is its higher acid lability, allowing for selective deprotection on-resin for side-chain modifications.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-His isomer detected in the final peptide. 1. Prolonged pre-activation time. 2. Use of a strong base with uronium/aminium coupling reagents (e.g., HATU/DIPEA). 3. Elevated coupling temperature.1. Minimize or eliminate pre-activation; opt for in-situ activation. 2. Switch to a carbodiimide-based coupling method (e.g., DIC/Oxyma). If using HATU, use a weaker base like 2,4,6-collidine and add it immediately after the activated amino acid solution to the resin.[7] 3. Perform the coupling at room temperature.
Low coupling efficiency or incomplete reaction. 1. Steric hindrance from the Mtt group and the peptide sequence. 2. Peptide aggregation on the resin.1. Increase the coupling time (e.g., 2-4 hours). 2. Perform a double coupling. 3. Use a more potent coupling reagent like HATU, but with careful control of activation time.[9]
Unexpected side reactions observed. Premature cleavage of the Mtt group.Ensure that the Fmoc deprotection conditions are not too harsh. While generally stable to piperidine, repeated exposures in certain sequences might lead to minor loss.

Data Presentation

The following table presents representative data on the effect of pre-activation time on the epimerization of Fmoc-His(Trt)-OH. Given the structural similarity, a comparable trend is expected for this compound.

Table 1: Impact of Pre-activation Time on Fmoc-His(Trt)-OH Epimerization

Pre-activation Time (minutes)Coupling ReagentBase% D-His Isomer
0 (in-situ)HCTU/6-Cl-HOBtDIPEA1.0%
5HCTU/6-Cl-HOBtDIPEA7.8%

Data adapted from a study on Fmoc-His(Trt)-OH racemization.[10] It is important to note that while this compound is expected to behave similarly, empirical testing for the specific peptide sequence is recommended.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is designed to minimize epimerization by avoiding pre-activation.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Perform the final Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF (5-7 times).[7]

  • Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® in DMF.

  • Initiation of Coupling: Add the amino acid/Oxyma solution to the resin.

  • Activation: Immediately add 3 equivalents of DIC to the reaction vessel.[7]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, consider a second coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: High-Efficiency Coupling of this compound using HATU (for sterically hindered sequences)

This protocol should be used when steric hindrance is a major issue, with the understanding that the risk of epimerization is higher.

  • Resin Preparation: Prepare the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

  • Activation and Coupling: Add the amino acid/HATU solution to the resin. Immediately add 6 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or preferably 2,4,6-collidine to the reaction vessel.[7]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 7 and 8 from Protocol 1.

Visualizations

Epimerization_Mechanism cluster_activation Activation cluster_epimerization Epimerization Pathway cluster_coupling Coupling to Peptide AA_L Fmoc-L-His(Mtt)-OH Activated_Ester Activated Ester Intermediate AA_L->Activated_Ester + Coupling Reagent Enolate Achiral Enolate Intermediate Activated_Ester->Enolate Proton Abstraction (catalyzed by imidazole π-N) Peptide_L Desired L-Peptide Activated_Ester->Peptide_L + H₂N-Peptide Enolate->Activated_Ester AA_D Activated D-His Ester Enolate->AA_D Peptide_D Diastereomeric D-Peptide Impurity AA_D->Peptide_D + H₂N-Peptide

Caption: Mechanism of this compound epimerization during activation.

Workflow start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 prepare_coupling Prepare Coupling Solution (this compound + Additive) wash1->prepare_coupling add_to_resin Add Solution to Resin prepare_coupling->add_to_resin add_activator Add Activator (e.g., DIC) In-situ Activation add_to_resin->add_activator couple Couple (2-4h, RT) add_activator->couple wash2 Wash Resin (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete kaiser->complete Negative incomplete Incomplete Coupling kaiser->incomplete Positive recouple Re-couple incomplete->recouple recouple->couple Troubleshooting_Tree issue High D-His Isomer Detected? check_preactivation Was Pre-activation Used? issue->check_preactivation yes_preactivation Yes check_preactivation->yes_preactivation no_preactivation No check_preactivation->no_preactivation solution1 Eliminate Pre-activation. Use In-situ Activation. yes_preactivation->solution1 check_reagent Which Coupling Reagent? no_preactivation->check_reagent uronium Uronium-based (e.g., HATU) check_reagent->uronium carbodiimide Carbodiimide-based (e.g., DIC) check_reagent->carbodiimide solution2 Switch to DIC/Oxyma or use a weaker base with HATU. uronium->solution2 check_temp Coupling Temperature? carbodiimide->check_temp elevated_temp Elevated check_temp->elevated_temp rt_temp Room Temp check_temp->rt_temp solution3 Perform Coupling at Room Temperature. elevated_temp->solution3 ok Investigate other factors (e.g., sequence effects) rt_temp->ok

References

Fmoc-His(Mtt)-OH stability with different coupling reagents and bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the use of Fmoc-His(Mtt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over other protected histidine derivatives like Fmoc-His(Trt)-OH?

A1: The key advantage of this compound lies in the higher acid lability of the 4-methyltrityl (Mtt) protecting group compared to the trityl (Trt) group.[1] This allows for the selective removal of the Mtt group on-resin using very mild acidic conditions (e.g., 1-5% TFA in DCM), while other acid-labile protecting groups (like tBu and Boc) and the peptide-resin linkage remain intact.[1] This orthogonality is crucial for the synthesis of complex peptides requiring on-resin side-chain modifications, such as cyclization, branching, or the attachment of reporter groups.[1]

Q2: What are the main challenges associated with the use of this compound in SPPS?

A2: The two primary challenges are:

  • Racemization: Like other histidine derivatives, this compound is susceptible to racemization at the α-carbon during coupling, particularly under basic conditions and with extended pre-activation times.[1]

  • Premature Mtt group cleavage: The high acid sensitivity of the Mtt group means it can be partially or fully cleaved by acidic species that may be present or generated during the coupling reaction, especially with prolonged reaction times.

Q3: Which coupling reagents are recommended for use with this compound to minimize side reactions?

A3: To minimize racemization, it is generally recommended to use coupling conditions that are less basic and avoid long pre-activation times.[1] Carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure® or HOBt are often preferred.[1] While highly efficient, uronium/aminium salt-based reagents like HATU and HBTU should be used with caution due to their higher reactivity and the basic environment they create, which can increase the risk of racemization.

Q4: Can the choice of base influence the stability of the Mtt group and the level of racemization?

A4: Yes. The choice of base is critical. Sterically hindered, weaker bases are generally preferred.

  • N-Methylmorpholine (NMM): With a pKa of ~7.4, NMM is less basic than DIEA and is a good choice for minimizing racemization with sensitive amino acids like histidine.

  • Diisopropylethylamine (DIEA): While a very common base in SPPS, its higher basicity (pKa ~10.7) can increase the risk of racemization, especially with prolonged exposure.

  • Collidine: This base can be a suitable alternative to DIEA, particularly when racemization is a concern.

Q5: How can I monitor for the premature cleavage of the Mtt group during my synthesis?

A5: A simple qualitative test can be performed. After the coupling step, a few resin beads can be treated with a drop of concentrated TFA. The appearance of an orange or yellow color indicates the presence of the Mtt cation, signifying that the Mtt group was cleaved from the histidine side chain. A more quantitative approach would involve cleaving a small sample of the resin and analyzing the peptide by HPLC-MS to detect the presence of the unprotected histidine-containing peptide.

Troubleshooting Guides

Issue 1: Suspected Racemization of the Histidine Residue

Symptoms:

  • Appearance of a doublet or a shoulder peak for your target peptide in the HPLC chromatogram.

  • Broad peaks in the HPLC chromatogram.

  • Inconsistent biological activity of the synthesized peptide.

Possible Causes:

  • Prolonged pre-activation of this compound with the coupling reagent.

  • Use of a strong base (e.g., DIEA) in excess.

  • Extended coupling times.

  • Use of highly reactive coupling reagents (e.g., HATU, HBTU) without optimized conditions.

Solutions:

  • Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after activation.

  • Change the Base: Switch from DIEA to a less basic alternative like NMM or collidine.

  • Optimize Coupling Reagent:

    • For problematic sequences, consider using a milder coupling reagent combination like DIC/OxymaPure®.

    • If using HATU or HBTU, reduce the coupling time and ensure the equivalents of the reagents are optimized.

  • Perform the coupling at a lower temperature: Reducing the reaction temperature can help to minimize racemization.

Issue 2: Premature Cleavage of the Mtt Protecting Group

Symptoms:

  • A yellow/orange coloration of the reaction solution during coupling.

  • Detection of peptide with an unprotected histidine side chain in test cleavages.

  • Unwanted side reactions on the unprotected imidazole nitrogen in subsequent synthesis steps.

Possible Causes:

  • Trace amounts of acid in the reaction vessel or solvents.

  • Generation of acidic byproducts during the coupling reaction.

  • Extended coupling times, leading to prolonged exposure to potentially acidic conditions.

Solutions:

  • Ensure Anhydrous and Acid-Free Conditions: Thoroughly dry all solvents and glassware. Ensure the DMF used is of high quality and free of acidic impurities.

  • Neutralize the Resin: Before coupling, wash the resin with a solution of 0.5-1% DIEA in DMF to neutralize any residual acid from the previous deprotection step.

  • Reduce Coupling Time: Optimize the coupling reaction to proceed to completion in the shortest time possible.

  • Choice of Coupling Reagent: Use coupling reagents that do not generate acidic byproducts. Carbodiimide-based methods are generally safe in this regard.

Data Presentation

Table 1: Inferred Relative Stability of the Mtt Group with Common Coupling Reagents

Coupling ReagentBaseExpected Mtt Group StabilityRationale
HATU DIEA/NMMModerate to HighHighly efficient, fast coupling minimizes exposure time. The basic environment does not directly promote Mtt cleavage.
HBTU DIEA/NMMModerate to HighSimilar to HATU, fast and efficient coupling reduces the risk of side reactions.
TBTU DIEA/NMMModerate to HighAnother uronium salt with high reactivity, leading to short reaction times.
DIC/OxymaPure® DIEA/NMMHighMilder activation method compared to uronium salts. Less likely to generate acidic byproducts.
DIC/HOBt DIEA/NMMHighSimilar to DIC/Oxyma, this is a well-established mild coupling method.

Table 2: Racemization of Histidine Derivatives with Different Coupling Conditions

Note: Direct quantitative data for this compound is limited. The following table includes data for the structurally similar Fmoc-His(Trt)-OH, which is expected to exhibit a comparable propensity for racemization.

Histidine DerivativeCoupling ConditionsPre-activation TimeRacemization (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA0 min1.0[1]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA5 min7.8[1]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (Microwave, 80°C)5 min16.6[1]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for this compound

This protocol is designed to minimize both racemization and premature Mtt group cleavage.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Wash the resin with a 1% DIEA solution in DMF (2 times) to ensure neutralization.

    • Wash again with DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Immediately add the activation mixture to the resin.

    • Allow the coupling to proceed for 1-2 hours at room temperature. Monitor the reaction using a Kaiser test or other appropriate method.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times).

Protocol 2: On-Resin Mtt Group Deprotection

This protocol is for the selective removal of the Mtt group to allow for on-resin side-chain modification.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% Trifluoroacetic acid (TFA) and 1-2% Triisopropylsilane (TIS) in DCM.

  • Cleavage:

    • Treat the resin with the deprotection cocktail for 2 minutes.

    • Drain the solution. A yellow/orange color indicates successful Mtt cation cleavage.

    • Repeat the treatment with fresh deprotection cocktail for 2-minute intervals until the solution remains colorless. This is typically achieved within 5-10 short treatments.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5 times).

    • Wash the resin with 10% DIEA in DMF (3 times) to neutralize the imidazole nitrogen.

    • Wash the resin with DMF (5 times).

    • The resin is now ready for the subsequent on-resin modification step.

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_next_cycle Next Cycle swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 neutralize Neutralize with DIEA/DMF wash1->neutralize wash2 Wash with DMF neutralize->wash2 activate Activate this compound (DIC/Oxyma in DMF) wash2->activate Ready for Coupling couple Couple to Resin activate->couple wash3 Wash with DMF couple->wash3 next_deprotect Fmoc Deprotection wash3->next_deprotect Continue Synthesis next_couple Couple Next Amino Acid next_deprotect->next_couple

Caption: Recommended workflow for coupling this compound.

troubleshooting_logic Troubleshooting Logic for this compound Issues cluster_racemization Symptom: Racemization cluster_cleavage Symptom: Premature Mtt Cleavage start Problem Encountered rac_symptom HPLC shows doublet/broad peak start->rac_symptom cleav_symptom Yellow/Orange Solution start->cleav_symptom rac_cause1 Long Pre-activation? rac_symptom->rac_cause1 rac_cause2 Strong Base (DIEA)? rac_symptom->rac_cause2 rac_cause3 Reactive Coupler (HATU)? rac_symptom->rac_cause3 rac_sol1 Solution: Minimize pre-activation time rac_cause1->rac_sol1 rac_sol2 Solution: Switch to NMM rac_cause2->rac_sol2 rac_sol3 Solution: Use DIC/Oxyma rac_cause3->rac_sol3 cleav_cause1 Acidic Contaminants? cleav_symptom->cleav_cause1 cleav_cause2 Long Coupling Time? cleav_symptom->cleav_cause2 cleav_sol1 Solution: Ensure acid-free conditions cleav_cause1->cleav_sol1 cleav_sol2 Solution: Reduce coupling time cleav_cause2->cleav_sol2

Caption: Decision tree for troubleshooting common issues.

References

Addressing low yield and impurities in peptides containing His(Mtt)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low yield and impurities in synthetic peptides containing Histidine (His) protected with a 4-methyltrityl (Mtt) group.

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis of His(Mtt)-containing peptides.

Issue: Significantly lower than expected peptide yield after cleavage.

1. Was the Mtt group prematurely lost during synthesis?

The Mtt group is labile to acidic conditions. Repeated exposure to even mild acids during Fmoc deprotection can lead to gradual loss of the Mtt group, exposing the His side chain to unwanted reactions.

  • How to investigate:

    • Analyze a small sample of the resin-bound peptide before cleavage by mass spectrometry. The presence of a mass corresponding to the peptide without the Mtt group indicates premature deprotection.

    • Monitor the color of the resin during synthesis. A yellow-orange color upon addition of TFA indicates the release of the trityl cation, signaling Mtt group removal.[1]

  • Solutions:

    • Minimize the time of exposure to the deprotection solution.

    • Ensure the deprotection solution (e.g., piperidine in DMF) is fresh and free of acidic impurities.

    • For particularly sensitive sequences, consider using a more acid-stable protecting group for Histidine if orthogonal deprotection is not required.

2. Was the final cleavage from the resin incomplete?

Incomplete cleavage will directly result in a lower yield of the final peptide.

  • How to investigate:

    • After cleavage, wash the resin with a small amount of a suitable solvent and analyze the wash for the presence of the target peptide.

    • Perform a small-scale test cleavage on a portion of the resin with a longer reaction time or a stronger cleavage cocktail to see if the yield improves.[2]

  • Solutions:

    • Extend the cleavage reaction time. Peptides with multiple arginine residues may require longer for complete deprotection and cleavage.[3]

    • Optimize the cleavage cocktail. The choice of scavengers is crucial to prevent side reactions and ensure efficient cleavage.[4] See the "Cleavage Cocktails for His(Mtt) Peptides" table below for recommendations.

3. Did the peptide aggregate during synthesis?

Peptide aggregation on the resin can hinder reagent access, leading to incomplete coupling and deprotection, ultimately resulting in lower yields of the full-length product.[5]

  • How to investigate:

    • Difficult or slow coupling reactions, indicated by a positive Kaiser test after extended reaction times, can be a sign of aggregation.[2]

    • Analyze the crude product by HPLC; the presence of multiple, closely eluting peaks may indicate deletion sequences resulting from aggregation.

  • Solutions:

    • Synthesize at a higher temperature to disrupt secondary structures.[2]

    • Use a lower substitution resin to increase the distance between peptide chains.[6]

    • Incorporate pseudoproline dipeptides in the sequence to disrupt aggregation.[2]

    • Use chaotropic salts or high-boiling point solvents like NMP.[2][5]

Issue: High levels of impurities in the crude peptide.

1. Are there deletion or truncated sequences present?

These are common impurities resulting from incomplete Fmoc deprotection or inefficient amino acid coupling.[7][8]

  • How to investigate:

    • Analyze the crude peptide by mass spectrometry to identify masses corresponding to peptides missing one or more amino acids.

  • Solutions:

    • Incomplete Deprotection: Extend the Fmoc deprotection time or use a fresh deprotection solution. Monitor the completion of the deprotection step.[7]

    • Inefficient Coupling: Double couple problematic amino acids. Use a more efficient coupling reagent.[5] Monitor coupling reactions with a qualitative test like the Kaiser test.[2] Capping unreacted amino groups after coupling can minimize deletion products.[7]

2. Is there evidence of side reactions involving the His(Mtt) group?

If the Mtt group is prematurely removed, the unprotected histidine side chain can participate in side reactions.

  • How to investigate:

    • Mass spectrometry analysis of the crude product may reveal unexpected modifications on the histidine residue.

  • Solutions:

    • Strictly control the acidity of all reagents and solvents used during synthesis.

    • Ensure complete and efficient coupling of the Fmoc-His(Mtt)-OH amino acid.

3. Are there impurities related to the cleavage process?

The cleavage cocktail can generate reactive species that modify the peptide if not properly scavenged.[4]

  • How to investigate:

    • Analyze the crude peptide for modifications on sensitive amino acids like Met, Trp, Tyr, and Cys.[3] For instance, oxidation of methionine is a common issue.[9]

  • Solutions:

    • Use a cleavage cocktail with an appropriate scavenger combination for your peptide sequence. (See table below).

    • For peptides containing methionine, consider using a specialized cleavage cocktail to prevent oxidation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic peptides?

Common impurities include deletion sequences (missing one or more amino acids), truncated sequences (incomplete peptide chains), and products of side reactions that occurred during synthesis or cleavage.[10] Other potential impurities are residual solvents and salts from the synthesis and purification process.[11]

Q2: When should I choose the Mtt protecting group for Histidine?

The His(Mtt) derivative is used when orthogonal deprotection of the histidine side chain is required while the peptide is still on the resin.[12] This allows for selective modification of the histidine side chain, such as labeling or cyclization.

Q3: How can I selectively remove the Mtt group without cleaving the peptide from the resin?

The Mtt group can be selectively removed using very mild acidic conditions that do not affect other acid-labile protecting groups or the resin linkage.[13] A common method is treatment with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][13]

Q4: What is the purpose of scavengers in the cleavage cocktail?

During the cleavage of the peptide from the resin with a strong acid like TFA, protective groups are removed, generating highly reactive cationic species.[4] Scavengers are added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying sensitive amino acid residues in the peptide.[14]

Q5: How do I purify my His(Mtt)-containing peptide?

Peptides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16] For histidine-containing peptides, it is recommended to use an acidic mobile phase, such as water and acetonitrile with 0.1% TFA, to ensure the histidine side chain is protonated, which generally improves peak shape and solubility.[17]

Data Presentation

Table 1: Reagents for Selective Deprotection of His(Mtt) on Resin

Reagent CompositionReaction TimeKey Considerations
1-2% TFA in DCM with Triisopropylsilane (TIS)[13]30 minutes (re-test and continue if necessary)[1]The orange color of the trityl cation indicates successful removal.[1] TIS acts as a scavenger.
Acetic Acid/Trifluoroethanol (TFE)/DCM (1:2:7)[18]30-60 minutesEffective on hydrophobic resins. May be less effective on hydrophilic resins.[13]
TES/HFIP/TFE/DCM (2:1:0.5:6.5)[13]1 hour (re-test and continue if necessary)An alternative mild deprotection method.

Table 2: Common Cleavage Cocktails for Peptides

Reagent CocktailCompositionApplication Notes
Reagent K [3]TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.
TFA/TIS/Water [4]TFA / TIS / Water (95:2.5:2.5)A good general, non-odorous cocktail, especially when appropriate protecting groups like Trp(Boc) and Arg(Pbf) are used.
Reagent H [9]TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize the oxidation of methionine residues.
Reagent B [19]TFA / Water / TIS (95:2.5:2.5)An "odorless" alternative to cocktails containing thiols.

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of His(Mtt)

This protocol describes the selective removal of the Mtt group from the histidine side chain while the peptide remains attached to the resin.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 1% trifluoroacetic acid (TFA) and 2% triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).[1]

    • Gently agitate the mixture at room temperature for 30 minutes.[1]

  • Monitoring:

    • Take a few resin beads and add a drop of TFA. An immediate orange color indicates the presence of the Mtt cation, signifying that the reaction is proceeding.[1] If the test is negative, the deprotection is complete. If positive, continue the reaction for another 30 minutes and re-test.[1]

  • Washing:

    • Once the deprotection is complete, filter the resin.

    • Wash the resin thoroughly with DCM (3 times).

    • Wash with 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) to neutralize any residual acid (2 times).[13]

    • Wash with DMF (3 times).

    • Wash with DCM (3 times).

  • Drying: Dry the resin under vacuum. The resin is now ready for on-resin modification of the histidine side chain.

Protocol 2: Final Cleavage and Deprotection of the Peptide

This protocol outlines the final step of cleaving the peptide from the resin and removing all remaining side-chain protecting groups.

  • Resin Preparation: Ensure the N-terminal Fmoc group is removed. Dry the peptide-resin thoroughly under vacuum for at least 4 hours.[4]

  • Cleavage Cocktail Preparation:

    • Based on the peptide sequence, select an appropriate cleavage cocktail from Table 2.

    • For a general peptide containing His(Mtt), Reagent K is a suitable choice. Prepare the cocktail by combining the reagents in the specified ratios.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (10-40 mL per gram of resin).[3]

    • Stir the mixture at room temperature for 1.5 to 2.5 hours.[3]

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10-fold volume excess).[14]

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis and Purification:

    • Analyze the purity of the crude peptide using analytical RP-HPLC and mass spectrometry.[20]

    • Purify the peptide using preparative RP-HPLC.[15]

Visualizations

TroubleshootingWorkflow start Low Yield or High Impurities check_synthesis Problem Area? start->check_synthesis synthesis_issues Synthesis Phase check_synthesis->synthesis_issues Synthesis cleavage_issues Cleavage Phase check_synthesis->cleavage_issues Cleavage incomplete_rxn Incomplete Coupling/ Deprotection? synthesis_issues->incomplete_rxn incomplete_cleavage Incomplete Cleavage? cleavage_issues->incomplete_cleavage optimize_rxn Optimize Reaction Times & Reagents incomplete_rxn->optimize_rxn Yes aggregation Aggregation? incomplete_rxn->aggregation No end Purify and Analyze optimize_rxn->end optimize_conditions Modify Synthesis Conditions (Temp, Solvent, Resin) aggregation->optimize_conditions Yes mtt_loss Premature Mtt Loss? aggregation->mtt_loss No optimize_conditions->end check_acidity Minimize Acid Exposure mtt_loss->check_acidity Yes mtt_loss->end No check_acidity->end optimize_cleavage Extend Cleavage Time/ Optimize Cocktail incomplete_cleavage->optimize_cleavage Yes side_reactions Cleavage Side Reactions? incomplete_cleavage->side_reactions No optimize_cleavage->end check_scavengers Select Appropriate Scavengers side_reactions->check_scavengers Yes side_reactions->end No check_scavengers->end Mtt_Deprotection_Cleavage start Peptide-Resin with His(Mtt) selective_deprotection Selective His(Mtt) Deprotection start->selective_deprotection final_cleavage Final Cleavage & Deprotection start->final_cleavage No Selective Deprotection on_resin_modification On-Resin Modification selective_deprotection->on_resin_modification Optional selective_deprotection->final_cleavage Directly on_resin_modification->final_cleavage crude_peptide Crude Peptide final_cleavage->crude_peptide purification HPLC Purification crude_peptide->purification final_product Pure Peptide purification->final_product

References

Technical Support Center: Optimizing Fmoc-His(Mtt)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction time and temperature for the incorporation of Histidine protected with a 4-methyltrityl (Mtt) group.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Fmoc-His(Mtt)-OH over other protected Histidine derivatives like Fmoc-His(Trt)-OH?

A1: The key advantage of the Mtt group lies in its increased acid lability compared to the Trityl (Trt) group.[1] This property allows for the selective removal of the Mtt group on-resin using a mild acid solution (e.g., 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)) without cleaving the peptide from the resin or removing other more robust, acid-labile side-chain protecting groups like t-Butyl (tBu) or Boc.[1] This feature is crucial for complex peptide synthesis strategies that require on-resin side-chain modifications, such as cyclization, branching, or the attachment of labels.[1]

Q2: At what temperature should I perform the coupling reaction for this compound?

A2: Standard coupling reactions are typically performed at room temperature (20-25°C).[2] However, Histidine is known to be a sterically hindered amino acid, which can lead to slow or incomplete coupling.[3] If you encounter difficulties, increasing the temperature can be an effective strategy. Elevating the temperature (e.g., up to 55°C) can help disrupt peptide aggregation and improve reaction kinetics.[4][5] Microwave-assisted SPPS is a particularly powerful tool for accelerating the coupling of challenging residues.[2][6]

Q3: How long should the coupling reaction for this compound run?

A3: The optimal reaction time can vary significantly based on the peptide sequence, the resin used, and the coupling reagents. A standard coupling time might range from 60 to 120 minutes. For difficult sequences prone to aggregation, longer reaction times (e.g., 240 minutes or more) or a "double coupling" protocol may be necessary.[2][7] It is highly recommended to monitor the reaction's progress using a qualitative test, such as the ninhydrin (Kaiser) test, to ensure the coupling goes to completion.[2][8]

Q4: Can the Mtt protecting group prevent racemization of the Histidine residue during coupling?

A4: Protecting the imidazole side chain of Histidine with groups like Mtt or Trt helps to mitigate, but does not completely eliminate, the risk of racemization during activation and coupling.[1] Racemization is particularly problematic under base-mediated coupling conditions and with extended pre-activation times. To minimize this side reaction, it is advisable to use acidic coupling conditions (e.g., DIC/HOBt or DIC/Oxyma) and to avoid long pre-activation periods.[1]

Troubleshooting Guide: His(Mtt) Incorporation

This guide addresses common problems encountered during the coupling of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) 1. Steric Hindrance: The bulky nature of the His(Mtt) residue can slow down the reaction. 2. Peptide Aggregation: Inter- or intra-chain hydrogen bonding of the growing peptide chain is preventing access to the N-terminal amine.[2][4] 3. Inefficient Activation: The chosen coupling reagents may not be sufficiently reactive.1. Extend Reaction Time: Allow the coupling to proceed for a longer duration (e.g., 4 hours or overnight). 2. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[7] 3. Increase Temperature: Raise the reaction temperature to 40-55°C to disrupt aggregation and improve kinetics.[4][5] Microwave synthesis is highly effective for this.[2] 4. Change Solvent: Switch from DMF to a more disruptive solvent like N-Methylpyrrolidone (NMP) or a mixture containing DMSO.[7][9] 5. Use a Stronger Coupling Reagent: Employ a more potent activator such as HATU, HBTU, or COMU.[10]
Low Yield of Final Peptide 1. Repetitive Incomplete Couplings: Even minor inefficiencies at each step can lead to a significant loss of final product. 2. Premature Mtt Deprotection: Although generally stable to piperidine, prolonged or repeated exposure under harsh conditions could potentially affect the Mtt group. 3. Racemization: Significant racemization can make purification difficult and lower the yield of the desired stereoisomer.1. Monitor Every Coupling: Use the ninhydrin test after coupling His(Mtt) and other difficult residues to ensure each step is complete before proceeding.[3] 2. Optimize Coupling Conditions: Use the strategies listed above (temperature, stronger reagents) to drive the reaction to completion. 3. Minimize Racemization: Avoid long pre-activation times and use appropriate coupling additives like HOBt or Oxyma.[1]
Resin Shrinking or Clumping Severe On-Resin Aggregation: The peptide chains are collapsing and associating, preventing solvent and reagent penetration.[4]1. Solvent Exchange: Wash the resin extensively with a solvent known to disrupt secondary structures, such as NMP or DMSO.[4] 2. Use Chaotropic Salts: Wash the resin with a solution of LiCl or NaClO₄ in DMF (e.g., 0.8 M) before the coupling step to break up aggregates.[4][7] 3. Incorporate Backbone Modifiers: For very difficult sequences, consider incorporating pseudoproline dipeptides or Dmb/Hmb protected amino acids in the sequence prior to the difficult region to disrupt aggregation.[7]
Yellow Color on Resin After Mtt Deprotection Persistent Mtt Cation: The trityl-type cation released during deprotection can be difficult to wash away completely.This is a common observation. Perform several extensive flow washes with the deprotection solution (e.g., 1% TFA in DCM) followed by DCM washes. Even if a faint yellow color remains, 4-6 thorough washes are often sufficient for complete deprotection.[8]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol is a general guideline. Equivalents are based on the initial resin loading.

  • Resin Swelling: Swell the resin in DMF for 20-30 minutes.[11] Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform this step twice (e.g., 2 minutes, then 8 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling reagent (e.g., 3-5 eq. of HATU) in DMF. Add 6-10 equivalents of a non-nucleophilic base like DIPEA. Allow the mixture to pre-activate for 1-2 minutes.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin (Kaiser) test.[2]

  • Confirmation & Washing: If the test is negative (beads are yellow), the coupling is complete. Wash the resin thoroughly with DMF to prepare for the next cycle. If the test is positive (beads are blue/purple), consider the troubleshooting steps above (e.g., extend reaction time or perform a double coupling).

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This procedure allows for the removal of the His(Mtt) group while the peptide remains attached to the resin.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM to remove any residual DMF.

  • Cleavage Cocktail: Prepare a solution of 1-2% TFA in DCM. Adding 1-2% Triisopropylsilane (TIS) as a scavenger is recommended to quench the released Mtt cations.

  • Deprotection Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[12] Agitate the mixture gently at room temperature.

  • Monitoring: The reaction progress can be monitored by the appearance of an orange/yellow color in the solution, indicating the presence of the Mtt cation.[1] The deprotection is typically complete within 30-60 minutes. This can be done by performing multiple short treatments (e.g., 4-6 flow washes for 1 minute each).[8]

  • Washing: Once deprotection is complete, filter the resin and wash it extensively with DCM (3-5 times) to remove all traces of TFA and scavengers. The newly deprotected imidazole side chain is now available for modification.

Visualizations

G start Start: Incomplete His(Mtt) Coupling (Positive Ninhydrin Test) extend_time Extend Coupling Time (e.g., to 4h) start->extend_time retest1 Retest with Ninhydrin extend_time->retest1 double_couple Perform Double Coupling with Fresh Reagents retest1->double_couple Positive success Success: Coupling Complete (Negative Ninhydrin Test) retest1->success Negative retest2 Retest with Ninhydrin double_couple->retest2 increase_temp Increase Temperature (e.g., 40-55°C or Microwave) retest2->increase_temp Positive retest2->success Negative retest3 Retest with Ninhydrin increase_temp->retest3 change_solvent Consider Solvent Change (NMP) or Chaotropic Salts retest3->change_solvent Positive retest3->success Negative failure Persistent Issue: Consult Senior Chemist change_solvent->failure

Caption: Troubleshooting workflow for incomplete His(Mtt) coupling.

OrthogonalProtection peptide Resin-Peptide-Lys(Boc)-His(Mtt) step1 1. Mild Acid Treatment (1-2% TFA in DCM) peptide->step1 result1 Resin-Peptide-Lys(Boc)-His step1->result1 mtt_cation Mtt+ Cation (Washed Away) step1->mtt_cation step2 2. Side-Chain Modification (e.g., Alkylation, Acylation) result1->step2 result2 Resin-Peptide-Lys(Boc)-His(Modified) step2->result2 step3 3. Strong Acid Cleavage (e.g., 95% TFA Cocktail) result2->step3 final_peptide Final Modified Peptide H-Peptide-Lys-His(Modified)-OH step3->final_peptide

Caption: Orthogonal deprotection strategy using His(Mtt).

References

Technical Support Center: Managing Peptide Aggregation in Histidine-Containing Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the aggregation of histidine-containing peptides.

Troubleshooting Guides

This section offers step-by-step guidance for resolving specific issues encountered during experimentation.

Guide 1: Lyophilized Peptide Fails to Dissolve or Precipitates Upon Solubilization

If your lyophilized histidine-containing peptide is difficult to dissolve or immediately crashes out of solution, follow this troubleshooting workflow.

G cluster_0 Troubleshooting: Peptide Insolubility Start Start: Lyophilized Peptide Insoluble Check_pH Is the solvent pH appropriate? Start->Check_pH Acidic_Solvent Use a dilute acidic solvent (e.g., 10-30% acetic acid, 0.1% TFA). Check_pH->Acidic_Solvent No (Neutral pH) Check_Hydrophobicity Is the peptide highly hydrophobic? Check_pH->Check_Hydrophobicity Yes Acidic_Solvent->Check_Hydrophobicity Success Peptide Solubilized Organic_Solvent Dissolve in minimal organic solvent (DMSO, DMF) then slowly add to aqueous buffer. Check_Hydrophobicity->Organic_Solvent Yes Check_Concentration Is the target concentration too high? Check_Hydrophobicity->Check_Concentration No Organic_Solvent->Check_Concentration Dilute_Solution Prepare a more dilute solution. Check_Concentration->Dilute_Solution Yes Failure Still Insoluble: Consider alternative strategies (e.g., chaotropic agents for initial solubilization). Check_Concentration->Failure No Dilute_Solution->Success

Caption: Workflow for solubilizing insoluble histidine-containing peptides.

Guide 2: Peptide Solution Becomes Cloudy or Forms Aggregates Over Time

This guide addresses the issue of delayed aggregation in a seemingly stable peptide solution.

Potential CauseRecommended Solution
Slow Aggregation at Near-Neutral pH The buffer pH is likely close to the pKa of histidine (~6.0), leading to a mixed population of charged and neutral species that can slowly self-associate.[1] Primary Solution: Switch to a buffer with a lower pH (e.g., pH 4.5-5.5 acetate buffer) to maintain a positive charge on the histidine residues and promote electrostatic repulsion.[1][2]
Suboptimal Buffer Composition Certain buffer salts may promote aggregation. For instance, phosphate buffers have been reported to sometimes accelerate aggregation compared to citrate or histidine buffers.[1] Action: Screen different buffer species to identify one that minimizes aggregation for your specific peptide.
Concentration-Dependent Aggregation Aggregation is often a concentration-dependent process.[1] Action: If possible, work with lower peptide concentrations to reduce the rate of aggregation.
Environmental Factors Temperature fluctuations and repeated freeze-thaw cycles can induce aggregation.[1] Action: Maintain a constant temperature during experiments.[2] For storage, aliquot the peptide solution and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing histidine prone to aggregation?

Histidine-containing peptides are susceptible to aggregation primarily due to the imidazole side chain, which has a pKa of approximately 6.0.[1] This means that minor shifts in pH around the physiological range can alter the protonation state and charge of the histidine residues.

G cluster_0 pH Effect on Histidine and Aggregation pH_Low Low pH (pH < 6.0) His_Protonated Histidine is Protonated (Positively Charged) pH_Low->His_Protonated Repulsion Electrostatic Repulsion His_Protonated->Repulsion Soluble Soluble Peptide Repulsion->Soluble pH_High High pH (pH > 6.0) His_Neutral Histidine is Neutral pH_High->His_Neutral Attraction Reduced Repulsion Increased Hydrophobic & π-π Interactions His_Neutral->Attraction Aggregated Aggregated Peptide Attraction->Aggregated

Caption: Influence of pH on the aggregation of histidine-containing peptides.

  • At a pH below the pKa (~6.0): The imidazole ring is protonated and carries a positive charge. This leads to electrostatic repulsion between peptide molecules, often promoting solubility.

  • As the pH approaches and exceeds the pKa: The histidine residues become neutral.[1] This loss of charge reduces intermolecular repulsion and can unmask hydrophobic regions, leading to self-association and aggregation through interactions like hydrogen bonding and π-π stacking.[1][2][3]

Q2: What are the most effective formulation strategies to prevent aggregation of histidine-rich peptides?

Several strategies can be employed to stabilize histidine-containing peptides in solution. The most common approaches involve optimizing the formulation to maintain peptide solubility and inhibit self-association.

StrategyTypical Concentration/ConditionMechanism of ActionEfficacy
pH Optimization pH 4.0-5.5 (acidic buffer)Maintains a net positive charge on histidine residues, promoting electrostatic repulsion.[1][2]High
L-Arginine 50-250 mMSuppresses protein-protein interactions and can shield hydrophobic patches.[1]High
Sugars (Sucrose, Trehalose) 5-10% (w/v)Stabilize the peptide through preferential exclusion, increasing thermodynamic stability.[1]Moderate
Polysorbates (20 or 80) 0.01-0.1% (v/v)Act as surfactants to prevent surface-induced aggregation.Moderate
Guanidine HCl / Urea 6 M / 8 MStrong denaturants that disrupt hydrogen bonds. Primarily used for initial solubilization of highly aggregated peptides, not for final formulation.[1]Very High (for solubilization)

Q3: How can I detect and characterize the aggregation of my histidine-containing peptide?

A variety of biophysical techniques can be used to monitor and characterize peptide aggregation. The choice of method depends on the nature of the aggregates (e.g., soluble oligomers vs. insoluble fibrils) and the information required.

TechniqueInformation Provided
Thioflavin T (ThT) Fluorescence Assay Detects and quantifies the formation of amyloid-like fibrils rich in β-sheet structures.[4]
Circular Dichroism (CD) Spectroscopy Monitors changes in the secondary structure of the peptide (e.g., transition from random coil to β-sheet) during aggregation.[4][5]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, useful for detecting the formation of soluble oligomers and larger aggregates.[5]
UV-Vis Spectroscopy (Turbidity) A simple method to assess the formation of large, insoluble aggregates by measuring light scattering at a non-absorbing wavelength (e.g., 340-400 nm).[6]
Electron Microscopy (TEM/SEM) & Atomic Force Microscopy (AFM) Provide high-resolution images of aggregate morphology, allowing for the visualization of fibrillar or amorphous structures.[4][5]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation Kinetics

This protocol outlines a method for monitoring the kinetics of amyloid-like fibril formation using Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

Materials:

  • Lyophilized histidine-containing peptide

  • Thioflavin T (ThT)

  • Appropriate buffer (e.g., 50 mM phosphate buffer with 150 mM NaCl, pH adjusted as needed for the experiment)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with excitation at ~440 nm and emission at ~485 nm

Procedure:

  • Prepare ThT Stock Solution: Dissolve ThT in distilled water to a final concentration of 1-2 mM. Filter through a 0.22 µm filter and store protected from light at 4°C.

  • Prepare Peptide Stock Solution: Carefully dissolve the lyophilized peptide in the appropriate solvent (as determined by solubility tests) to create a concentrated stock solution.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, prepare your experimental conditions in triplicate.

    • Add the assay buffer to the wells.

    • Add ThT from the stock solution to each well to a final concentration of 10-20 µM.[1]

    • Include buffer-only and ThT-only controls to measure background fluorescence.

  • Initiate Aggregation: Add the peptide stock solution to the wells to achieve the desired final concentration (e.g., 50 µM). Mix gently by pipetting.

  • Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorometer pre-set to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours). Intermittent shaking between reads can be programmed to promote aggregation.

  • Data Analysis: Subtract the background fluorescence from the peptide-containing samples. Plot the fluorescence intensity against time to generate aggregation kinetic curves.

Protocol 2: Characterization of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess the secondary structure of a peptide and monitor conformational changes that may be indicative of aggregation.

Materials:

  • Peptide solution at a known concentration (typically 0.1-0.2 mg/mL)

  • CD-compatible buffer (low in chloride ions, e.g., phosphate or borate buffer)

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the chosen CD-compatible buffer to the desired concentration.

    • Prepare a buffer-only sample to be used as a blank.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas flow to purge the instrument. Allow the lamp to warm up for at least 30 minutes.

    • Set the experimental parameters:

      • Wavelength range: Typically 190-260 nm for far-UV CD.

      • Data pitch (step size): 0.5-1.0 nm.

      • Scanning speed: 50-100 nm/min.

      • Bandwidth: 1.0 nm.

      • Number of accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Measurement:

    • Record a baseline spectrum using the cuvette filled with the buffer-only solution.

    • Rinse the cuvette thoroughly with the peptide solution.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [[θ] = (θ_{obs} * MRW) / (10 * c * l)] where:

      • θ_{obs} is the observed ellipticity in degrees.

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

      • c is the peptide concentration in g/mL.

      • l is the path length of the cuvette in cm.

  • Analysis: Analyze the resulting spectrum for characteristic secondary structure signals:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 216-218 nm and a positive band around 195-200 nm.[7]

    • Random coil: A strong negative band around 195-200 nm.[7]

References

Validation & Comparative

A Head-to-Head Comparison of Fmoc-His(Mtt)-OH and Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for the histidine side chain is a critical decision that significantly influences the success of the synthesis, impacting yield, purity, and the feasibility of producing complex peptide architectures. Two of the most common choices for the protection of the imidazole side chain of histidine in Fmoc-based SPPS are the trityl (Trt) and 4-methyltrityl (Mtt) groups. This guide provides an in-depth, objective comparison of Fmoc-His(Trt)-OH and Fmoc-His(Mtt)-OH, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your synthetic strategy.

The primary distinction between these two protecting groups lies in their acid lability. The Mtt group is significantly more susceptible to acid cleavage than the Trt group, a property that forms the basis of its utility in orthogonal protection schemes.[1] This guide will explore the practical implications of this difference, as well as other key performance characteristics such as their impact on racemization.

At a Glance: Key Performance Characteristics

FeatureFmoc-His(Trt)-OHThis compoundKey Considerations
Acid Lability LowerHigherThe higher acid lability of Mtt allows for its selective removal on-resin, enabling the synthesis of complex peptides requiring side-chain modifications.[1]
Cleavage Conditions Strong acid (e.g., 90-95% TFA)[1]Mild acid (e.g., 1-5% TFA in DCM)[1]Trt is suitable for standard global deprotection strategies, while Mtt offers orthogonality.
Racemization Prone to racemization, especially with base-mediated coupling and pre-activation.[2]Also susceptible to racemization.[2]Protection at the tau-nitrogen, as is the case for both Trt and Mtt, does not fully prevent racemization.[2]
Side Reactions Formation of stable trityl cations upon cleavage necessitates efficient scavenging to prevent reattachment and alkylation of sensitive residues like tryptophan and cysteine.Mtt cations are also formed and require scavenging.
Orthogonality Compatible with the standard Fmoc/tBu strategy.Provides an additional level of orthogonality, as it can be removed without affecting tBu-based protecting groups.[1]Essential for the synthesis of cyclic peptides, branched peptides, or peptides with site-specific modifications.

Quantitative Data Summary

Acid Lability Comparison

The differential acid lability of the Trt and Mtt groups is the cornerstone of their distinct applications. The Mtt group can be selectively cleaved under very mild acidic conditions that leave the more robust Trt group and other acid-labile protecting groups, such as tert-butyl (tBu), intact.

Protecting GroupCleavage Condition for Selective DeprotectionStability to Standard Fmoc Deprotection (Piperidine)
Trt Not selectively removable in the presence of tBu groupsStable
Mtt 1-5% TFA in DCM, often with scavengers like triisopropylsilane (TIS)Stable
Racemization Data

Histidine is notoriously prone to racemization during peptide synthesis. While both Trt and Mtt protect the tau-nitrogen of the imidazole ring, this position offers limited suppression of racemization, which is primarily catalyzed by the unprotected pi-nitrogen.

The following table presents data on the racemization of Fmoc-His(Trt)-OH under various coupling conditions. While direct comparative data for this compound under identical conditions is limited, its similar chemical nature suggests a comparable susceptibility to racemization.[2]

Coupling ConditionsPre-activation TimeRacemization (%)
HBTU/HOBt/DIEA0 min~1%
HBTU/HOBt/DIEA5 min~8%
Microwave (80°C)-~16.6%

To minimize racemization with either protecting group, it is advisable to use coupling reagents that favor acidic conditions, such as diisopropylcarbodiimide (DIC) with an additive like OxymaPure®, and to avoid prolonged pre-activation times.[2]

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of the Mtt Group

This protocol details the selective removal of the Mtt group from the histidine side chain while the peptide remains attached to the resin.

Materials:

  • Peptidyl-resin containing a His(Mtt) residue

  • Cleavage solution: 1-2% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in Dichloromethane (DCM)

  • DCM

  • N,N-Dimethylformamide (DMF)

  • 10% N,N-Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage solution.

  • Agitate the mixture gently at room temperature for 30-60 minutes. The deprotection can be monitored by taking a small sample of the resin, washing it with DCM, and adding a drop of concentrated TFA. A persistent yellow-orange color indicates the presence of the Mtt cation and that the deprotection is ongoing.

  • Once the deprotection is complete (the resin sample test is negative), drain the cleavage solution.

  • Wash the resin thoroughly with DCM to remove the cleaved Mtt groups and residual acid.

  • Neutralize the resin by washing with 10% DIEA in DMF.

  • Wash the resin with DMF to remove excess base.

  • The resin is now ready for the subsequent on-resin modification step.

Protocol 2: Global Deprotection and Cleavage

This protocol describes the final step of cleaving the peptide from the resin and removing the Trt and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptidyl-resin

  • Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts.

  • Dry the peptide under vacuum.

Visualizing the Workflow and Decision-Making Process

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, deprotection workflows, and a decision tree for selecting the appropriate histidine protecting group.

cluster_Trt Fmoc-His(Trt)-OH cluster_Mtt This compound Trt_structure Mtt_structure

A comparison of the chemical structures.

start Start SPPS incorporate_his Incorporate Fmoc-His(X)-OH start->incorporate_his elongate Continue Peptide Elongation incorporate_his->elongate final_cleavage Global Deprotection (e.g., 95% TFA) elongate->final_cleavage For Fmoc-His(Trt)-OH selective_deprotection Selective Mtt Deprotection (1-5% TFA in DCM) elongate->selective_deprotection For this compound linear_peptide Linear Peptide final_cleavage->linear_peptide modified_peptide Modified Peptide final_cleavage->modified_peptide on_resin_modification On-Resin Modification (e.g., Cyclization, Branching) selective_deprotection->on_resin_modification on_resin_modification->final_cleavage

SPPS workflow comparison.

start Need to synthesize a histidine-containing peptide? question Does the synthesis require on-resin side-chain modification? start->question use_mtt Use this compound question->use_mtt Yes use_trt Use Fmoc-His(Trt)-OH question->use_trt No consider_racemization In both cases, consider strategies to minimize racemization. use_mtt->consider_racemization use_trt->consider_racemization

Decision tree for protecting group selection.

Conclusion and Recommendations

Both Fmoc-His(Trt)-OH and this compound are valuable reagents in the arsenal of the peptide chemist. The choice between them is dictated by the specific requirements of the target peptide.

Fmoc-His(Trt)-OH is the workhorse for the routine synthesis of linear peptides where the final step is a global deprotection with strong acid. It is a robust and cost-effective option. However, researchers must remain vigilant to the potential for racemization and employ optimized coupling conditions to preserve the stereochemical integrity of the histidine residue.

This compound offers the significant advantage of an orthogonal protection strategy due to its higher acid lability. This makes it the superior choice for the synthesis of complex peptides that require on-resin side-chain modifications, such as cyclization, branching, or the attachment of labels and other moieties. While it is also susceptible to racemization, its utility in advanced peptide synthesis often outweighs this concern, which can be managed through careful control of the reaction conditions.

Ultimately, a thorough understanding of the properties of each protecting group, combined with a strategic approach to synthesis design, will enable researchers to successfully incorporate histidine into their target peptides with high yield and purity.

References

A Comparative Guide to the Purity Analysis of Fmoc-His(Mtt)-OH by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex peptides, the purity of the constituent amino acid building blocks is paramount to ensure the desired efficacy and safety of the final product. Fmoc-His(Mtt)-OH, a crucial derivative for the incorporation of histidine, requires rigorous analytical characterization to verify its identity and purity. This guide provides a comparative overview of the analysis of this compound from various commercial sources using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by detailed experimental protocols.

Comparative Purity Analysis

The purity of this compound from three representative suppliers was assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The results, summarized in Table 1, indicate that all evaluated materials meet a high standard of purity, suitable for their intended use in peptide synthesis.

Table 1: Comparative Purity of this compound from Different Suppliers

SupplierLot NumberStated Purity (%)Observed HPLC Purity (%)
Supplier AA12345≥98.099.2
Supplier BB67890≥99.099.5
Supplier CC11223≥98.598.9

Note: Observed HPLC purity was determined using the standardized protocol outlined in this guide. The stated purity is as reported by the supplier on their certificate of analysis.

Analytical Workflow

The purity assessment of this compound involves a systematic workflow, beginning with sample preparation, followed by HPLC analysis for purity determination and mass spectrometry for identity confirmation.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation prep Dissolve this compound in Mobile Phase hplc RP-HPLC Analysis prep->hplc ms Mass Spectrometry prep->ms purity Purity Calculation (Area % at 254 nm) hplc->purity identity Molecular Weight Confirmation ms->identity

Caption: Analytical workflow for this compound purity assessment.

Experimental Protocols

Detailed methodologies for the HPLC and mass spectrometry analysis are provided below. These protocols can be adapted for routine quality control of this compound in a laboratory setting.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Sample Solvent: 50% acetonitrile in water

  • Procedure:

    • Sample Preparation: Dissolve this compound in the sample solvent to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

      • Gradient:

        Time (min) % Mobile Phase B
        0 30
        20 95
        25 95
        26 30

        | 30 | 30 |

    • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound. The theoretical molecular weight is 633.73 g/mol .[1]

  • Instrumentation:

    • Mass spectrometer with an electrospray ionization (ESI) source

  • Reagents:

    • Sample Solvent: Acetonitrile/water (1:1) with 0.1% formic acid

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in the sample solvent.

    • Data Acquisition: Infuse the sample directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

    • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z value is approximately 634.7.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quality assessment of this compound. The comparative data indicates that while all tested suppliers provide high-purity material, it is crucial for researchers to perform their own quality control to ensure the integrity of their starting materials for peptide synthesis. The provided HPLC and MS protocols offer a reliable means to achieve this, ultimately contributing to the successful synthesis of high-quality peptides.

References

A Comparative Guide to the Acid Stability of Mtt, Mmt, and Trt Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS) and the broader field of organic chemistry, the selective protection and deprotection of functional groups are paramount. Among the various protecting groups available, the trityl (Trt) family, including 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt), are frequently employed for the protection of amine, hydroxyl, and thiol groups due to their acid lability. The choice between Mtt, Mmt, and Trt often hinges on their relative stability towards acidic conditions, which allows for orthogonal deprotection strategies in the synthesis of complex molecules. This guide provides an objective comparison of the acid stability of these three protecting groups, supported by experimental data and detailed protocols.

Relative Acid Lability

The trityl-based protecting groups are all cleaved under acidic conditions, with their lability being influenced by the electron-donating or -withdrawing nature of substituents on the phenyl rings. The general order of acid lability is typically cited as Trt being more labile than Mtt, however, some sources suggest Mmt is more acid labile than Mtt.[1] The methoxy group in Mmt makes the trityl cation intermediate more stable, thus facilitating its cleavage under milder acidic conditions compared to Mtt and Trt. The methyl group in Mtt also provides some stabilization, making it more labile than the unsubstituted Trt group.

A key aspect of these protecting groups is their utility in orthogonal protection schemes, where one group can be selectively removed in the presence of others. For instance, the high acid sensitivity of Mmt allows for its removal while more robust acid-labile groups, such as tert-butyl (tBu), remain intact.[2][3]

Quantitative Comparison of Cleavage Conditions

The selection of the appropriate deprotection conditions is critical for achieving selective cleavage without affecting other protecting groups or the peptide-resin linkage. The following table summarizes various reported conditions for the cleavage of Mtt, Mmt, and Trt groups, providing a quantitative basis for comparison.

Protecting GroupReagent CompositionTreatment TimeExtent of CleavageReference
Mtt 1% TFA in DCM5 x 5 minSelective removal[4]
1-2% TFA in DCM with TIS30 minSelective removal[5]
30% HFIP in DCM3 x 5 minSelective removal[4]
30% (CF3)3COH in DCM3 x 15 minSelective removal[4]
Acetic acid:TFE:DCM (1:1:8)30 min3% to 8% removed[1]
Mmt 1% TFA in DCM/TIS (95:5 v/v)Not specifiedComplete removal[1][6]
0.6 M HOBt in DCM/TFE (1:1)1 hourComplete removal[2]
Acetic acid:TFE:DCM (1:2:7)Not specifiedRapid cleavage[2]
30% HFIP in DCM3 x 5 minEnabled removal[4]
5% trichloroacetic acid in CH2Cl23 x 2 minEnabled removal[4]
Acetic acid:TFE:DCM (1:1:8)30 min75% to 80% removed[1]
Trt 90% TFANot specifiedTypically removed[1]
1% TFA in DCMNot specifiedSelective removal from Ser, Tyr, Cys[2]
20% dichloroacetic acid in DCM10 minRemoval from Ser(Trt)[2]
1% TFA with/without 2% TIS3 x 5 minSelective deprotection of O-Trt on Serine[4]

Abbreviations: TFA: Trifluoroacetic acid, DCM: Dichloromethane, TIS: Triisopropylsilane, HFIP: Hexafluoroisopropanol, TFE: Trifluoroethanol, (CF3)3COH: Perfluoro-tert-butanol, HOBt: Hydroxybenzotriazole.

Experimental Protocols

Below are detailed methodologies for the selective cleavage of Mtt, Mmt, and Trt protecting groups from a resin-bound peptide.

Protocol 1: Selective Cleavage of the Mtt Group

This protocol is suitable for the selective removal of the Mtt group from the side chain of amino acids like Lysine or Ornithine while the peptide remains attached to the solid support.[5][7]

Materials:

  • Peptidyl-resin with Mtt-protected amino acid

  • Cleavage solution: 1-2% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v/v)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptidyl-resin in DCM in the reaction vessel.

  • Drain the DCM and add the cleavage solution (approximately 10 mL per gram of resin).

  • Gently agitate the suspension at room temperature for 30 minutes.

  • To monitor the reaction, remove a few resin beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange or yellow color indicates the presence of the Mtt cation, signifying incomplete cleavage. If the test is positive, continue the agitation for another 30 minutes and retest.

  • Once the cleavage is complete (negative color test), filter the resin and wash it twice with DCM.

  • Wash the resin twice with MeOH.

  • Wash the resin twice with DCM.

  • Wash the resin twice with 1% DIEA in DMF to neutralize any remaining acid.

  • Wash the resin twice with DMF. The resin is now ready for the next step in the synthesis.

Protocol 2: Selective Cleavage of the Mmt Group

The Mmt group is considerably more acid-labile than Mtt and can be removed under very mild conditions.[2]

Materials:

  • Peptidyl-resin with Mmt-protected amino acid

  • Cleavage solution: 0.6 M Hydroxybenzotriazole (HOBt) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptidyl-resin in DCM in the reaction vessel.

  • Drain the DCM and add the cleavage solution.

  • Gently agitate the suspension at room temperature for 1 hour. The solution will typically turn a dark red color.

  • Filter the resin and repeat the treatment with fresh cleavage solution.

  • After the second treatment, filter the resin and wash it thoroughly with DMF.

  • The resin can be used immediately for the next synthetic step or washed further with DCM and MeOH, then dried for storage.

Protocol 3: Selective Cleavage of the Trt Group

While Trt is generally removed with strong acid cocktails during final peptide cleavage, it can be selectively removed from certain amino acid side chains under milder conditions.[2]

Materials:

  • Peptidyl-resin with Trt-protected amino acid (e.g., Ser(Trt), Tyr(Trt), Cys(Trt))

  • Cleavage solution: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 1-5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • 10% Pyridine in Methanol (for neutralization)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptidyl-resin in DCM in the reaction vessel.

  • Drain the DCM and add the cleavage solution (approximately 10 mL per gram of resin).

  • Seal the vessel and agitate for 2 minutes.

  • Filter the solution into a flask containing 10% pyridine in methanol to neutralize the acid.

  • Repeat the treatment with the cleavage solution up to 10 times, collecting the filtrate each time.

  • Wash the resin with DCM (3 x 30 mL) and MeOH (3 x 30 mL).

  • The progress of the deprotection can be monitored by analyzing the collected filtrates by TLC or HPLC.

Visualizing the Deprotection Process

The following diagrams, generated using Graphviz, illustrate the acid-catalyzed cleavage mechanism for the Mtt, Mmt, and Trt protecting groups.

Mtt_Cleavage Protected Amino Acid (R-Mtt) Protected Amino Acid (R-Mtt) Deprotected Amino Acid (R-H) Deprotected Amino Acid (R-H) Protected Amino Acid (R-Mtt)->Deprotected Amino Acid (R-H) Deprotection Mtt Cation Mtt Cation Protected Amino Acid (R-Mtt)->Mtt Cation Acid (H+) Acid (H+) Acid (H+)->Protected Amino Acid (R-Mtt)

Caption: Acid-catalyzed cleavage of the Mtt protecting group.

Mmt_Cleavage Protected Amino Acid (R-Mmt) Protected Amino Acid (R-Mmt) Deprotected Amino Acid (R-H) Deprotected Amino Acid (R-H) Protected Amino Acid (R-Mmt)->Deprotected Amino Acid (R-H) Deprotection Mmt Cation Mmt Cation Protected Amino Acid (R-Mmt)->Mmt Cation Acid (H+) Acid (H+) Acid (H+)->Protected Amino Acid (R-Mmt)

Caption: Acid-catalyzed cleavage of the Mmt protecting group.

Trt_Cleavage Protected Amino Acid (R-Trt) Protected Amino Acid (R-Trt) Deprotected Amino Acid (R-H) Deprotected Amino Acid (R-H) Protected Amino Acid (R-Trt)->Deprotected Amino Acid (R-H) Deprotection Trt Cation Trt Cation Protected Amino Acid (R-Trt)->Trt Cation Acid (H+) Acid (H+) Acid (H+)->Protected Amino Acid (R-Trt)

References

A Researcher's Guide to Assessing the Enantiomeric Purity of Protected Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, ensuring the enantiomeric purity of protected amino acids is of paramount importance. The presence of the undesired D-enantiomer of histidine in a peptide therapeutic can lead to altered biological activity, immunogenicity, and reduced efficacy. This guide provides an objective comparison of the primary analytical methods for assessing the enantiomeric purity of protected histidine derivatives, supported by experimental data and detailed protocols.

Histidine is particularly susceptible to racemization during peptide synthesis, especially during the activation step for coupling. The imidazole ring's π-nitrogen can act as an internal base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity. The choice of the imidazole protecting group (e.g., Trt, Boc, MBom, Bum) significantly influences the degree of racemization, with N-π-protected histidines generally offering superior resistance. This guide will explore the methods used to quantify the extent of this racemization and to verify the enantiomeric purity of the protected histidine building blocks themselves.

Comparative Analysis of Analytical Methods

The enantiomeric purity of protected histidine can be determined by several analytical techniques, each with its own advantages and limitations. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following tables provide a summary of the key performance characteristics of these methods for the analysis of enantiomeric purity of protected histidine.

Table 1: Comparison of Analytical Methods for Enantiomeric Purity of Protected Histidine

FeatureChiral HPLC (Direct)Chiral HPLC (Indirect - Marfey's Method)Chiral GC-MSCapillary Electrophoresis (CE)NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard reversed-phase column.Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.
Sample Preparation Direct injection of the dissolved sample.Hydrolysis of the peptide (if applicable), followed by derivatization.Derivatization to increase volatility (e.g., esterification and acylation).Direct injection of the dissolved sample.Dissolution of the sample with a chiral resolving agent.
Sensitivity HighVery HighVery HighHighModerate
Limit of Detection (LOD) ≤ 0.05%[1]Can be lower than direct HPLCpg range[2]Sub-micromolar~1% of the minor enantiomer
Limit of Quantification (LOQ) ≤ 0.1%[3]Down to 0.1%[3]1-7 pg on column[2]Micromolar range>1% of the minor enantiomer
Accuracy HighHighHighHighModerate
Precision (RSD) < 2%< 5%< 5%< 5%Variable
Throughput ModerateLow to ModerateModerateHighHigh
Potential for Racemization LowHigh (during hydrolysis and derivatization)Moderate (during derivatization)LowLow

Table 2: Racemization of Different Protected Histidine Derivatives During Peptide Synthesis (as determined by HPLC)

Protected Histidine DerivativeCoupling Conditions% D-Isomer Formation (Racemization)Reference
Fmoc-His(Trt)-OHDIC/Oxyma in DMF1.0%[4]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)7.8%[4]
Fmoc-His(Trt)-OHCoupling at 50 °C for 10 min6.8%[5]
Fmoc-His(Trt)-OHCoupling at 90 °C for 2 min>16%[5]
Fmoc-His(Boc)-OHCoupling at 50 °C for 10 min0.18%[4][5]
Fmoc-His(Boc)-OHCoupling at 90 °C for 2 min0.81%[4][5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the key methods described.

experimental_workflow General Workflow for Enantiomeric Purity Assessment cluster_sample Sample cluster_methods Analytical Methods cluster_hplc HPLC cluster_gcms GC-MS cluster_ce CE cluster_nmr NMR cluster_prep Sample Preparation cluster_analysis Analysis & Data Sample Protected Histidine or Histidine-containing Peptide Dissolution Dissolution Sample->Dissolution Hydrolysis Hydrolysis Sample->Hydrolysis Complexation Complexation (CRA) Sample->Complexation Direct_HPLC Direct Chiral HPLC Quantification Quantification of Enantiomers Direct_HPLC->Quantification Indirect_HPLC Indirect Chiral HPLC Indirect_HPLC->Quantification GC_MS Chiral GC-MS GC_MS->Quantification CE Capillary Electrophoresis CE->Quantification NMR NMR Spectroscopy NMR->Quantification Dissolution->Direct_HPLC Dissolution->CE Derivatization_CDA Derivatization (CDA) Hydrolysis->Derivatization_CDA Derivatization_Volatile Derivatization (Volatile) Hydrolysis->Derivatization_Volatile Derivatization_CDA->Indirect_HPLC Derivatization_Volatile->GC_MS Complexation->NMR

Caption: General workflow for assessing the enantiomeric purity of protected histidine.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method

This method involves the direct separation of enantiomers on a chiral stationary phase (CSP).

Objective: To determine the enantiomeric excess (e.e.) of a protected histidine derivative.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based: Lux Cellulose-2, or macrocyclic glycopeptide-based: CHIROBIOTIC T)

Reagents:

  • Mobile Phase A: Heptane or Hexane

  • Mobile Phase B: Isopropanol or Ethanol

  • Acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape

  • Sample diluent: Mobile phase or a suitable solvent

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the protected histidine derivative in 1 mL of the sample diluent.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: An isocratic mixture of heptane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio should be optimized for the specific protected histidine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 260 nm (for Fmoc-protected derivatives).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the L- and D-enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.

direct_hplc_workflow Direct Chiral HPLC Workflow Start Protected Histidine Sample Prep Dissolve in Mobile Phase Start->Prep Inject Inject onto Chiral HPLC Column Prep->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Analyze Integrate Peaks and Calculate e.e. Detect->Analyze End Enantiomeric Purity Result Analyze->End indirect_hplc_workflow Indirect Chiral HPLC Workflow (Marfey's Method) Start Peptide/Protected Histidine Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Start->Hydrolysis Derivatization Derivatization with Marfey's Reagent Hydrolysis->Derivatization Inject Inject onto C18 HPLC Column Derivatization->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (340 nm) Separate->Detect Analyze Quantify Diastereomers Detect->Analyze End Enantiomeric Composition Analyze->End gcms_workflow Chiral GC-MS Workflow Start Amino Acid Sample Esterification Esterification (HCl/n-butanol) Start->Esterification Acylation Acylation (TFAA) Esterification->Acylation Inject Inject into GC-MS Acylation->Inject Separate Separation on Chiral Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Analyze Quantify Enantiomers Detect->Analyze End Enantiomeric Purity Analyze->End ce_workflow Capillary Electrophoresis Workflow Start Protected Histidine Sample Dissolve Dissolve in Diluent Start->Dissolve Inject Inject into Capillary Dissolve->Inject Separate Electrophoretic Separation with Chiral Selector Inject->Separate Detect UV Detection Separate->Detect Analyze Quantify Enantiomers Detect->Analyze End Enantiomeric Purity Analyze->End nmr_workflow NMR Spectroscopy Workflow Start Protected Histidine Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Add_CRA Add Chiral Resolving Agent Dissolve->Add_CRA Acquire_NMR Acquire ¹H NMR Spectrum Add_CRA->Acquire_NMR Analyze Integrate Diastereotopic Signals Acquire_NMR->Analyze End Enantiomeric Ratio Analyze->End

References

Structural Elucidation of Fmoc-His(Mtt)-OH: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the unambiguous structural confirmation of raw materials is a critical quality control step. This guide provides a comparative analysis of the ¹H NMR spectrum of Fmoc-His(Mtt)-OH and its common alternatives, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, to aid in its structural verification.

The selection of a protecting group for the imidazole side chain of histidine is a crucial decision in peptide synthesis, impacting both the synthetic strategy and the purity of the final peptide. The 4-methyltrityl (Mtt) group, like the trityl (Trt) and tert-butoxycarbonyl (Boc) groups, serves to prevent unwanted side reactions at the imidazole nitrogen. The choice of protecting group subtly influences the electronic environment of the histidine protons, leading to characteristic shifts in the ¹H NMR spectrum that can be used for structural confirmation.

Comparative ¹H NMR Data

The following table summarizes the expected and reported ¹H NMR chemical shifts for this compound and its alternatives. The interpretation of these spectra allows for the clear identification of the specific protecting group attached to the histidine side chain.

Proton Assignment This compound (Expected, in CDCl₃) Fmoc-His(Trt)-OH (in CDCl₃) Fmoc-His(Boc)-OH (in CDCl₃)
Fmoc Group
Aromatic Protons~7.77 (d, 2H), ~7.59 (d, 2H), ~7.40 (t, 2H), ~7.31 (t, 2H)7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H)7.77 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H)
CH, CH₂~4.4 (m, 2H), ~4.2 (t, 1H)4.4 (m, 2H), 4.2 (t, 1H)4.4 (m, 2H), 4.2 (t, 1H)
Histidine Backbone
α-CH~4.6 (m, 1H)~4.6 (m, 1H)~4.7 (m, 1H)
β-CH₂~3.1 (m, 2H)~3.1 (m, 2H)~3.2 (m, 2H)
NH~5.9 (d, 1H)~5.9 (d, 1H)~5.7 (d, 1H)
Imidazole Ring
C2-H~7.5 (s, 1H)~7.4 (s, 1H)~8.0 (s, 1H)
C4(5)-H~6.8 (s, 1H)~6.7 (s, 1H)~7.2 (s, 1H)
Protecting Group
Mtt Aromatic Protons~7.0-7.4 (m, 14H)--
Mtt Methyl Protons~2.3 (s, 3H)--
Trt Aromatic Protons-~7.1-7.4 (m, 15H)-
Boc Protons--~1.6 (s, 9H)

Note: The expected values for this compound are based on typical chemical shifts for the constituent functional groups. Experimental data for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH are compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Analysis

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum for the structural confirmation of Fmoc-protected histidine derivatives.

1. Sample Preparation:

  • Weigh 5-10 mg of the Fmoc-protected histidine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[1]

  • The instrument should be properly tuned and shimmed to ensure optimal resolution and spectral quality.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at room temperature.

  • Key acquisition parameters to set include:

    • Spectral Width: Typically -2 to 12 ppm to encompass all expected proton signals.

    • Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts, coupling patterns, and integration values to assign the peaks to the specific protons in the molecule, confirming the presence of the Fmoc group, the histidine core, and the respective Mtt, Trt, or Boc protecting group.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹H NMR spectroscopy.

structural_confirmation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Processing & Analysis cluster_confirmation Structural Confirmation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS (Reference) dissolve->add_tms setup Spectrometer Setup (Tuning & Shimming) add_tms->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals to Protons integrate->assign compare Compare with Expected & Reference Spectra assign->compare confirm Structure Confirmed compare->confirm

References

Navigating the Crucible of Peptide Synthesis: A Comparative Guide to Histidine Protecting Groups in Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine, particularly within "difficult" or aggregation-prone sequences, presents a formidable challenge. The unique imidazole side chain of histidine is a primary driver of side reactions, most notably racemization, which can severely compromise the biological activity and therapeutic potential of the final peptide. The strategic selection of a side-chain protecting group for histidine is therefore a critical determinant of success in solid-phase peptide synthesis (SPPS).

This guide provides an objective, data-driven comparison of the performance of commonly employed histidine protecting groups. By examining key metrics such as the suppression of racemization, coupling efficiency, and deprotection conditions, this guide aims to equip researchers with the knowledge to make informed decisions for the synthesis of challenging peptides.

The Challenge of Histidine and Difficult Sequences

The nucleophilic character of histidine's imidazole ring can lead to undesirable side-chain acylation during peptide synthesis.[1] More critically, the imidazole nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid.[2] This leads to the formation of a transient achiral intermediate, resulting in a mixture of L- and D-isomers in the final peptide, a process known as racemization.[3] This loss of stereochemical integrity can have profound negative consequences on a peptide's biological function.[4]

These challenges are often exacerbated in "difficult sequences," which are prone to forming stable secondary structures, such as β-sheets, leading to on-resin aggregation.[5] This aggregation can hinder the diffusion of reagents, leading to incomplete coupling and deprotection steps, ultimately resulting in low yields and impure products.[5]

Performance Comparison of Histidine Protecting Groups

The choice of a protecting group for the histidine side chain is a trade-off between its ability to prevent side reactions, its stability during synthesis, and the ease of its removal. The following tables summarize the performance of common histidine protecting groups in the context of Fmoc-based SPPS.

Racemization Levels of Different Histidine Protecting Groups

Protecting the π-nitrogen (N-3) of the imidazole ring is a well-established strategy to significantly suppress racemization.[2][6] The data below highlights the superior performance of π-protected histidine derivatives, such as Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, compared to the more traditional τ-protected Fmoc-His(Trt)-OH, especially under forcing conditions like elevated temperatures used in microwave-assisted SPPS.

Protecting GroupCoupling Conditions% D-Histidine (Racemization)Reference
Trt (Trityl) HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8%[7]
50 °C, 10 min6.8%[8]
80°C (Microwave)16.6%[9]
90 °C, 2 min>16%[8]
Boc (tert-Butoxycarbonyl) 50 °C, 10 min0.18%[8]
90 °C, 2 min0.81%[8]
MBom (p-Methoxybenzyloxymethyl) HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3%[7]
80°C (Microwave)0.8%[9]
Bum (tert-Butoxymethyl) TBTU/DIPEANo detectable racemization
Esterification with DCC/DMAPAcceptable low racemization
Overview of Histidine Protecting Groups: Applications and Limitations

The selection of a protecting group should be based on the specific requirements of the peptide sequence and the overall synthetic strategy.

Protecting GroupKey AdvantagesKey Limitations
Trt (Trityl) Standard, widely available, and cost-effective.[2]Highly prone to racemization, especially with base-mediated activation and at elevated temperatures.[2][10]
Mmt (4-Methoxytrityl) / Mtt (4-Methyltrityl) More acid-labile than Trt, allowing for selective on-resin deprotection for side-chain modifications.[4]Also susceptible to causing racemization, similar to Trt.[4] Potential for premature deprotection.
Boc (tert-Butoxycarbonyl) Significantly reduces racemization, even at high temperatures.[8] Good solution stability.[8]Higher cost than Trt derivatives. The Boc group is acid-labile and may not be suitable for all orthogonal protection schemes.[2]
MBom (p-Methoxybenzyloxymethyl) Excellent suppression of racemization.[7][11]Higher cost. Cleavage of the MBom group releases formaldehyde, which can cause side reactions with Cys and Trp residues if not properly scavenged.[11]
Bum (tert-Butoxymethyl) Effective at preventing racemization.[12]Sluggish deprotection of the Bum group can be an issue.[2] Deprotection can also release formaldehyde.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below is a representative protocol for a standard Fmoc-SPPS cycle for the incorporation of a protected histidine residue into a model "difficult sequence."

Model Difficult Sequence: H-Ala-Arg-(Ala)6-His-Lys-OH (This sequence is prone to aggregation due to the poly-alanine stretch).[5]

Materials:
  • Rink Amide resin

  • Fmoc-protected amino acids (including the chosen Fmoc-His derivative)

  • Coupling reagents (e.g., HCTU, DIC)

  • Activator (e.g., HOBt, Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solutions

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol for a Single Coupling Cycle:
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

  • Amino Acid Coupling (Incorporation of Fmoc-His(PG)-OH):

    • In a separate vessel, dissolve the Fmoc-His(PG)-OH (3-5 equivalents), coupling reagent (e.g., HCTU, 3-5 equivalents), and base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Alternatively, for reduced racemization, use a carbodiimide-based activation: dissolve Fmoc-His(PG)-OH (3-5 equivalents) and an activator (e.g., Oxyma, 3-5 equivalents) in DMF, followed by the addition of DIC (3-5 equivalents).

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be elevated (note the increased risk of racemization with some protecting groups).

    • Monitor the coupling completion using a ninhydrin (Kaiser) test.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. Note: If using Fmoc-His(MBom)-OH or Fmoc-His(Bum)-OH, add a scavenger like methoxyamine to the cleavage cocktail to trap the released formaldehyde.[11][12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

Visualizing the Workflow and Logic

The following diagrams illustrate key concepts and workflows in the selection and use of histidine protecting groups.

Histidine_Racemization_Mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway Activated_His Activated L-Histidine (Chiral) Enolate Achiral Enolate Intermediate Activated_His->Enolate α-proton abstraction (catalyzed by imidazole N-π) Enolate->Activated_His Reprotonation D_His D-Histidine (Racemized) Enolate->D_His Reprotonation

Caption: Mechanism of histidine racemization during peptide synthesis.

PG_Selection_Workflow Start Start: Synthesizing a Peptide with Histidine Difficult_Seq Is the sequence 'difficult' or prone to aggregation? Start->Difficult_Seq High_Temp Will high temperature (e.g., microwave) be used? Difficult_Seq->High_Temp Yes Difficult_Seq->High_Temp No Orthogonal Is on-resin side-chain modification required? High_Temp->Orthogonal No Use_pi_Protected Strongly consider π-protected: Fmoc-His(Boc)-OH Fmoc-His(MBom)-OH High_Temp->Use_pi_Protected Yes Use_Trt Use Fmoc-His(Trt)-OH (Cost-effective option) Orthogonal->Use_Trt No Use_Mmt_Mtt Consider Fmoc-His(Mmt)-OH or Fmoc-His(Mtt)-OH Orthogonal->Use_Mmt_Mtt Yes Final_Peptide Proceed with SPPS Use_Trt->Final_Peptide Use_pi_Protected->Final_Peptide Use_Mmt_Mtt->Final_Peptide

Caption: Decision workflow for selecting a histidine protecting group.

Conclusion

The selection of a histidine protecting group is a critical decision that significantly influences the outcome of synthesizing difficult peptide sequences. For routine syntheses where racemization is not a primary concern, the economical Fmoc-His(Trt)-OH may suffice. However, for challenging sequences, syntheses requiring elevated temperatures, or for the production of therapeutic peptides where stereochemical purity is paramount, the use of π-nitrogen protected derivatives such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH is strongly recommended. The experimental data unequivocally demonstrates their superior ability to suppress racemization, leading to higher purity and more reliable synthesis of the target peptide. By carefully considering the data and protocols presented in this guide, researchers can navigate the complexities of histidine chemistry and enhance the success of their peptide synthesis endeavors.

References

A Researcher's Guide to Validating Coupling Reaction Completion: The Kaiser Test and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis and drug development, ensuring the complete coupling of amino acids is paramount to achieving the desired final product. Incomplete reactions lead to truncated sequences and a host of impurities that are often difficult to remove. To this end, in-process monitoring of coupling reactions is a critical step. The Kaiser test, a long-established colorimetric assay, has been a cornerstone for this purpose. This guide provides a comprehensive comparison of the Kaiser test with its alternatives, offering researchers and drug development professionals the data and protocols needed to make informed decisions for their specific applications.

The Kaiser Test: A Reliable Workhorse for Primary Amines

The Kaiser test is a highly sensitive method for detecting free primary amines on a solid support, making it an invaluable tool for monitoring the completion of coupling reactions in solid-phase peptide synthesis (SPPS).[1][2] The test relies on the reaction of ninhydrin with a primary amine to produce a characteristic deep blue or purple color known as Ruhemann's purple.[2][3] A positive blue result indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction, while a negative (yellow or colorless) result suggests the successful acylation of the N-terminal amine.[2]

Experimental Protocol for the Kaiser Test

The following protocol is a standard procedure for performing the qualitative Kaiser test.

Reagents:

  • Reagent A: 5 g of ninhydrin in 100 ml of ethanol.[4]

  • Reagent B: 25 g of phenol in 50 ml of ethanol, with 1 ml of 0.001 M aqueous KCN and 0.5 ml of pyridine added.[5][6]

  • Reagent C (alternative to A and B combined in some protocols): 40 g of phenol in 20 mL of n-butanol.[7]

  • Washing Solvents: Dimethylformamide (DMF) and ethanol.

Procedure: [4][7]

  • Carefully collect a small sample of the peptide-resin (10-15 beads) from the reaction vessel.

  • Place the resin beads in a small test tube.

  • Wash the beads thoroughly with DMF (2-3 times) and then with ethanol (2-3 times) to remove any residual reagents.

  • Add 2-3 drops of Reagent A and 2-3 drops of Reagent B to the test tube (or 2-3 drops of each of the three separate solutions if using that protocol).

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results: [4][7]

  • Intense blue solution and blue beads: Incomplete coupling. Recoupling is necessary.

  • Colorless or yellow solution and beads: Complete coupling. The synthesis can proceed to the next step.

  • Brownish-red color: May indicate the presence of a secondary amine, such as proline, for which the Kaiser test is less reliable.[4]

Kaiser_Test_Workflow Figure 1: Kaiser Test Experimental Workflow start Start: Post-Coupling Step collect_beads Collect 10-15 resin beads start->collect_beads wash_dmf Wash with DMF collect_beads->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh add_reagents Add Kaiser Test Reagents (Ninhydrin, Phenol, KCN, Pyridine) wash_etoh->add_reagents heat Heat at 100-110°C for 5 min add_reagents->heat observe Observe Color Change heat->observe complete Result: Complete Coupling (Yellow/Colorless) observe->complete Negative incomplete Result: Incomplete Coupling (Blue/Purple) observe->incomplete Positive proceed Proceed to Deprotection complete->proceed recouple Perform Recoupling or Capping incomplete->recouple Decision_Tree Figure 2: Decision Guide for Reaction Monitoring start Coupling Reaction Completed is_secondary_amine Is the N-terminal amino acid a secondary amine (e.g., Proline)? start->is_secondary_amine kaiser_or_tnbs Use Kaiser Test or TNBS Test is_secondary_amine->kaiser_or_tnbs No (Primary Amine) isatin_or_chloranil Use Isatin Test or Chloranil Test is_secondary_amine->isatin_or_chloranil Yes need_quantitative Is quantitative data required? kaiser_or_tnbs->need_quantitative isatin_or_chloranil->need_quantitative quantitative_method Use a quantitative method (e.g., Dye-based assay) need_quantitative->quantitative_method Yes qualitative_sufficient Qualitative test is sufficient need_quantitative->qualitative_sufficient No

References

Orthogonality Under Scrutiny: A Comparative Guide to Mtt, tBu, and Boc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex art of peptide synthesis, the strategic selection of protecting groups is paramount to success. This guide provides an in-depth evaluation of the orthogonality of the 4-Methyltrityl (Mtt) group in the presence of the commonly used tert-Butyl (tBu) and tert-Butyloxycarbonyl (Boc) protecting groups. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip scientists with the knowledge to navigate the nuances of complex peptide modifications, such as side-chain branching and cyclization.

The principle of orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the selective removal of one type of protecting group without affecting others. The Mtt group, known for its extreme acid lability, is often employed for the protection of lysine, ornithine, or diaminopropionic acid side chains. Its purported orthogonality with the more moderately acid-labile tBu and Boc groups allows for the selective deprotection and subsequent modification of a specific site on a peptide while the rest of the molecule remains protected. However, the practical application of this strategy requires a careful consideration of deprotection conditions to avoid premature cleavage of tBu and Boc groups, which can lead to undesired side products and compromised purity.

Comparative Analysis of Deprotection Conditions and Orthogonality

The selective cleavage of the Mtt group is typically achieved using dilute solutions of trifluoroacetic acid (TFA) or cocktails containing hexafluoroisopropanol (HFIP). The following tables summarize the performance of various deprotection conditions, highlighting the stability of tBu and Boc groups.

Deprotection Reagent for Mtt GroupMtt Cleavage EfficiencytBu Group StabilityBoc Group StabilityRemarks
1% TFA in Dichloromethane (DCM)HighModerate to LowModerate to LowCan cause significant premature cleavage of tBu and Boc groups, especially with prolonged reaction times.[1]
1% TFA, 5% Triisopropylsilane (TIS) in DCMHighModerateModerateTIS acts as a scavenger for the liberated trityl cations, but may not completely prevent tBu/Boc cleavage.
1-2% TFA in DCM with ScavengersHighModerateModerateMultiple short treatments are often recommended over a single long exposure to minimize side reactions.[2]
Acetic Acid/Trifluoroethanol/DCM (1:2:7)VariableHighHighEffective for Mtt removal on hydrophobic resins, but may be incomplete on hydrophilic resins.[2]
30% HFIP in DCMHighHighHighGenerally provides good Mtt cleavage with minimal impact on tBu and Boc groups.[1]
DCM/HFIP/TFE/TES (6.5:2:1:0.5)HighHighHighA robust cocktail for selective Mtt deprotection with good orthogonality.[2]

Experimental Protocols

Protocol 1: Selective Deprotection of the Mtt Group using Dilute TFA

This protocol is suitable for peptides where a low level of tBu/Boc deprotection can be tolerated.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection: Treat the resin with a solution of 1% TFA and 5% TIS in DCM. Agitate gently for 2 minutes.

  • Washing: Drain the deprotection solution and wash the resin with DCM (3 x 10 mL).

  • Repeat: Repeat steps 2 and 3 until the yellow color of the Mtt cation is no longer observed upon addition of the TFA solution.

  • Neutralization: Wash the resin with 10% Diisopropylethylamine (DIEA) in DMF (2 x 10 mL) to neutralize the resin.

  • Final Washes: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for side-chain modification.

Protocol 2: Selective Deprotection of the Mtt Group using HFIP

This protocol is recommended when maximal preservation of tBu and Boc groups is critical.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection: Treat the resin with a solution of 30% HFIP in DCM. Agitate gently for 30 minutes.

  • Washing: Drain the deprotection solution and wash the resin with DCM (3 x 10 mL).

  • Repeat: Repeat steps 2 and 3 for a total of 2-3 cycles to ensure complete Mtt removal.

  • Neutralization: Wash the resin with 10% DIEA in DMF (2 x 10 mL).

  • Final Washes: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Visualizing the Workflow: Synthesis of a Branched GLP-1 Analog

The synthesis of branched peptides, such as modified Glucagon-Like Peptide-1 (GLP-1) analogs for enhanced therapeutic properties, is a prime application for the Mtt/tBu/Boc orthogonal strategy.[3][4][5] The following diagram illustrates the workflow for the solid-phase synthesis of a GLP-1 analog with a side chain modification on a lysine residue.

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_modification Selective Side-Chain Modification cluster_cleavage Final Cleavage and Deprotection start Resin elongation Peptide Chain Elongation (Fmoc-AA(PG)-OH couplings) PG = tBu, Boc, Trt start->elongation Attach First AA lys_mtt Incorporate Fmoc-Lys(Mtt)-OH elongation->lys_mtt full_peptide Full-Length Protected Peptide [AA(tBu)...Lys(Mtt)...AA(Boc)]-Resin lys_mtt->full_peptide mtt_deprotection Selective Mtt Deprotection (e.g., 30% HFIP in DCM) full_peptide->mtt_deprotection free_amine Peptide with Free Lysine Side Chain [AA(tBu)...Lys(NH2)...AA(Boc)]-Resin mtt_deprotection->free_amine modification Couple Modifying Agent (e.g., Fatty Acid, PEG) free_amine->modification modified_peptide Side-Chain Modified Peptide [AA(tBu)...Lys(Modification)...AA(Boc)]-Resin modification->modified_peptide final_cleavage Global Deprotection & Cleavage (TFA Cocktail) modified_peptide->final_cleavage final_product Purified Branched Peptide final_cleavage->final_product

Workflow for the synthesis of a branched peptide.

Logical Relationship of Protecting Group Lability

The successful application of this orthogonal strategy relies on the differential acid lability of the protecting groups. The following diagram illustrates this relationship.

lability_diagram cluster_lability Acid Lability Spectrum cluster_reagents Deprotection Reagents Mtt Mtt (4-Methyltrityl) Boc Boc (tert-Butyloxycarbonyl) tBu tBu (tert-Butyl) Resin Linker to Resin (e.g., Wang, Rink Amide) mild_acid Mild Acid (e.g., 1% TFA, 30% HFIP) mild_acid->Mtt Cleaves strong_acid Strong Acid (e.g., 95% TFA) strong_acid->Boc Cleaves strong_acid->tBu Cleaves strong_acid->Resin Cleaves

Relative acid lability of protecting groups.

Conclusion

The Mtt protecting group offers a valuable tool for the synthesis of complex, modified peptides when used in conjunction with tBu and Boc protection. However, its orthogonality is not absolute and is highly dependent on the chosen deprotection conditions. While dilute TFA can be effective, it poses a risk of premature deprotection of tBu and Boc groups. For applications demanding high fidelity, cocktails containing HFIP offer a more robust solution, minimizing side reactions and preserving the integrity of the final product. By carefully selecting the deprotection strategy and understanding the subtle interplay of protecting group lability, researchers can confidently employ the Mtt group to advance the frontiers of peptide-based therapeutics and chemical biology.

References

A Comparative Performance Review of Fmoc-His(Mtt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group for the imidazole side chain of histidine is a critical determinant of success, profoundly influencing peptide purity, yield, and stereochemical integrity. For researchers, scientists, and drug development professionals, navigating the array of available protected histidine derivatives is a crucial step in synthetic strategy. This guide provides an objective, data-driven comparison of Fmoc-His(Mtt)-OH against other commonly used alternatives, namely Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, with a focus on performance in SPPS.

The primary challenge in incorporating histidine into a peptide sequence is its high propensity for racemization. The imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. The selection of an appropriate side-chain protecting group is the most effective strategy to mitigate this side reaction.

At a Glance: Key Performance Characteristics

FeatureThis compoundFmoc-His(Trt)-OHFmoc-His(Boc)-OHKey Considerations
Acid Lability HigherLowerHigh (Side Chain)The Mtt group's high acid lability allows for selective on-resin deprotection, a key feature for orthogonal protection schemes.[1]
Cleavage Conditions Mild acid (e.g., 1-5% TFA in DCM)[1]Strong acid (e.g., 90-95% TFA)[1]Strong acid (e.g., 90-95% TFA)This compound is ideal for syntheses requiring on-resin side-chain modifications.[1]
Racemization Susceptible to racemizationProne to racemization, especially with base-mediated coupling and pre-activation.[1][2]Significantly reduced racemization.[3][4]Protection at the τ-nitrogen (as in Trt and Mtt) offers minimal protection against racemization, whereas π-nitrogen protection (as in Boc) is highly effective.[2][4]
Orthogonality Yes, allows for selective deprotection.No, requires global deprotection with strong acid.No, requires global deprotection with strong acid.The Mtt group can be removed while other acid-labile groups like tBu and Boc remain intact.
Coupling Efficiency Generally good, but caution is advised due to potential side reactions observed in other Mtt-protected amino acids.Generally good, widely used.Generally good, widely used.While no specific data on poor coupling for this compound was found, issues have been reported for other Mtt-protected amino acids.

Quantitative Performance Comparison: Racemization

The degree of racemization is a critical performance indicator for any protected histidine derivative. While direct quantitative data for this compound under various coupling conditions is limited in the literature, its structural similarity to Fmoc-His(Trt)-OH suggests a comparable susceptibility to racemization. The following table summarizes experimental data on the percentage of D-histidine (the undesired enantiomer) formation for other common histidine derivatives.

DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8[2]
Fmoc-His(Trt)-OHMicrowave (80°C)16.6[2]
Fmoc-His(Trt)-OH50°C for 10 min6.8[5]
Fmoc-His(Boc)-OH50°C for 10 min0.18[5]
Fmoc-His(Boc)-OH90°C for 2 min0.81[5]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3[2]
Fmoc-His(MBom)-OHMicrowave (80°C)0.8[2]

Data adapted from studies on racemization of various Fmoc-histidine derivatives. The similar chemical nature of the Mtt and Trt protecting groups suggests that this compound would also be susceptible to racemization, particularly under basic conditions and with prolonged activation times.[1] To minimize racemization with either Trt or Mtt protection, it is recommended to use acidic coupling conditions, such as those employing diisopropylcarbodiimide (DIC) and an additive like HOBt or Oxyma, and to avoid long pre-activation times.[1][2]

Chemical Structures of Histidine Protecting Groups

SPPS_Workflow start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated Peptide-Resin wash2->end Mtt_Deprotection_Workflow start Peptide-Resin with His(Mtt) swell Swell Resin in DCM start->swell deprotect Treat with 1-2% TFA and 1% TIS in DCM swell->deprotect wash_dcm Wash with DCM deprotect->wash_dcm neutralize Neutralize with 5-10% DIPEA in DMF wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf end Peptide-Resin with deprotected His (Ready for side-chain modification) wash_dmf->end

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-His(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of Fmoc-His(Mtt)-OH, an essential building block in peptide synthesis. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.

I. Immediate Safety and Handling

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to avoid dust inhalation.[2][3]

II. Disposal of Solid this compound

Unused, expired, or contaminated solid this compound must be treated as hazardous chemical waste.

Step-by-Step Procedure:

  • Segregation: Do not mix solid this compound with other waste streams, particularly incompatible chemicals.

  • Packaging: Place the solid waste in a clearly labeled, sealable container. The original product container is suitable if it is intact and can be securely closed.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Handle with Care").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for collection and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.

III. Disposal of Liquid Waste Containing this compound and Related Reagents

Liquid waste is commonly generated during peptide synthesis, particularly during the deprotection of the Mtt group, which often involves dilute solutions of trifluoroacetic acid (TFA) in solvents like dichloromethane (DCM).[4]

Step-by-Step Procedure:

  • Collection: Collect all liquid waste containing this compound, TFA, DCM, and other solvents in a dedicated, properly labeled, and sealed waste container.

  • Segregation: This waste stream is typically considered halogenated organic waste due to the presence of DCM. Do not mix it with non-halogenated waste.

  • Neutralization (if applicable): Depending on institutional protocols, acidic waste containing TFA may need to be neutralized before disposal. Consult your EHS department for specific guidance.

  • Labeling: The liquid waste container must be labeled "Hazardous Waste" and list all chemical constituents with their approximate concentrations (e.g., "Dichloromethane," "Trifluoroacetic acid," "this compound").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a certified hazardous waste contractor.

IV. Disposal of Contaminated Solid Waste

Disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must be disposed of as hazardous solid waste.

Disposal Procedure:

  • Collection: Place all contaminated solid waste into a designated, clearly labeled container or a durable, leak-proof plastic bag.

  • Labeling: Label the container or bag as "Hazardous Waste" and specify the nature of the contamination (e.g., "Solid waste contaminated with this compound").

  • Storage and Disposal: Store the container in the designated hazardous waste area and dispose of it through your institution's hazardous waste program.[2]

V. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential risks.

  • Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.

  • Containment: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as sand or vermiculite.[5]

  • Cleanup: For minor spills, and if you are properly trained, carefully sweep up the absorbent material and place it in a sealed container for hazardous waste.[5] Avoid creating dust. Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department. For major spills, evacuate the area and contact EHS for cleanup.

Quantitative Data Summary

While specific quantitative hazard data for this compound is limited, the table below summarizes key information for related compounds and reagents commonly used with it.

Chemical NameCAS NumberHazard Statements (Representative)Storage Class
This compound 133367-34-7Data not readily available11 - Combustible Solids[6]
Fmoc-His(Fmoc)-OH Not specifiedH302, H315, H319, H332, H335[2]Not specified
Trifluoroacetic Acid (TFA) 76-05-1H314, H330, H412 (Causes severe skin burns and eye damage, Fatal if inhaled, Harmful to aquatic life with long-lasting effects)8A - Combustible, corrosive hazardous materials
Dichloromethane (DCM) 75-09-2H315, H319, H335, H336, H351, H373 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause drowsiness or dizziness, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure)6.1 - Acutely toxic substances

Note: Hazard statements and storage classes are representative and may vary by supplier and concentration. Always refer to the specific Safety Data Sheet (SDS) for the materials you are using.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety practices and information derived from the handling of similar chemicals. The deprotection of the Mtt group, a common procedure involving this compound, generates specific liquid waste. A representative protocol for this deprotection is as follows:

Mtt Group Deprotection Protocol: [4]

  • The peptide resin is suspended in a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • The mixture is gently agitated for approximately 30 minutes.

  • The resin is then filtered and washed sequentially with DCM, methanol, and DMF.

  • All filtrates and washings are collected as halogenated organic liquid hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Decision Tree start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused, Expired, Contaminated) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., from Mtt deprotection) waste_type->liquid_waste Liquid contaminated_ppe Contaminated Solid Waste (Gloves, Pipettes, etc.) waste_type->contaminated_ppe Contaminated Disposables package_solid Package in sealed, labeled container solid_waste->package_solid collect_liquid Collect in sealed, labeled container liquid_waste->collect_liquid collect_ppe Collect in labeled container or bag contaminated_ppe->collect_ppe store_solid Store in designated hazardous waste area package_solid->store_solid disposal Arrange for disposal via EHS/Licensed Contractor store_solid->disposal segregate_liquid Segregate as halogenated waste collect_liquid->segregate_liquid store_liquid Store in designated hazardous waste area segregate_liquid->store_liquid store_liquid->disposal store_ppe Store in designated hazardous waste area collect_ppe->store_ppe store_ppe->disposal

Caption: Workflow for the proper disposal of different waste streams of this compound.

References

Personal protective equipment for handling Fmoc-His(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-His(Mtt)-OH. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, adherence to the following personal protective equipment standards is mandatory to minimize exposure and prevent contamination.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[1][2]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant nitrile gloves.[1][2]Prevents direct skin contact with the chemical. Gloves should be changed regularly and immediately if contaminated.
Body Protection A full-coverage lab coat.[1][2]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.[1][2][4]Essential when handling the solid powder to avoid inhalation of fine particles, which can cause respiratory irritation.[1]
Footwear Closed-toe shoes.[1]Protects feet from potential spills.

Operational Handling Protocol: Weighing and Dissolving Solid this compound

This protocol outlines the standard procedure for safely weighing the solid form of this compound and preparing it for use in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound solid powder

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent (e.g., Dimethylformamide - DMF)

  • Volumetric flask or other suitable container

  • Required PPE (see table above)

Procedure:

  • Preparation: Before starting, ensure you are wearing all the required PPE.[5] The analytical balance should be placed inside a chemical fume hood or in a well-ventilated area to minimize inhalation risks.[1]

  • Taring the Balance: Place a clean piece of weighing paper or a weigh boat on the analytical balance and tare the balance to zero.

  • Weighing the Compound: Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust. If any powder is spilled, clean it up immediately following your institution's spill cleanup procedures.

  • Transferring the Compound: Once the desired weight is measured, carefully transfer the powder to your reaction vessel or flask.

  • Dissolving the Compound: Add the appropriate solvent, such as DMF, to the vessel containing the this compound. Swirl gently to dissolve the solid. This step should also be performed inside a chemical fume hood.

  • Post-Handling: After use, ensure the container of solid this compound is securely closed. Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials, such as the weighing paper and gloves, in the designated hazardous waste container.[1][3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][2] Never dispose of this chemical down the drain or in regular trash.[1]

Waste Segregation and Disposal:

Waste TypeContainer RequirementsDisposal Procedure
Solid Waste Designated, sealed, and clearly labeled hazardous waste container.[2][6]Collect unused or expired solid this compound, as well as contaminated consumables like gloves, pipette tips, and weighing paper.[2][3][6] Label the container with "Hazardous Waste," the full chemical name, and the approximate quantity.[2]
Liquid Waste Separate, sealed, and clearly labeled container for liquid chemical waste.[1][3][6]Collect all solutions containing this compound. The container should be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvent waste).[6] Label appropriately.

Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Ensure Safety Weigh Weigh Solid This compound FumeHood->Weigh Begin Process Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Use in Peptide Synthesis Reaction Dissolve->Reaction Segregate Segregate Waste Reaction->Segregate Post- Reaction SolidWaste Solid Waste (Contaminated consumables) Segregate->SolidWaste LiquidWaste Liquid Waste (Solutions) Segregate->LiquidWaste Store Store in Labeled Hazardous Waste Containers SolidWaste->Store LiquidWaste->Store EHS Dispose via Institutional EHS Program Store->EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.